Product packaging for L-(+)-Threo-chloramphenicol(Cat. No.:CAS No. 137731-89-6)

L-(+)-Threo-chloramphenicol

カタログ番号: B148742
CAS番号: 137731-89-6
分子量: 323.13 g/mol
InChIキー: WIIZWVCIJKGZOK-IUCAKERBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-(+)-Threo-chloramphenicol, also known as this compound, is a useful research compound. Its molecular formula is C11H12Cl2N2O5 and its molecular weight is 323.13 g/mol. The purity is usually 95%.
The exact mass of the compound Dextramycin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Chloramphenicol - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N2O5 B148742 L-(+)-Threo-chloramphenicol CAS No. 137731-89-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158453
Record name Dextramycine
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Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

134-90-7
Record name (+)-Chloramphenicol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextramycine
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Record name Dextramycine
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Record name [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
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Foundational & Exploratory

L-(+)-Threo-Chloramphenicol: A Deep Dive into its Ribosomal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which L-(+)-threo-chloramphenicol, the active isomer, interacts with the bacterial ribosome. We will delve into its specific binding site within the 50S ribosomal subunit, its inhibitory action on the peptidyl transferase center, and the context-dependent nature of its activity. This document synthesizes crystallographic, biochemical, and genetic data to offer a detailed understanding for researchers in microbiology, structural biology, and antibiotic development.

Introduction

The bacterial ribosome, a complex ribonucleoprotein machine, is a primary target for numerous antibiotics. Chloramphenicol, first isolated from Streptomyces venezuelae, was one of the first broad-spectrum antibiotics to be discovered and has been a subject of extensive research to understand its mechanism of action.[1] Its clinical use is limited due to potential serious side effects, but it remains a crucial tool for studying ribosomal function and a scaffold for the development of new antibacterial agents.[2] This guide will focus on the detailed molecular interactions between chloramphenicol and the ribosome.

The Ribosomal Binding Site of Chloramphenicol

Chloramphenicol selectively binds to the large (50S) ribosomal subunit in bacteria.[2] High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped its binding pocket within the peptidyl transferase center (PTC).[3][4]

Key Binding Interactions:

  • Location: Chloramphenicol binds to the A-site of the PTC.[5][6][7] This strategic position allows it to interfere directly with the binding of the incoming aminoacyl-tRNA (aa-tRNA).[8][9]

  • 23S rRNA Residues: The antibiotic forms specific interactions with several universally conserved nucleotides of the 23S rRNA. Key residues involved include A2451 and C2452, where the nitrobenzene (B124822) ring of chloramphenicol engages in π-π stacking interactions.[10][11] Hydrogen bonds are formed with G2505 and U2506.[12]

  • Hydrophobic Crevice: The aromatic ring of chloramphenicol settles into a hydrophobic crevice at the entrance to the peptide exit tunnel.[13][14][15]

Mutations in these 23S rRNA nucleotides can confer resistance to chloramphenicol, highlighting their critical role in its binding and mechanism of action.[1][8]

Inhibition of Peptidyl Transferase Activity

The primary mechanism of action of chloramphenicol is the inhibition of peptide bond formation, a reaction catalyzed by the peptidyl transferase activity of the ribosome.[2][8]

Mechanism of Inhibition:

By occupying the A-site of the PTC, chloramphenicol sterically hinders the correct positioning of the aminoacyl moiety of the incoming aa-tRNA.[3][16] This prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA, thereby halting protein elongation.[2][8]

While initially considered a universal inhibitor of peptide bond formation, recent studies have revealed a more nuanced, context-specific mode of action.[6] The inhibitory efficiency of chloramphenicol can be influenced by the specific amino acid residues of the nascent peptide chain and the incoming aa-tRNA.[6][16] For instance, inhibition is most potent when the penultimate amino acid of the nascent chain is alanine, serine, or threonine.[6] Conversely, the presence of glycine (B1666218) at the C-terminus of the nascent peptide or on the incoming aa-tRNA can counteract the inhibitory effect of the drug.[6][7]

Quantitative Data on Chloramphenicol-Ribosome Interaction

The affinity of chloramphenicol for the bacterial ribosome has been quantified through various biochemical assays. This data is crucial for understanding its potency and for the development of novel derivatives.

Parameter Value Organism/System Method Reference
Dissociation Constant (KD) 2 µME. coliEquilibrium Dialysis[13]
Dissociation Constant (KD) 2.3 µME. coliDirect [14C]-CHL binding[11]
Dissociation Constant (KDapp) 2.6 ± 1.5 µME. coliBODIPY-CAM displacement[11]
Dissociation Constant (KDapp) 2.8 ± 0.5 µME. coliBODIPY-ERY displacement[11]
Inhibition Constant (Ki) 0.7 µME. coli cell-free systemPuromycin Reaction (competitive phase)[17]
Inhibition Constant (Ki) for Thiamphenicol 0.45 µME. coli cell-free systemPuromycin Reaction[17]

Experimental Protocols

The elucidation of chloramphenicol's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

In Vitro Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of chloramphenicol to the ribosome by competing with a fluorescently labeled antibiotic, such as BODIPY-erythromycin.

  • Materials: Purified 70S ribosomes (e.g., from E. coli), BODIPY-labeled erythromycin, this compound, binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 0.05% Tween-20).[10]

  • Procedure:

    • Incubate a fixed concentration of ribosomes (e.g., 25 nM) with a fixed concentration of BODIPY-erythromycin (e.g., 4 nM) to form a complex.[10]

    • Add increasing concentrations of chloramphenicol to the complex.[10]

    • Incubate to reach equilibrium.[10]

    • Measure the fluorescence polarization. As chloramphenicol displaces the fluorescent probe, the polarization value will decrease.

    • Calculate the IC50 and subsequently the Ki or KD from the competition binding curve.

X-ray Crystallography of Ribosome-Chloramphenicol Complex

This technique provides atomic-level detail of the drug-ribosome interaction.

  • Materials: Highly purified 70S ribosomes (e.g., from Thermus thermophilus), this compound, crystallization buffers and reagents.[10]

  • Procedure:

    • Form a complex of the 70S ribosome with chloramphenicol.

    • Crystallize the complex using vapor diffusion (sitting or hanging drop) methods.[10]

    • Collect X-ray diffraction data from the crystals at a synchrotron source.[10]

    • Process the diffraction data and solve the structure by molecular replacement using a known ribosome structure.

    • Build and refine the atomic model of the ribosome-chloramphenicol complex.

Primer Extension Inhibition Assay (Toeprinting)

This assay identifies the precise sites of ribosome stalling on an mRNA template induced by an antibiotic.

  • Materials: In vitro transcription/translation system, specific mRNA template, reverse transcriptase, radiolabeled or fluorescently labeled DNA primer.

  • Procedure:

    • Set up an in vitro translation reaction with the mRNA template.

    • Add chloramphenicol at a concentration that inhibits translation.

    • Allow translation to proceed, leading to ribosomes stalling at specific codons.

    • Isolate the total RNA.

    • Perform a primer extension reaction using a reverse transcriptase and a labeled primer that binds downstream of the potential stall sites.

    • The reverse transcriptase will stop at the position of the stalled ribosome.

    • Analyze the resulting cDNA fragments by gel electrophoresis to map the precise stalling site.

Visualizations

Mechanism of Action of Chloramphenicol

Chloramphenicol_Mechanism cluster_ribosome Ribosome A_site_tRNA Aminoacyl-tRNA (A-site) PTC Peptidyl Transferase Center (PTC) A_site_tRNA->PTC Enters A-site P_site_tRNA Peptidyl-tRNA (P-site) P_site_tRNA->PTC Ribosome 50S Ribosomal Subunit PeptideBond Peptide Bond Formation PTC->PeptideBond Catalyzes Inhibition Inhibition PTC->Inhibition Chloramphenicol Chloramphenicol Chloramphenicol->PTC Binds to A-site ProteinElongation Protein Chain Elongation PeptideBond->ProteinElongation Inhibition->PeptideBond Blocks

Caption: Mechanism of chloramphenicol action on the ribosome.

Experimental Workflow: Toeprinting Assay

Toeprinting_Workflow Start Start: In Vitro Translation Mix Add_CAP Add Chloramphenicol Start->Add_CAP Incubate Incubate to Allow Ribosome Stalling Add_CAP->Incubate Isolate_RNA Isolate Total RNA Incubate->Isolate_RNA Primer_Ext Primer Extension with Reverse Transcriptase Isolate_RNA->Primer_Ext Denature_Gel Denaturing Gel Electrophoresis Primer_Ext->Denature_Gel Analyze Analyze Toeprint Bands Denature_Gel->Analyze

Caption: Workflow for a primer extension inhibition (toeprinting) assay.

Logical Relationship: Chloramphenicol Binding and Resistance

Chloramphenicol_Resistance Chloramphenicol Chloramphenicol Binding Binding to PTC A-site Chloramphenicol->Binding ReducedBinding Reduced/No Binding Chloramphenicol->ReducedBinding Ribosome Wild-Type Ribosome (50S Subunit) Ribosome->Binding Mutation Mutation in 23S rRNA (e.g., A2451U) Ribosome->Mutation acquires Inhibition Inhibition of Protein Synthesis Binding->Inhibition Mutation->ReducedBinding leads to Resistance Antibiotic Resistance ReducedBinding->Resistance

References

A Technical Guide to the Discovery and Synthesis of L-(+)-Threo-Chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a broad-spectrum antibiotic, marked a pivotal moment in the history of medicine as the first antibiotic to be entirely synthesized on a large scale. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of the biologically active L-(+)-threo-isomer of chloramphenicol. It details the initial isolation from Streptomyces venezuelae, the groundbreaking work in its chemical characterization and synthesis, and various synthetic methodologies developed over the years. This document includes structured data tables for quantitative comparison of synthetic routes and detailed experimental protocols for key reactions. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the core concepts.

Discovery and Initial Isolation

The journey of chloramphenicol began in 1947 when a team of scientists, including John Ehrlich and Paul R. Burkholder, isolated it from the soil bacterium Streptomyces venezuelae.[1][2][3][4][5][6] This discovery was a collaborative effort involving researchers from Parke, Davis and Company, Yale University, and the Army Medical Center.[4] The soil sample from which the bacterium was isolated was originally found near Caracas, Venezuela.[2][4] The new antibiotic, initially named Chloromycetin due to its chlorine content, demonstrated a broad spectrum of activity against a variety of bacteria, including those responsible for serious infections like typhoid fever and rickettsial diseases.[2][4]

A significant breakthrough came in 1949 when a team of scientists at Parke-Davis, led by Mildred Rebstock, successfully determined the chemical structure of chloramphenicol and, remarkably, achieved its complete chemical synthesis.[1][3][7][8][9] This was a landmark achievement, making chloramphenicol the first naturally occurring antibiotic to be produced by chemical synthesis on a commercial scale.[7][9][10] The ability to synthesize the molecule was crucial as it paved the way for large-scale production independent of the fermentation process.[3][8]

The biologically active form of chloramphenicol is the D-(-)-threo isomer.[11][12] The other three stereoisomers do not possess the same potent antibacterial properties.[11][12][13][14]

Chemical Synthesis of L-(+)-Threo-Chloramphenicol

The synthesis of chloramphenicol has been a subject of extensive research, leading to the development of numerous synthetic routes. These can be broadly categorized into non-stereoselective and stereoselective methods. The primary challenge in its synthesis lies in controlling the stereochemistry at the two chiral centers to selectively produce the desired L-(+)-threo isomer.

Non-Stereoselective Synthesis

Early synthetic approaches were often non-stereoselective, producing a racemic mixture of isomers that required subsequent resolution to isolate the active L-(+)-threo form. A common starting material for these syntheses is 4-nitroacetophenone.[15]

A typical non-stereoselective pathway is outlined below:

G cluster_0 Non-Stereoselective Synthesis of Chloramphenicol 4-Nitroacetophenone 4-Nitroacetophenone ω-Bromo-4-nitroacetophenone ω-Bromo-4-nitroacetophenone 4-Nitroacetophenone->ω-Bromo-4-nitroacetophenone Bromination ω-Amino-4-nitroacetophenone ω-Amino-4-nitroacetophenone ω-Bromo-4-nitroacetophenone->ω-Amino-4-nitroacetophenone Amination ω-Acetamido-4-nitroacetophenone ω-Acetamido-4-nitroacetophenone ω-Amino-4-nitroacetophenone->ω-Acetamido-4-nitroacetophenone Acetylation α-Acetamido-β-hydroxy-4-nitropropiophenone α-Acetamido-β-hydroxy-4-nitropropiophenone ω-Acetamido-4-nitroacetophenone->α-Acetamido-β-hydroxy-4-nitropropiophenone Hydroxymethylation DL-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol DL-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol α-Acetamido-β-hydroxy-4-nitropropiophenone->DL-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol Reduction DL-threo-Chloramphenicol Base DL-threo-Chloramphenicol Base DL-threo-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol->DL-threo-Chloramphenicol Base Hydrolysis Resolution Resolution DL-threo-Chloramphenicol Base->Resolution Separation of Isomers This compound This compound Resolution->this compound Dichloroacetylation

Caption: A generalized workflow for the non-stereoselective synthesis of chloramphenicol.

Stereoselective Synthesis

To circumvent the inefficient resolution of racemic mixtures, various stereoselective synthetic methods have been developed. These methods aim to control the stereochemistry during the reaction, leading to a higher yield of the desired L-(+)-threo isomer.

One efficient approach involves the asymmetric catalytic aziridination of an imine derived from p-nitrobenzaldehyde. This method can produce optically pure (−)-chloramphenicol in a limited number of steps.[16]

G cluster_1 Asymmetric Aziridination Route p-Nitrobenzaldehyde p-Nitrobenzaldehyde Benzhydryl Imine Benzhydryl Imine p-Nitrobenzaldehyde->Benzhydryl Imine Imine Formation Chiral Aziridine (B145994) Chiral Aziridine Benzhydryl Imine->Chiral Aziridine Asymmetric Aziridination (Chiral Catalyst) This compound This compound Chiral Aziridine->this compound Ring Opening and Dichloroacetylation

Caption: Stereoselective synthesis of chloramphenicol via asymmetric aziridination.

More recent advancements have focused on chemoenzymatic strategies, which utilize enzymes to catalyze key stereoselective steps. For instance, an engineered L-threonine (B559522) transaldolase can be used for the synthesis of the chloramphenicol intermediate L-threo-p-nitrophenylserine with high stereoselectivity.[17][18]

G cluster_2 Chemoenzymatic Synthesis Workflow p-Nitrobenzaldehyde p-Nitrobenzaldehyde Enzymatic_Reaction Engineered L-threonine transaldolase p-Nitrobenzaldehyde->Enzymatic_Reaction L-threonine L-threonine L-threonine->Enzymatic_Reaction L-threo-p-nitrophenylserine L-threo-p-nitrophenylserine Chemical_Steps Chemical Conversion L-threo-p-nitrophenylserine->Chemical_Steps This compound This compound Enzymatic_Reaction->L-threo-p-nitrophenylserine Chemical_Steps->this compound

Caption: A chemoenzymatic approach for the stereoselective synthesis of chloramphenicol.

Quantitative Data Presentation

The following table summarizes the quantitative data for various synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic MethodStarting MaterialKey Reagent/CatalystOverall Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
Asymmetric Catalytic Aziridinationp-Nitrobenzaldehyde(R)-VAPOL ligand389630:1 (cis/trans)[16]
Silver-Catalyzed Aldol Reaction4-Nitrobenzaldehyde (B150856)Cinchona-derived amino phosphine2298 (after recrystallization)91:9 (trans/cis)[19]
Chemoenzymatic Synthesis4-NitrobenzaldehydeEngineered L-threonine transaldolase54>9997.7% de[18]
Non-stereoselective (example)4-Nitroacetophenone-VariableN/A (racemic)Variable[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol for Asymmetric Catalytic Aziridination

This protocol is adapted from the synthesis of (-)-chloramphenicol as described by Hu et al.

Step 1: Synthesis of the Benzhydryl Imine of p-Nitrobenzaldehyde

  • To a solution of p-nitrobenzaldehyde in ethanol, add an equimolar amount of benzhydrylamine.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then to 0°C to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Asymmetric Aziridination

  • In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by reacting triphenylborate with the (R)-VAPOL ligand (10 mol %) in toluene (B28343) at room temperature.

  • Cool the catalyst solution to 0°C.

  • Add the benzhydryl imine of p-nitrobenzaldehyde to the catalyst solution.

  • Slowly add ethyl diazoacetate to the reaction mixture over a period of 1 hour.

  • Stir the reaction at 0°C for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the cis-aziridine.

Step 3: Conversion to (-)-Chloramphenicol

  • Hydrolyze the aziridine using an appropriate acid catalyst to open the ring.

  • Acylate the resulting amino alcohol with dichloroacetyl chloride in the presence of a base (e.g., triethylamine) to obtain (-)-chloramphenicol.

  • Purify the final product by recrystallization.

Protocol for Chemoenzymatic Synthesis of L-threo-p-nitrophenylserine

This protocol is based on the work by Wu et al. utilizing an engineered L-threonine transaldolase.

Step 1: Whole-Cell Biocatalysis

  • Cultivate E. coli cells expressing the engineered L-threonine transaldolase in a suitable growth medium.

  • Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • In a reaction vessel, combine the whole-cell catalyst with 4-nitrobenzaldehyde and L-threonine.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 4 hours).

  • Monitor the reaction progress by HPLC.

  • Upon completion, separate the cells by centrifugation and collect the supernatant containing the product, (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid.

Step 2: Chemical Conversion to Chloramphenicol

  • Esterify the carboxylic acid group of the product from Step 1.

  • Reduce the ester to the corresponding diol.

  • Perform dichloroacetylation of the amino group to yield chloramphenicol.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the development of antibiotics. From its initial isolation from a natural source to the sophisticated stereoselective and chemoenzymatic synthetic routes, the journey of chloramphenicol showcases the evolution of organic chemistry and biotechnology. The methodologies and data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, providing a solid foundation for future innovations in antibiotic synthesis and design.

References

Chemical structure and properties of L-(+)-Threo-chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-threo-chloramphenicol is a specific stereoisomer of the broad-spectrum antibiotic, chloramphenicol (B1208). While the D-(-)-threo isomer is the biologically active component against bacteria, understanding the chemical structure and properties of all stereoisomers is crucial for drug development, quality control, and research into potential off-target effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the analysis of this compound.

Chemical Structure and Stereoisomerism

This compound, systematically named 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, is one of the four stereoisomers of chloramphenicol.[1] The molecule possesses two chiral centers, leading to the existence of two diastereomeric pairs: threo and erythro. Each diastereomer exists as a pair of enantiomers (D/L or R/S). This compound is the (1S,2S) enantiomer and is the mirror image of the naturally occurring and bacteriostatically active D-(-)-threo-chloramphenicol ((1R,2R) enantiomer).

The key structural features include a p-nitrophenyl group, a propanediol (B1597323) backbone, and a dichloroacetyl amide side chain. The "threo" designation refers to the relative stereochemistry of the two chiral centers, where the hydroxyl groups are on opposite sides in a Fischer projection.

Molecular Formula: C₁₁H₁₂Cl₂N₂O₅[1]

Molecular Weight: 323.13 g/mol [1]

Physicochemical Properties

The distinct stereochemistry of this compound influences its physical and chemical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Melting Point 149-151 °C[2]
Solubility Slightly soluble in water (2.5 g/L at 25 °C). Soluble in ethanol, methanol (B129727), and DMSO.[2]
Optical Rotation [α]D +18.6° (c = 4.86 in ethanol)[3][4]
pKa (Predicted) 11.03 ± 0.46[5]

Note on Optical Rotation: The optical rotation value is for the enantiomer, D-(-)-threo-chloramphenicol. The L-(+)-threo isomer will have the same magnitude but a positive sign.

Signaling Pathway: Inhibition of Mitochondrial Protein Synthesis

While this compound is largely inactive against bacteria, chloramphenicol isomers can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes (both are 70S).[6][7] This inhibition can lead to mitochondrial stress, decreased ATP biosynthesis, and downstream cellular effects. This off-target effect is a critical consideration in drug safety and development.[6][8]

Mitochondrial_Protein_Synthesis_Inhibition cluster_mitochondrion Mitochondrion cluster_downstream Downstream Cellular Effects Chloramphenicol Chloramphenicol Mitochondrial_Ribosome 70S Ribosome Chloramphenicol->Mitochondrial_Ribosome Binds to 50S subunit Mitochondrial_Protein_Synthesis Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis ATP_Production ATP Production Mitochondrial_Protein_Synthesis->ATP_Production Leads to decreased Mitochondrial_Stress Mitochondrial Stress Mitochondrial_Protein_Synthesis->Mitochondrial_Stress Inhibition causes Cellular_Processes Various Cellular Processes Mitochondrial_Stress->Cellular_Processes Impacts

Caption: Inhibition of mitochondrial protein synthesis by chloramphenicol.

Experimental Protocols

Chiral Separation of Chloramphenicol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation of chloramphenicol stereoisomers. Specific parameters may need optimization based on the available instrumentation and columns.

Objective: To resolve the four stereoisomers of chloramphenicol.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., α1-acid glycoprotein (B1211001) (AGP) column)[9]

  • Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0). The exact ratio should be optimized for baseline separation.[10]

  • Standard solutions of each chloramphenicol isomer

  • Sample containing a mixture of isomers

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]

  • Standard Injection: Inject a known concentration of each pure isomer individually to determine their respective retention times.

  • Sample Injection: Inject the sample mixture.

  • Detection: Monitor the elution profile at a suitable wavelength, typically 278 nm.[11]

  • Data Analysis: Identify and quantify each isomer in the sample by comparing the retention times and peak areas with those of the standards.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific detection and quantification, especially in complex matrices, LC-MS/MS is the method of choice.

Objective: To identify and quantify this compound in a complex sample.

Instrumentation:

  • Liquid chromatography system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column for initial separation from matrix components.[12]

    • For isomer-specific analysis, a chiral LC method as described in 4.1 should be employed prior to MS detection.[13]

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid), is common.[12]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.[9]

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select a precursor ion (e.g., m/z 321) and specific product ions for each isomer.[9]

  • Sample Preparation:

    • Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix.[12]

  • Data Analysis:

    • Identify the target analyte by its retention time and the presence of the specific precursor-to-product ion transitions.

    • Quantify the analyte using a calibration curve prepared with known concentrations of a certified reference standard.

Experimental_Workflow Sample_Preparation Sample Preparation (e.g., Extraction) Chiral_LC Chiral Liquid Chromatography Sample_Preparation->Chiral_LC ESI Electrospray Ionization (Negative Mode) Chiral_LC->ESI Isomer Separation Tandem_MS Tandem Mass Spectrometry (MRM) ESI->Tandem_MS Data_Analysis Data Analysis (Identification & Quantification) Tandem_MS->Data_Analysis

Caption: Workflow for chiral LC-MS/MS analysis of chloramphenicol isomers.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The summarized quantitative data, detailed experimental protocols for chiral separation and analysis, and the illustration of its effect on mitochondrial protein synthesis offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of all stereoisomers of a drug is paramount for ensuring product quality, safety, and for advancing research in drug metabolism and toxicology.

References

L-(+)-Threo-Chloramphenicol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-threo-chloramphenicol, the (1S,2S)-enantiomer of the broad-spectrum antibiotic chloramphenicol (B1208), serves as a critical tool in microbiological and biochemical research. While devoid of the significant antibacterial properties of its D-(-)-threo counterpart, its unique stereochemistry makes it an invaluable negative control for studying the specific mechanisms of action of chloramphenicol. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental applications of this compound.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 134-90-7[1]
Molecular Weight 323.13 g/mol [1]
Molecular Formula C₁₁H₁₂Cl₂N₂O₅[1]
Synonyms Dextramycine, (+)-Chloramphenicol, (1S,2S)-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)-1,3-propanediol[1]
Appearance White to off-white solid
Solubility Sparingly soluble in water. Soluble in ethanol, methanol (B129727), and DMSO.

Biological Activity and Mechanism of Action

The biological activity of chloramphenicol is highly stereospecific. The D-(-)-threo isomer is the biologically active form, potently inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[2] In stark contrast, this compound exhibits significantly reduced or no antibacterial activity.[3]

However, it is not entirely inert. Studies have shown that this compound can inhibit protein synthesis in rabbit reticulocytes, suggesting a different mechanism of action or target specificity in eukaryotic systems compared to its D-(-)-threo isomer in prokaryotes.[4] Furthermore, while it does not inhibit mitochondrial protein synthesis in situ, it has been observed to affect the oxidative activity of isolated mitochondria.[5] This distinction makes it a useful tool for dissecting the specific effects of chloramphenicol on bacterial versus mitochondrial ribosomes and for investigating the broader cellular effects of this class of compounds beyond direct protein synthesis inhibition.

Comparative Inhibitory Activity of Chloramphenicol Isomers
IsomerRelative Activity (Bacterial Growth Inhibition)Effect on Mitochondrial Protein Synthesis (in situ)Reference
D-(-)-threo-chloramphenicol HighInhibitory[3][5]
This compound Very Low / InactiveNo effect[3][5]
D-(-)-erythro-chloramphenicol Low-[6]
L-(+)-erythro-chloramphenicol Low-[6]

Experimental Protocols

The distinct biological activities of chloramphenicol stereoisomers necessitate robust analytical methods for their separation and quantification. This is particularly crucial for quality control and for research applications where the purity of a specific isomer is paramount.

Separation of Chloramphenicol Stereoisomers by Chiral HPLC-MS/MS

This method allows for the baseline separation and sensitive detection of all four stereoisomers of chloramphenicol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., α1-acid glycoprotein)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation: Dissolve the sample containing the chloramphenicol isomers in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., ammonium (B1175870) acetate). The exact ratio should be optimized for the specific column.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 321) to specific product ions (e.g., m/z 152, 194, 257) for each isomer. The fragmentation patterns can aid in distinguishing between the isomers.

Workflow for Stereoisomer Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Sample Sample containing Chloramphenicol Isomers Dissolution Dissolution in Methanol Sample->Dissolution HPLC Chiral HPLC Separation Dissolution->HPLC MSMS Tandem Mass Spectrometry (ESI-, MRM) HPLC->MSMS Identification Isomer Identification based on Retention Time and Fragmentation MSMS->Identification Quantification Quantification of each Isomer Identification->Quantification signaling_pathway_investigation cluster_experiment Experimental Design cluster_observation Observation and Analysis cluster_conclusion Conclusion Cellular_System Cellular or Biochemical System D_Isomer Treatment with D-(-)-threo-chloramphenicol Cellular_System->D_Isomer L_Isomer Treatment with This compound (Control) Cellular_System->L_Isomer Effect_D Observed Biological Effect D_Isomer->Effect_D No_Effect_L No or Minimal Effect L_Isomer->No_Effect_L Conclusion Stereospecific Interaction with a Cellular Target/Pathway Effect_D->Conclusion No_Effect_L->Conclusion

References

A Technical Guide to the Stereoisomers of Chloramphenicol and Their Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol (B1208), first isolated from Streptomyces venezuelae in 1947, is a broad-spectrum antibiotic renowned for its simple chemical structure and its mechanism of action targeting bacterial protein synthesis.[1][2] Its clinical use, however, is limited by significant side effects, including hematologic disorders. The chloramphenicol molecule possesses two chiral centers, giving rise to four distinct stereoisomers.[2] Crucially, the biological activity of chloramphenicol is highly dependent on its stereochemistry. Only one of these four isomers exhibits potent antibacterial properties, a classic example of stereoselectivity in pharmacology.[1][2] This guide provides an in-depth technical overview of the four stereoisomers of chloramphenicol, their specific biological functions, the mechanisms underlying their activity, and the experimental protocols used for their evaluation.

The Four Stereoisomers of Chloramphenicol

Chloramphenicol's structure consists of a p-nitrobenzene ring, a 2-amino-1,3-propanediol (B45262) moiety, and a dichloroacetyl tail.[1] The two asymmetric carbon atoms at positions 1 and 2 of the propanediol (B1597323) backbone result in four possible stereoisomers, existing as two pairs of enantiomers (threo and erythro).[2]

  • D-(-)-threo-chloramphenicol : The (1R,2R) isomer. This is the naturally occurring and biologically active antibacterial agent.[1]

  • L-(+)-threo-chloramphenicol : The (1S,2S) isomer. The enantiomer of the active form.

  • D-(-)-erythro-chloramphenicol : The (1S,2R) isomer. A diastereomer of the active form.

  • L-(+)-erythro-chloramphenicol : The (1R,2S) isomer. A diastereomer of the active form.

G cluster_threo threo Diastereomers cluster_erythro erythro Diastereomers D_threo D-(-)-threo (1R, 2R) Biologically Active L_threo L-(+)-threo (1S, 2S) Inactive D_threo->L_threo Enantiomers D_erythro D-(-)-erythro (1S, 2R) Inactive D_threo->D_erythro L_erythro L-(+)-erythro (1R, 2S) Inactive D_threo->L_erythro Diastereomers L_threo->D_erythro Diastereomers L_threo->L_erythro D_erythro->L_erythro Enantiomers

Fig. 1: Stereoisomeric relationships of chloramphenicol.

Biological Functions and Antibacterial Activity

The antibacterial efficacy of chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer. The other stereoisomers are generally considered inactive against bacteria.[1]

  • D-(-)-threo-chloramphenicol : This isomer exhibits broad-spectrum bacteriostatic activity by specifically inhibiting bacterial protein synthesis.[1] It is effective against a range of Gram-positive and Gram-negative bacteria. In specific cases, such as against Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis, it can be bactericidal.[1]

  • L-(+)-threo, D-(-)-erythro, and L-(+)-erythro Isomers : These isomers are found to be inactive as antibacterial agents.[1] While devoid of significant antibacterial properties, some studies have indicated minor biological effects in other systems. For instance, this compound has been shown to inhibit protein synthesis in reticulocytes. One study on secondary biosynthetic processes in Bacillus noted a relative order of activity for inhibiting sporulation as D-(-)-threo > L-(+)-erythro > D-(-)-erythro, though these effects were observed at sub-bactericidal concentrations.[3][4]

Quantitative Analysis of Antibacterial Activity

Direct comparative Minimum Inhibitory Concentration (MIC) data for all four stereoisomers is scarce in modern literature, primarily because the inactivity of the non-threo isomers is well-established. The table below summarizes the relative activity based on available information.

StereoisomerConfigurationAntibacterial Activity (Relative to D-threo)Notes
D-(-)-threo-chloramphenicol (1R, 2R)100%The sole active antibacterial isomer. MIC values vary by organism (e.g., 0.1 - 1.56 µg/mL for Haemophilus).[5]
This compound (1S, 2S)~0.5%Generally considered inactive. One report suggests minimal activity.[6]
D-(-)-erythro-chloramphenicol (1S, 2R)Negligible / InactiveNo significant antibacterial activity reported.[1][3]
L-(+)-erythro-chloramphenicol (1R, 2S)Negligible / InactiveNo significant antibacterial activity reported.[1][3]

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial action of D-(-)-threo-chloramphenicol stems from its ability to inhibit protein synthesis. It binds reversibly to the 50S subunit of the bacterial 70S ribosome.[2]

Specifically, chloramphenicol binds to the A-site of the peptidyl transferase center (PTC).[7] This binding site is a hydrophobic crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and G2505.[8] By occupying this critical location, chloramphenicol sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA. This obstruction prevents the peptidyl transferase enzyme from catalyzing the formation of a peptide bond between the growing polypeptide chain (at the P-site) and the new amino acid (at the A-site), thereby halting protein elongation.[2][8]

G cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) inhibition INHIBITION PTC->inhibition P_site P-site (holds growing peptide) peptide_bond Peptide Bond Formation P_site->peptide_bond A_site A-site (accepts new aa-tRNA) A_site->peptide_bond mRNA mRNA template aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters A-site elongation Polypeptide Elongation peptide_bond->elongation Success chloramphenicol D-threo-Chloramphenicol chloramphenicol->PTC Binds to PTC at A-site inhibition->peptide_bond

Fig. 2: Mechanism of action of D-threo-chloramphenicol.

Stereoselectivity in Bacterial Resistance

The most common mechanism of bacterial resistance to chloramphenicol is enzymatic inactivation by Chloramphenicol Acetyltransferase (CAT).[9] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol.[10] This modification prevents the antibiotic from binding to the ribosome, rendering it inactive.[9][11]

The CAT enzyme exhibits a high degree of stereoselectivity, preferentially recognizing and acetylating the biologically active D-(-)-threo isomer. This specificity means that bacterial resistance is directed against the very isomer that poses a threat, while the inactive isomers are not significantly metabolized by this pathway.

G cluster_input cluster_process cluster_output D_threo D-threo-Chloramphenicol (Active) CAT Chloramphenicol Acetyltransferase (CAT) Enzyme D_threo->CAT acetyl_coa Acetyl-CoA acetyl_coa->CAT other_isomers Other Stereoisomers (Inactive) no_reaction No Reaction other_isomers->no_reaction acetylated_cap 3-O-acetyl-chloramphenicol (Inactive) CAT->acetylated_cap produces coa Coenzyme A CAT->coa releases

Fig. 3: Stereoselective inactivation by Chloramphenicol Acetyltransferase.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Methodology: Broth Microdilution

  • Preparation of Antibiotic Stock: Prepare a concentrated stock solution of each chloramphenicol stereoisomer in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute further in sterile deionized water or broth.

  • Preparation of Microtiter Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Create a two-fold serial dilution of each stereoisomer across the rows of the plate. This is achieved by transferring a set volume of the antibiotic solution from the first well to the second, mixing, and repeating this process for subsequent wells, resulting in a gradient of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing only broth and bacteria.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (i.e., no bacterial growth).

Ribosome Binding Assay

Competitive binding assays are used to determine the affinity of a compound for the ribosome. This protocol describes a method using a fluorescently labeled antibiotic as a probe.

Methodology: Competitive Fluorescence Polarization Assay

  • Materials:

    • Purified 70S ribosomes from the target bacterium (e.g., E. coli).

    • Fluorescently labeled probe, such as BODIPY-erythromycin, which binds to a site overlapping with chloramphenicol.

    • Unlabeled chloramphenicol stereoisomers (the competitors).

    • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20).

  • Assay Setup: In a low-volume microplate (e.g., 384-well), combine a fixed concentration of 70S ribosomes (e.g., 25 nM) and the fluorescent probe (e.g., 4 nM BODIPY-erythromycin).

  • Addition of Competitor: Add the unlabeled chloramphenicol stereoisomers to the wells in a range of increasing concentrations (e.g., from 0.1 µM to 1 mM).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. When the fluorescent probe is bound to the large ribosomal complex, its rotation is slow, resulting in a high FP value. When displaced by an unlabeled competitor, the free probe tumbles rapidly in solution, leading to a low FP value.

  • Data Analysis: Plot the FP values against the logarithm of the competitor concentration. The resulting sigmoidal curve can be used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the bound probe), which is indicative of the binding affinity of the stereoisomer for the ribosome.

Conclusion

The stereochemistry of chloramphenicol is a decisive factor in its biological activity. Only the D-(-)-threo isomer possesses the correct three-dimensional configuration to bind effectively to the bacterial ribosome and inhibit protein synthesis, establishing it as a potent antibacterial agent. The remaining three stereoisomers—L-(+)-threo, D-(-)-erythro, and L-(+)-erythro—are essentially inactive against bacteria. This stark difference in function underscores the principle of stereoselectivity in drug-target interactions. Furthermore, resistance mechanisms such as the CAT enzyme have evolved to be stereoselective, specifically targeting the active isomer. For professionals in drug development and research, the case of chloramphenicol serves as a fundamental example of how chirality can govern the efficacy and metabolic fate of a pharmaceutical compound.

References

L-(+)-Threo-Chloramphenicol: A Technical Guide to its Inhibition of Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Threo-chloramphenicol, the biologically active stereoisomer of chloramphenicol (B1208), is a broad-spectrum antibiotic renowned for its potent inhibition of bacterial protein synthesis.[1][2] First isolated from Streptomyces venezuelae and now synthetically produced, it has been a critical tool in treating a variety of bacterial infections and remains a subject of intense study for understanding ribosomal function and developing novel antimicrobial agents.[3] This technical guide provides an in-depth exploration of the core mechanisms of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

This compound exerts its bacteriostatic effect by specifically targeting the 50S subunit of the bacterial ribosome, thereby inhibiting protein chain elongation.[4][5][6][7][8] The primary mechanism involves the obstruction of the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[4][9][10]

Chloramphenicol binds to the A-site of the PTC, in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4][9][11] This binding sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site.[12][13] By preventing the aa-tRNA from correctly accommodating into the active site, chloramphenicol effectively blocks the formation of a peptide bond between the growing polypeptide chain (attached to the P-site tRNA) and the new amino acid.[4][12]

Interestingly, the inhibitory action of chloramphenicol is not absolute and can be context-dependent. Its efficiency is influenced by the specific amino acids in the nascent polypeptide chain and the incoming aa-tRNA.[14] For instance, inhibition is most effective when the nascent peptide carries an alanine (B10760859) residue in its penultimate position.[14][15]

While highly specific for prokaryotic 70S ribosomes, chloramphenicol can also interact with mammalian mitochondrial ribosomes, which share structural similarities with their bacterial counterparts.[5][12] This interaction is believed to be the basis for some of its toxic side effects.[5]

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_PTC Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Peptide_Bond_Formation Peptide Bond Formation P_Site P-Site P_Site->Peptide_Bond_Formation Growing Peptide Chloramphenicol L-(+)-Threo- Chloramphenicol Chloramphenicol->A_Site Binds to A-site in PTC Inhibition INHIBITION aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters A-site Protein_Elongation Protein Chain Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation Blocks

Mechanism of this compound Action.

Quantitative Data on Inhibition

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs), half-maximal inhibitory concentrations (IC50), and dissociation constants (KD).

Table 1: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol against Medically Significant Organisms

OrganismMIC Range (μg/mL)
Escherichia coli0.015 – 10,000
Staphylococcus aureus0.06 – 128
Streptococcus pneumoniae2 – 16
Data sourced from Wikipedia, dependent on the specific bacterial strain.[4]

Table 2: IC50 and Dissociation Constants (KD) for Chloramphenicol

ParameterValueSystem/MethodReference
IC50 (Protein Synthesis)2 μME. coli balanced growth[16]
IC50 (rRNA Maturation)2.8 μME. coli balanced growth[16]
IC50 (Growth Rate)1.8 μME. coli balanced growth[16]
IC50 (Mitochondrial Protein Synthesis - Heart)9.8 μMMammalian mitochondria[17]
IC50 (Mitochondrial Protein Synthesis - Liver)11.8 μMMammalian mitochondria[17]
KD1 (High Affinity Site)2 μMD. radiodurans ribosomes[18]
KD2 (Low Affinity Site)200 μMArchaeal ribosomes[18]
Apparent KD (BODIPY-CAM displacement)2.6 ± 1.5 µMBacterial ribosome[9]
Apparent KD (BODIPY-ERY displacement)2.8 ± 0.5 µMBacterial ribosome[9][12]
Apparent KD ([14C]-CHL binding)2.3 µMBacterial ribosome[9][12]
Ki (Competitive Inhibition)0.7 μME. coli in vitro system (puromycin reaction)[19]

Experimental Protocols

Investigating the effects of this compound on protein synthesis involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Assay

This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.

Objective: To quantify the inhibition of protein synthesis by this compound.

Materials:

  • Cell-free translation system (e.g., Rabbit Reticulocyte Lysate, Wheat Germ Extract, or bacterial S30 extract)

  • Reporter mRNA (e.g., Luciferase mRNA)

  • Amino acid mixture (including a radiolabeled or fluorescently tagged amino acid if required for detection)

  • This compound stock solution

  • Incubation buffer

  • Detection reagent (e.g., Luciferin (B1168401) for luciferase assay)

  • Luminometer or other appropriate detection instrument

Procedure:

  • Reaction Setup: In a microplate or microcentrifuge tubes, prepare the translation reactions. A typical reaction includes the cell-free extract, reporter mRNA, amino acid mixture, and buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the experimental wells. Include a no-inhibitor control and a positive control inhibitor (e.g., cycloheximide (B1669411) for eukaryotic systems).

  • Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).

  • Detection: Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence.

  • Data Analysis: Plot the reporter signal against the concentration of chloramphenicol to determine the IC50 value.

In_Vitro_Translation_Workflow Start Start Prepare_Reaction Prepare Translation Reaction Mix (Cell-free extract, mRNA, Amino Acids) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound Prepare_Reaction->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Measure_Protein Measure Reporter Protein Synthesis (e.g., Luminescence) Incubate->Measure_Protein Analyze_Data Analyze Data and Determine IC50 Measure_Protein->Analyze_Data End End Analyze_Data->End

Workflow for an In Vitro Translation Assay.
Ribosome Profiling (RIBO-seq)

Ribosome profiling is a powerful technique that provides a snapshot of ribosome positions on mRNA at a genomic scale, allowing for the identification of specific sites of translational arrest caused by inhibitors.

Objective: To map the precise locations of ribosome stalling on bacterial transcripts in the presence of this compound.

Materials:

  • Bacterial cell culture

  • This compound

  • Liquid nitrogen

  • Lysis buffer with high magnesium concentration

  • RNase I

  • Sucrose (B13894) gradient ultracentrifugation components (optional)

  • RNA purification kits

  • Library preparation kit for next-generation sequencing (NGS)

  • NGS sequencer

Procedure:

  • Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with a specific concentration of this compound for a short period.

  • Harvesting and Lysis: Rapidly harvest cells by flash-freezing in liquid nitrogen to halt translation.[20][21] Lyse the cells in a buffer containing a high concentration of magnesium to stabilize ribosomes and prevent their runoff.[20][21]

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).

  • Monosome Isolation: Isolate the 70S monosomes (containing the RPFs) from the lysate, typically by sucrose gradient ultracentrifugation or size exclusion chromatography.

  • RPF Extraction: Extract the RPFs from the isolated monosomes.

  • Library Preparation: Prepare a sequencing library from the RPFs. This involves ligating adapters to the 3' and 5' ends of the RPFs, reverse transcription to cDNA, and PCR amplification.

  • Sequencing and Analysis: Sequence the cDNA library using an NGS platform. Align the resulting reads to the bacterial genome to map the positions of the ribosomes and identify sites of accumulation (stalling) in the chloramphenicol-treated sample compared to an untreated control.

Ribo_Seq_Workflow Start Start: Bacterial Culture Treatment Treat with Chloramphenicol Start->Treatment Harvest Flash-freeze to halt translation Treatment->Harvest Lysis Cell Lysis in High Mg2+ Buffer Harvest->Lysis Digestion RNase I Digestion to get RPFs Lysis->Digestion Isolation Isolate 70S Monosomes Digestion->Isolation Extraction Extract Ribosome-Protected Fragments (RPFs) Isolation->Extraction Library_Prep Prepare NGS Library Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Map Reads & Identify Stalling Sites Sequencing->Analysis End End Analysis->End

Workflow for Ribosome Profiling (RIBO-seq).

Mechanisms of Resistance

The clinical efficacy of chloramphenicol is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance are:

  • Enzymatic Inactivation: The most common mechanism is the production of chloramphenicol acetyltransferase (CAT), an enzyme encoded by the cat gene, which is often carried on plasmids.[4][5][7] CAT catalyzes the acetylation of the two hydroxyl groups on the chloramphenicol molecule, using acetyl-CoA as a donor.[4] The resulting diacetylated derivative is unable to bind to the ribosome.[4][22]

  • Reduced Permeability/Efflux: Bacteria can develop resistance by reducing the permeability of their cell membrane to chloramphenicol or by actively pumping the drug out of the cell via efflux pumps.[4][23][24]

  • Ribosomal Mutation: Although rare, mutations in the 23S rRNA gene, specifically at the chloramphenicol binding site, can confer resistance by reducing the drug's binding affinity.[4][23]

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Chloramphenicol Chloramphenicol Bacterial_Cell Bacterial Cell Chloramphenicol->Bacterial_Cell Enters Cell Ribosome Ribosome Chloramphenicol->Ribosome Inhibited by Mutation CAT Enzymatic Inactivation (Chloramphenicol Acetyltransferase) Efflux Reduced Permeability & Efflux Pumps Mutation Ribosomal Mutation (23S rRNA) Inactive_Chloramphenicol Inactive Acetylated Chloramphenicol CAT->Inactive_Chloramphenicol Produces Efflux->Chloramphenicol Pumps Out Mutation->Ribosome Alters Binding Site Inactive_Chloramphenicol->Ribosome Cannot Bind

Bacterial Resistance Mechanisms to Chloramphenicol.

Conclusion

This compound remains a cornerstone for studying the mechanisms of protein synthesis. Its well-defined interaction with the ribosomal PTC provides a clear model for understanding translation inhibition. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to further investigate its properties, explore the nuances of its context-specific inhibition, and leverage this knowledge in the development of new antibiotics to combat the growing challenge of bacterial resistance. The continued study of this classic antibiotic is essential for advancing our understanding of fundamental biological processes and for innovating in the field of antimicrobial drug discovery.

References

L-(+)-Threo-chloramphenicol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of L-(+)-Threo-chloramphenicol. Due to the limited availability of specific data for the L-(+)-Threo isomer, this document primarily presents detailed information on its well-studied diastereomer, D-(-)-threo-chloramphenicol, the biologically active form. Qualitative data and general principles applicable to the L-(+)-Threo isomer are included where available, with clear distinctions made between the stereoisomers.

Introduction to Chloramphenicol (B1208) Stereoisomers

Chloramphenicol possesses two chiral centers, resulting in four possible stereoisomers. The D-(-)-threo isomer is the form that exhibits potent antibacterial activity by inhibiting bacterial protein synthesis.[1][2] The L-(+)-threo isomer, its enantiomer, is biologically inactive.[3] Diastereoisomers, such as the erythro forms, are also inactive. While sharing the same chemical formula and connectivity, stereoisomers can exhibit different physicochemical properties, including solubility and stability.[2]

Solubility Profile

The solubility of a drug substance is a critical parameter influencing its formulation, bioavailability, and efficacy. This section details the solubility of chloramphenicol isomers in various solvents.

Quantitative Solubility of D-(-)-threo-chloramphenicol

The solubility of D-(-)-threo-chloramphenicol has been determined in a range of aqueous and organic solvents.

Solvent SystemTemperature (°C)Solubility
Water252.5 mg/mL[4]
Propylene Glycol25~167 mg/mL (1:6 ratio)[1]
EthanolNot Specified50 mg/mL[5]
MethanolNot SpecifiedVery Soluble[1]
ButanolNot SpecifiedVery Soluble[1]
Ethyl AcetateNot SpecifiedVery Soluble[1]
AcetoneNot SpecifiedVery Soluble[1]
Diethyl EtherNot SpecifiedFairly Soluble[1]
Qualitative Solubility of this compound

Specific quantitative solubility data for this compound is not widely available. However, qualitative solubility has been described by chemical suppliers.

SolventSolubility
DMSOSlightly Soluble[6]
EthanolSparingly Soluble[6]
MethanolSlightly Soluble[6]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Stability studies involve exposing the drug substance to various stress conditions to understand its degradation pathways.

Stability of D-(-)-threo-chloramphenicol under Stress Conditions

Forced degradation studies have been conducted on D-(-)-threo-chloramphenicol to identify its degradation products and pathways.

Stress ConditionDetailsDegradation
Acidic Hydrolysis 1N HCl23.7% degradation observed in a study on a combined formulation.[4]
Alkaline Hydrolysis 0.1N NaOHSignificant degradation, with one study reporting 100% degradation.[4]
Thermal Degradation Heating at 90°C for 4 hoursA study on ear drops showed degradation under thermal stress.[7]
Photostability Exposure to UV or fluorescent lightSolutions should be protected from light to prevent photochemical decomposition, which can cause yellowing and precipitation.[5]
General Stability Considerations for this compound

While specific stability data for the L-(+)-threo isomer is scarce, it is known that diastereoisomers can have different susceptibilities to in-vivo enzymatic hydrolysis.[2] It is reasonable to anticipate that the fundamental degradation pathways (hydrolysis of the amide bond, reactions involving the nitro group and the propanediol (B1597323) side chain) would be similar to the D-(-)-threo isomer, although the rates of degradation may differ.

Mechanism of Action and Degradation Pathways

Mechanism of Action of Chloramphenicol

Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase enzyme.[7] This action prevents the formation of peptide bonds and subsequent protein chain elongation.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase Peptidyl Transferase Center 50S_Subunit->Peptidyl_Transferase 30S_Subunit 30S Subunit Chloramphenicol Chloramphenicol Chloramphenicol->50S_Subunit Binds to Inhibition Inhibition Chloramphenicol->Inhibition Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase->Peptide_Bond_Formation Catalyzes Protein_Synthesis Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis Leads to Inhibition->Peptide_Bond_Formation

Mechanism of action of chloramphenicol.
Degradation Pathways

Degradation of chloramphenicol can occur through hydrolysis of the amide linkage, reduction of the nitro group, and oxidation of the alcohol groups. The specific degradation products can vary depending on the stress conditions applied.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of chloramphenicol are presented below. These protocols are based on standard pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, ethanol, buffers of different pH).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Shake_Flask_Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate with agitation (24-48h at constant T) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze supernatant (e.g., HPLC) Separate->Analyze Report Report solubility (mg/mL or mol/L) Analyze->Report End End Report->End

Workflow for shake-flask solubility determination.
Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods, as per ICH guidelines.[8][9]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1N to 1N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1N to 1N NaOH and maintain at room temperature or heat gently for a specific duration.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a set time.

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) for a specified duration, with a dark control sample stored under the same conditions.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data for this isomer is limited, the extensive data on the D-(-)-threo isomer provides a valuable reference point for its physicochemical behavior. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the properties of this compound. Further studies are warranted to fully characterize this specific stereoisomer, which could be valuable for comparative studies and in understanding the structure-activity and structure-property relationships of the chloramphenicol family of compounds.

References

Spectroscopic Profile of L-(+)-Threo-Chloramphenicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for L-(+)-Threo-chloramphenicol, a broad-spectrum antibiotic. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and professionals in the field of drug development and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.13d2HAr-H
7.51d2HAr-H
6.45d1HNH
5.15d1HCH-OH
4.20m1HCH-NH
3.85dd1HCH₂-OH
3.65dd1HCH₂-OH
3.55d1HCH-Cl₂

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
164.5C=O (amide)
148.0Ar-C (quaternary, attached to NO₂)
147.5Ar-C (quaternary)
128.0Ar-CH
123.5Ar-CH
78.5CH-OH
66.0CH-Cl₂
60.5CH₂-OH
56.0CH-NH

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3352 - 3246Strong, BroadO-H and N-H stretching
3081MediumAromatic C-H stretching
1681StrongC=O stretching (amide I)
1559StrongC=C stretching (aromatic)
1521StrongNO₂ asymmetric stretching
1518StrongN-H bending (amide II)
1351StrongNO₂ symmetric stretching
662MediumC-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a common ionization technique is electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Ion Type
321.0[M-H]⁻ (Precursor Ion)
257.0Product Ion
194.0Product Ion
176.0Product Ion
152.0Product Ion

Note: The fragmentation pattern can be influenced by the collision energy used in MS/MS experiments.

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for individual experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an FT-IR spectrum of this compound using the KBr pellet method:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A general procedure for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system compatible with the LC mobile phase (e.g., methanol (B129727)/water or acetonitrile/water).

  • Instrumentation: Employ a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography:

    • Use a suitable reversed-phase column (e.g., C18).

    • Develop a gradient or isocratic elution method using a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry:

    • Operate the ESI source in negative ion mode.

    • Optimize source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature.

    • For MS/MS analysis, select the precursor ion (m/z 321 for [M-H]⁻) in the first mass analyzer.

    • Induce fragmentation in the collision cell by applying an optimized collision energy.

    • Scan for the expected product ions in the second mass analyzer.

  • Data Analysis: Analyze the resulting mass spectra to identify the precursor and product ions and to confirm the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Preparation Sample->Prep_IR Prep_MS Dilution in LC Mobile Phase Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS LC-MS/MS System Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

Methodological & Application

Preparation of L-(+)-Threo-Chloramphenicol Stock Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and use of L-(+)-Threo-chloramphenicol stock solutions in a laboratory setting. Chloramphenicol (B1208) is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.[1][2][3] It is widely used in molecular biology for the selection of transformed bacteria containing plasmids with a chloramphenicol resistance gene (most commonly the chloramphenicol acetyltransferase, cat, gene).[1][2][4]

Physicochemical and Solubility Data

This compound is a white to grey-white crystalline powder.[4] Understanding its solubility is critical for the preparation of stock solutions. Ethanol (B145695) is the most common solvent for preparing high-concentration stock solutions due to chloramphenicol's high solubility.[4][5] Its solubility in water is significantly lower.[4][5]

Solvent Solubility Reference
Ethanol50 mg/mL[1][4]
Ethanol33.3 mg/mL[4]
Ethanol10 mg/mL[6]
Dimethyl sulfoxide (B87167) (DMSO)12.5 mg/mL[6]
Water2.5 mg/mL[4][5]
Phosphate-buffered saline (PBS), pH 7.2~0.12 mg/mL[6]

Recommended Stock and Working Concentrations

The optimal stock and working concentrations of chloramphenicol can vary depending on the application, bacterial strain, and specific experimental conditions. Below is a summary of commonly used concentrations for bacterial selection.

Concentration Type Concentration Solvent Application Reference
Stock Solution10 - 50 mg/mL100% EthanolGeneral bacterial selection[1][2][4]
Stock Solution34 mg/mL70% EthanolBacterial selection in gene cloning[7]
Stock Solution20 mg/mL95% EthanolGeneral bacterial selection[8][9]
Working Concentration10 - 20 µg/mL-Bacterial selection[1]
Working Concentration20 µg/mL-Bacterial selection[8][9]
Working Concentration30 µg/mL-E. coli selection[10]
Working Concentrationup to 170 µg/mL-Increasing low-copy-number plasmid yield[2]

Experimental Protocols

Protocol 1: Preparation of 25 mg/mL Chloramphenicol Stock Solution in 100% Ethanol

This protocol is suitable for most routine bacterial selection applications.

Materials:

  • This compound powder

  • 100% Ethanol (molecular biology grade)

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile membrane filter (0.22 µm porosity) and syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh out the desired amount of chloramphenicol powder. For example, to prepare 10 mL of a 25 mg/mL stock solution, weigh 250 mg of chloramphenicol.

  • Dissolving: Transfer the powder to a sterile conical tube. Add the appropriate volume of 100% ethanol (e.g., 10 mL).

  • Mixing: Vortex the solution until the chloramphenicol is completely dissolved. The solution should be clear.[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile container. Do not autoclave chloramphenicol solutions. [2]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label the aliquots with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C.[2][7]

Protocol 2: Preparation of Working Solutions for Bacterial Culture Media

Procedure:

  • Thaw Stock Solution: Thaw a frozen aliquot of the chloramphenicol stock solution.

  • Cool Media: Prepare your liquid (e.g., LB broth) or solid (e.g., LB agar) bacterial culture medium and autoclave it. Allow the medium to cool to a temperature where the container can be comfortably handled (typically below 55°C) before adding the antibiotic. This is crucial to prevent heat degradation of the chloramphenicol.

  • Dilution: Add the appropriate volume of the chloramphenicol stock solution to the cooled medium to achieve the desired final working concentration. For example, to prepare 1 L of medium with a final concentration of 25 µg/mL using a 25 mg/mL stock solution, add 1 mL of the stock solution.

  • Mixing: Mix the medium thoroughly to ensure even distribution of the antibiotic.

  • Pouring Plates: If preparing agar (B569324) plates, pour them immediately after mixing and allow them to solidify.

Stability and Storage

Proper storage is essential to maintain the efficacy of chloramphenicol solutions.

  • Powder: Store chloramphenicol powder at room temperature (10°C to 30°C).[4] The solid form is stable for at least two years when stored at -20°C.[6]

  • Stock Solutions: Ethanol-based stock solutions should be stored at -20°C and are stable for up to 6 months.[8] Some sources suggest they can be stored for longer periods at -20°C.[7] For short-term storage, solutions can be kept at 2-8°C for up to 30 days.[4]

  • Aqueous Solutions: Aqueous solutions of chloramphenicol are less stable and are susceptible to photochemical decomposition in the presence of light.[1][4][5] It is not recommended to store aqueous solutions for more than one day.[6]

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a chloramphenicol stock solution.

Caption: Workflow for preparing sterile chloramphenicol stock solution.

References

Application of L-(+)-Threo-Chloramphenicol in Molecular Cloning

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Threo-chloramphenicol is a broad-spectrum antibiotic that plays a crucial role in molecular cloning primarily as a selective agent. Its utility stems from its specific mechanism of action, which inhibits bacterial protein synthesis, and the corresponding resistance conferred by the chloramphenicol (B1208) acetyltransferase (CAT) enzyme. This document provides detailed application notes and protocols for the effective use of this compound in molecular cloning workflows.

Chloramphenicol functions by binding to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA. This binding action inhibits the peptidyl transferase activity, thereby preventing the elongation of the protein chain.[1][2][3] Due to this bacteriostatic effect, it is widely employed to select for bacteria that have been successfully transformed with a plasmid carrying the cat gene, which encodes for chloramphenicol acetyltransferase.[4][5][6] This enzyme inactivates chloramphenicol by acetylating its hydroxyl groups, preventing it from binding to the ribosome.[1][2]

Beyond its role in selection, chloramphenicol is also utilized to increase the yield of certain plasmids in bacterial cultures.[7][8] By arresting protein synthesis, it halts cell division while allowing the replication of plasmids with relaxed origins of replication to continue, leading to an accumulation of plasmid DNA.[1][7]

Key Applications in Molecular Cloning

  • Selection of Transformed Bacteria: The most common application is the selection of bacterial cells that have successfully incorporated a plasmid containing the chloramphenicol resistance gene (cat).

  • Plasmid Amplification: It is used to increase the copy number of low-copy-number plasmids that have a relaxed origin of replication (e.g., pMB1 or ColE1).[8]

Data Presentation: Quantitative Parameters

The effective concentration of chloramphenicol can vary depending on the specific application, bacterial strain, and plasmid. The following table summarizes key quantitative data for its use in E. coli.

ParameterApplicationRecommended ConcentrationStock Solution (in Ethanol)
Working Concentration Bacterial Selection10-25 µg/mL[9][10]25-34 mg/mL[11][12]
Plasmid Amplification125-170 µg/mL[7][8][13]25-34 mg/mL[12]
Incubation Time Bacterial Selection (Plates)12-24 hoursN/A
Plasmid Amplification12-16 hours[12][13]N/A
Optical Density (OD₆₀₀) for Plasmid Amplification N/A~0.4[12][13]N/A

Experimental Protocols

Protocol 1: Preparation of Chloramphenicol Stock Solution

Materials:

  • This compound powder

  • 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of chloramphenicol powder. To prepare a 34 mg/mL stock solution, weigh 340 mg of chloramphenicol.

  • Dissolve the powder in 10 mL of 100% ethanol.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.

Protocol 2: Selection of Transformed Bacteria on Agar (B569324) Plates

Materials:

  • Luria-Bertani (LB) agar

  • Chloramphenicol stock solution (34 mg/mL)

  • Petri dishes

  • Transformed bacterial culture

Procedure:

  • Prepare LB agar according to standard protocols and autoclave.

  • Cool the autoclaved LB agar to approximately 50-55°C in a water bath.

  • Add the chloramphenicol stock solution to the molten agar to achieve the desired final concentration (e.g., for 25 µg/mL, add 0.74 µL of a 34 mg/mL stock solution per mL of agar).

  • Mix the agar gently to ensure even distribution of the antibiotic.

  • Pour the LB agar containing chloramphenicol into sterile petri dishes (approximately 20-25 mL per plate).

  • Allow the plates to solidify at room temperature.

  • Spread the transformed bacterial culture on the surface of the plates.

  • Incubate the plates overnight (12-16 hours) at 37°C.

  • Observe the plates for the growth of resistant colonies.

Protocol 3: Plasmid Amplification using Chloramphenicol

Materials:

  • LB broth

  • Appropriate selective antibiotic (other than chloramphenicol, if necessary for the plasmid)

  • Bacterial culture containing the plasmid of interest

  • Chloramphenicol stock solution (34 mg/mL)

  • Incubator shaker

Procedure:

  • Inoculate a single bacterial colony into 5 mL of LB broth containing the appropriate selective antibiotic and grow overnight at 37°C with vigorous shaking.

  • The next day, inoculate a larger volume of LB broth (e.g., 500 mL) with the overnight culture (e.g., 5 mL).

  • Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.4.[12][13]

  • Add chloramphenicol to a final concentration of 170 µg/mL (add 5 µL of a 34 mg/mL stock solution per mL of culture).[8][13]

  • Continue to incubate the culture for an additional 12-16 hours at 37°C with vigorous shaking.[13]

  • Harvest the bacterial cells by centrifugation.

  • Proceed with plasmid DNA extraction using a standard protocol (e.g., alkaline lysis).

Visualizations: Diagrams and Workflows

molecular_cloning_selection cluster_transformation Bacterial Transformation cluster_selection Selection with Chloramphenicol Transformation Transformation Plasmid_Uptake Bacteria take up plasmid with cat gene Transformation->Plasmid_Uptake Successful No_Plasmid Bacteria do not take up plasmid Transformation->No_Plasmid Unsuccessful Plating Plate on LB Agar + Chloramphenicol Plasmid_Uptake->Plating No_Plasmid->Plating Resistant_Colonies Resistant Colonies Grow Plating->Resistant_Colonies CAT enzyme inactivates Chloramphenicol No_Growth No Growth Plating->No_Growth Protein synthesis inhibited plasmid_amplification_workflow Start Inoculate Culture Growth Incubate at 37°C until OD600 ~0.4 Start->Growth Add_Cm Add Chloramphenicol (170 µg/mL) Growth->Add_Cm Incubate_Further Incubate for 12-16 hours Add_Cm->Incubate_Further Harvest Harvest Cells by Centrifugation Incubate_Further->Harvest Extract Perform Plasmid DNA Extraction Harvest->Extract chloramphenicol_mechanism cluster_bacterium Bacterial Cell cluster_action Chloramphenicol Action Ribosome 50S Ribosomal Subunit Peptidyl_Transferase Peptidyl Transferase Center Ribosome->Peptidyl_Transferase Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Elongates peptide chain Cell_Growth Bacterial Growth Protein_Synthesis->Cell_Growth No_Growth Bacteriostatic Effect Protein_Synthesis->No_Growth Chloramphenicol Chloramphenicol Inhibition Inhibition Chloramphenicol->Inhibition Inhibition->Peptidyl_Transferase Inhibition->No_Growth

References

Application Notes and Protocols: L-(+)-Threo-chloramphenicol in Cell-Free Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free expression (CFE) systems have emerged as powerful platforms for rapid protein synthesis, enabling applications from high-throughput screening to the production of toxic proteins. L-(+)-Threo-chloramphenicol, a broad-spectrum antibiotic, is a well-characterized inhibitor of prokaryotic protein synthesis.[1] While seemingly counterintuitive, its specific and potent action makes it a valuable tool within cell-free systems derived from prokaryotic sources like Escherichia coli.

These application notes provide a comprehensive overview of the uses of this compound in cell-free expression systems. This document details its mechanism of action, quantitative effects on protein synthesis, and provides detailed protocols for its application as a negative control and in conjunction with the Chloramphenicol (B1208) Acetyltransferase (CAT) reporter gene system.

Mechanism of Action

This compound functions by specifically inhibiting protein synthesis in prokaryotes. Its primary target is the 70S ribosome, a key component of the translational machinery in bacteria.

The mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: Chloramphenicol binds to the 50S subunit of the bacterial ribosome.[1]

  • Inhibition of Peptidyl Transferase: This binding obstructs the peptidyl transferase center, the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids.[1]

  • Halting Polypeptide Elongation: By blocking peptide bond formation, chloramphenicol effectively halts the elongation of the nascent polypeptide chain, leading to a cessation of protein synthesis.[1]

It is important to note that while highly effective against prokaryotic ribosomes, chloramphenicol has a much lower affinity for the 80S ribosomes found in eukaryotic cells, providing a basis for its selective toxicity.[1]

G Mechanism of Action of Chloramphenicol cluster_ribosome 70S Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (A-site) 30S_Subunit 30S Subunit Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Catalyzes mRNA mRNA Chloramphenicol L-(+)-Threo- chloramphenicol Chloramphenicol->PTC Binds to Chloramphenicol->Peptide_Bond_Formation Blocks Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Leads to Inhibition Inhibition of Protein Synthesis Protein_Elongation->Inhibition Cessation leads to

Caption: Chloramphenicol binds the 50S ribosomal subunit, inhibiting peptide bond formation.

Applications in Cell-Free Systems

While a potent inhibitor, chloramphenicol serves several critical roles in the context of CFE workflows.

  • Negative Control: The most common application is as a robust negative control. Adding chloramphenicol to a CFE reaction should completely abolish the synthesis of the target protein. This helps researchers to confirm that the observed protein product is indeed the result of de novo synthesis from the provided DNA template and not from pre-existing protein or other artifacts in the cell extract.

  • Plasmid Selection during Extract Preparation: Some E. coli strains used for preparing cell extracts, such as BL21-Rosetta2, carry a plasmid that provides rare tRNAs to enhance the expression of heterologous proteins. Chloramphenicol is used in the growth media to ensure the maintenance of this essential plasmid within the bacterial population prior to harvesting and lysis.

  • Bacterial Contamination Control: In some high-throughput or long-duration CFE applications, there is a risk of microbial contamination. While not a primary use, chloramphenicol can be included to suppress the growth of contaminating bacteria that could otherwise consume resources and interfere with the reaction. However, this will also inhibit the desired protein synthesis if the CFE system is of bacterial origin.

  • Reporter Gene Assays: The gene for Chloramphenicol Acetyltransferase (CAT) is a widely used reporter in molecular biology.[2][3] This enzyme inactivates chloramphenicol.[2] In a cell-free context, the CAT gene can be placed under the control of a specific promoter, and its expression level (and thus the promoter's activity) can be quantified by measuring the enzymatic conversion of radioactive chloramphenicol.

Quantitative Data: Effect on Protein Synthesis

The inhibitory effect of chloramphenicol is dose-dependent. While comprehensive dose-response curves for various E. coli-based CFE systems are not extensively published, data from in vivo studies and specific in vitro experiments provide a strong indication of the effective concentration range.

ParameterConcentration (µM)Concentration (µg/mL)SystemEffectReference
IC₅₀ (Protein Synthesis)~2~0.65E. coli (in vivo)50% inhibition of protein synthesis.[2][3]
Near-Complete Inhibition30~9.7E. coli S30 Cell-FreeNear-complete inhibition of luciferase synthesis.[4]
Complete Inhibition300~97E. coli Cell-FreeUsed for complete inhibition of leucine (B10760876) incorporation.[5]

Note: The IC₅₀ value is derived from growing cells and may differ slightly in a cell-free reaction due to the absence of a cell wall and efflux pumps. The higher concentrations are typically used in CFE systems to ensure complete and rapid inhibition for negative control experiments.

Experimental Protocols

Protocol: Using Chloramphenicol as a Negative Control in a Cell-Free Reaction

This protocol describes the use of chloramphenicol to validate that protein synthesis in an E. coli-based CFE system is template-dependent.

Materials:

  • E. coli S30 cell-free extract kit (commercial or lab-prepared)

  • DNA template (plasmid or linear) encoding the protein of interest

  • This compound stock solution (e.g., 10 mg/mL in 100% ethanol)

  • Nuclease-free water

  • Reaction tubes (e.g., PCR tubes or microcentrifuge tubes)

  • Incubator or thermocycler

Procedure:

  • Prepare a Master Mix: On ice, prepare a master mix of the CFE reaction components (cell extract, energy solution, amino acids, etc.) according to the manufacturer's instructions, sufficient for the number of planned reactions plus one extra.

  • Set Up Reactions: Aliquot the master mix into three separate reaction tubes labeled "Positive Control," "Negative Control (No DNA)," and "Negative Control (Chloramphenicol)."

  • Add DNA Template:

    • To the "Positive Control" tube, add the recommended amount of your DNA template.

    • To the "Negative Control (No DNA)" tube, add an equivalent volume of nuclease-free water.

    • To the "Negative Control (Chloramphenicol)" tube, add the same amount of DNA template as in the positive control.

  • Add Chloramphenicol:

    • Prepare a working dilution of the chloramphenicol stock solution in nuclease-free water.

    • Add the diluted chloramphenicol to the "Negative Control (Chloramphenicol)" tube to a final concentration of 100 µM (~32 µg/mL). This concentration is sufficient to ensure robust inhibition.

    • Add an equivalent volume of the diluent (e.g., water with a matched percentage of ethanol) to the positive control and no-DNA negative control tubes to ensure equal reaction volumes.

  • Incubation: Gently mix the contents of each tube and incubate at the recommended temperature (typically 29-37°C) for the desired duration (e.g., 2-4 hours).

  • Analysis: Analyze the results. For a fluorescent reporter protein, measure the fluorescence. For other proteins, use methods like SDS-PAGE, Western blotting, or functional assays.

Expected Results:

  • Positive Control: High level of protein expression.

  • Negative Control (No DNA): No detectable protein expression.

  • Negative Control (Chloramphenicol): No detectable protein expression, confirming that the synthesis machinery was inhibited.

G Workflow: Chloramphenicol as a Negative Control cluster_prep Preparation cluster_tubes Reaction Setup cluster_additions Additions MasterMix Prepare CFE Master Mix Aliquoting Aliquot into 3 Tubes MasterMix->Aliquoting Tube1 Tube 1: Positive Control Aliquoting->Tube1 Tube2 Tube 2: No DNA Control Aliquoting->Tube2 Tube3 Tube 3: Chloramphenicol Control Aliquoting->Tube3 Add_DNA_Pos Add DNA Template Tube1->Add_DNA_Pos Add_Water Add Nuclease-Free Water Tube2->Add_Water Add_DNA_Chlor Add DNA Template Tube3->Add_DNA_Chlor Analysis Incubate & Analyze (e.g., SDS-PAGE, Fluorescence) Add_DNA_Pos->Analysis Add_Water->Analysis Add_Chlor Add Chloramphenicol (e.g., 100 µM final) Add_DNA_Chlor->Add_Chlor Add_Chlor->Analysis

Caption: Experimental setup for using chloramphenicol as a negative control in CFE.

Protocol: Chloramphenicol Acetyltransferase (CAT) Reporter Assay

This protocol provides a general overview of the steps involved in a CAT assay, which is used to quantify the activity of a promoter linked to the CAT gene. The most common method involves radioactive labeling.

Principle: Cell-free synthesized CAT enzyme will transfer an acetyl group from [¹⁴C]-acetyl-CoA to chloramphenicol. The acetylated and non-acetylated forms of chloramphenicol are then separated by thin-layer chromatography (TLC), and the amount of radioactivity in the acetylated form is quantified as a measure of CAT expression.

Materials:

  • CFE reaction product containing expressed CAT enzyme

  • [¹⁴C]-acetyl-CoA or [¹⁴C]-chloramphenicol

  • Acetyl-CoA (if using labeled chloramphenicol)

  • Chloramphenicol (if using labeled acetyl-CoA)

  • Reaction buffer (e.g., 0.25 M Tris-HCl, pH 7.8)

  • Ethyl acetate (B1210297)

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • TLC developing tank and solvent (e.g., 19:1 chloroform:methanol)

  • Phosphorimager or scintillation counter

Procedure:

  • Perform CFE: Set up and run a cell-free expression reaction using a plasmid where the promoter of interest drives the expression of the CAT gene.

  • Set up CAT Reaction: In a microcentrifuge tube, combine the CFE reaction product (cell lysate containing CAT), the radioactive substrate ([¹⁴C]-acetyl-CoA), and the non-radioactive substrate (chloramphenicol) in a suitable reaction buffer.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time can be adjusted based on the expected enzyme activity.

  • Extraction: Stop the reaction and extract the chloramphenicol and its acetylated forms by adding ethyl acetate and vortexing vigorously. Centrifuge to separate the phases. The organic (top) layer contains the chloramphenicol.

  • TLC Separation: Carefully spot the ethyl acetate layer onto a silica (B1680970) TLC plate. Allow the spot to dry completely.

  • Develop Chromatogram: Place the TLC plate in a developing tank containing the appropriate solvent system. Allow the solvent to migrate up the plate until it is near the top. The more non-polar acetylated forms of chloramphenicol will travel further up the plate than the unacetylated form.

  • Quantification: Dry the TLC plate and analyze it using a phosphorimager to quantify the radioactivity in the spots corresponding to acetylated and unacetylated chloramphenicol. Alternatively, the spots can be scraped from the plate and measured in a scintillation counter.

  • Calculate Activity: Determine the percentage of chloramphenicol that was acetylated to quantify the promoter activity.

Conclusion

This compound is a versatile and indispensable tool for researchers utilizing prokaryotic cell-free expression systems. Its well-defined mechanism of action allows for its confident use as a negative control to validate experimental results. Furthermore, its role in plasmid maintenance during cell extract preparation and its central part in the widely used CAT reporter gene system highlight its continued importance in molecular biology and drug development workflows. Understanding the appropriate concentrations and protocols for its use is key to leveraging its full potential in a cell-free context.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of L-(+)-Threo-Chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of L-(+)-Threo-chloramphenicol. The described protocol is applicable for the analysis of chloramphenicol (B1208) in bulk drug substances and various pharmaceutical formulations. The method is simple, precise, and accurate, employing a reversed-phase C18 column with UV detection. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

Chloramphenicol is a broad-spectrum antibiotic effective against a wide variety of microorganisms.[1][2] It functions by inhibiting protein synthesis in bacteria.[2] Due to its potential for serious side effects, accurate and reliable quantification of chloramphenicol in pharmaceutical products is crucial to ensure patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note outlines a robust HPLC method for the determination of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required for this analysis. The specific conditions for the chromatographic separation are summarized in the table below.

ParameterCondition
HPLC System Isocratic Pumping System with UV-Vis Detector
Column Nucleosil-C18, 100mm x 4.6mm, 5µm
Mobile Phase Sodium pentanesulfonate solution: Acetonitrile: Glacial Acetic Acid (85:15:1, v/v/v)
Flow Rate 2.0 mL/min[3][4]
Injection Volume 20 µL[3]
Detection Wavelength 272 nm[3]
Column Temperature 25°C[3]
Diluent Methanol[3]
Reagent and Standard Preparation

2.2.1. Mobile Phase Preparation

  • Prepare a sodium pentanesulfonate solution by dissolving 2.1 g of sodium pentanesulfonate in 1000 mL of distilled water.[4]

  • Mix the sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid in the ratio of 85:15:1 (v/v/v).[2][3][4]

  • Filter the mobile phase through a 0.5 µm nylon membrane filter and degas for 20 minutes using a helium purge or sonication before use.[3]

2.2.2. Standard Stock Solution Preparation

  • Accurately weigh about 100 mg of this compound working standard.[3]

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol (B129727) to obtain a stock solution with a concentration of 1000 µg/mL.

2.2.3. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 40 µg/mL to 120 µg/mL).[3]

Sample Preparation

For Bulk Drug Substance:

  • Accurately weigh a quantity of the chloramphenicol powder equivalent to 100 mg.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

For Pharmaceutical Formulations (e.g., Eye Drops):

  • Transfer a volume of the formulation equivalent to 10 mg of chloramphenicol into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 40 - 120 µg/mL[3]
Correlation Coefficient (r²) 0.9995[3]
Limit of Detection (LOD) 1.4039 µg/mL[3]
Limit of Quantification (LOQ) 4.6798 µg/mL[3]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D Column Equilibration A->D B Standard Solution Preparation E Inject Standard/Sample B->E C Sample Preparation C->E F Chromatographic Separation E->F G Peak Detection & Integration F->G H Quantification G->H

References

Application Notes and Protocols: L-(+)-Threo-Chloramphenicol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-(+)-threo-chloramphenicol as a reference standard in various chromatographic applications. Detailed protocols, quantitative data, and visual workflows are included to assist in method development and validation for the analysis of chloramphenicol (B1208) in different matrices.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that is effective against a wide variety of microorganisms.[1] However, due to potential serious side effects in humans, its use in food-producing animals is not permitted by regulatory agencies like the FDA.[2] Consequently, sensitive and accurate analytical methods are required to detect and quantify chloramphenicol residues in various samples, including food products and pharmaceutical formulations. This compound, the antibiotically active isomer, serves as a crucial reference standard for these chromatographic analyses.[3] Certified reference materials ensure the accuracy and reliability of analytical data.[4][5]

Mechanism of Action

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][6] It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome.[1][6][7] This binding action obstructs the peptidyl transferase step, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately halts protein synthesis.[3][6]

Chloramphenicol_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome Ribosomal Subunits CAP Chloramphenicol Membrane Cell Membrane CAP->Membrane Diffuses across 50S 50S Subunit Membrane->50S Binds to Ribosome 70S Ribosome Protein Protein Synthesis NoProtein Inhibition of Protein Synthesis 50S->NoProtein Inhibits Peptidyl Transferase 30S 30S Subunit

Caption: Mechanism of action of Chloramphenicol.

Experimental Protocols

The following are detailed protocols for the preparation of this compound reference standards and their application in High-Performance Liquid Chromatography (HPLC) for the quantification of chloramphenicol.

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of chromatographic results.[8]

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (filtered)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Protocol for 100 µg/mL Stock Solution:

  • Accurately weigh approximately 10 mg of the this compound reference standard.[9]

  • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

  • Add a small amount of acetonitrile to dissolve the standard and sonicate for 2 minutes to ensure complete dissolution.[9]

  • Bring the flask to volume with acetonitrile and mix thoroughly.[9]

  • This solution is the 100 µg/mL stock solution. Store at -18°C when not in use.[9]

Protocol for Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of methanol and water).[2]

  • For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.

  • Similarly, prepare a calibration curve by creating a series of standards with concentrations ranging from 10 to 90 µg/mL.[9]

HPLC Method for the Analysis of Chloramphenicol

This method is suitable for the determination of chloramphenicol in bulk drug and pharmaceutical dosage forms.

Chromatographic Conditions:

Parameter Condition
Column Waters C18 (150 x 4.6 mm, 5 µm) or equivalent L1 column[9][10]
Mobile Phase Isocratic: Phosphate buffer (pH 6.8) and acetonitrile (20:80, v/v)[9]
Flow Rate 1.0 mL/minute[9]
Detection UV at 270 nm[9] or 272 nm[11]
Injection Volume 20 µL[11]

| Column Temperature | 40°C[12] |

System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure its performance.

  • Procedure: Inject the standard solution multiple times.

  • Acceptance Criteria: The relative standard deviation (RSD) for replicate injections should not be more than 1.0%.[13]

Assay Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.[11]

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and measure the peak areas.

  • The retention time for chloramphenicol is expected to be around 3.551 minutes under these conditions.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the determination of chloramphenicol using this compound as a reference standard.

Table 1: Linearity and Range

Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
50 - 1500.999[11]
0.04 - 0.16 (mg/mL)Not specified[14]
50 - 1000 (µg/L)0.9933[15]

Table 2: Detection and Quantification Limits

ParameterValueMatrixReference
Limit of Detection (LOD)0.8 µg/mLBlood Plasma[15]
Limit of Quantification (LOQ)Not specified
Decision Limit (CCα)0.29 µg/kgPoultry Meal[12]
Detection Capability (CCβ)0.32 µg/kgPoultry Meal[12]
Limit of Quantification (LOQ)0.15 µg kg⁻¹Honey[16]

Table 3: Recovery Studies

Spiked ConcentrationAverage Recovery (%)MatrixReference
0.10 - 1.0 ng/g51 - 86Crab Meat[2]
Not specified94 - 100Poultry Meal[12]
Not specified92.0Blood Plasma[15]
0.24 µg/mL0.230 ± 0.0023Pasteurized Milk[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a sample using a reference standard in chromatography.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Weigh L-(+)-threo- chloramphenicol Reference Standard Dissolve Dissolve in Solvent (e.g., Acetonitrile) RefStd->Dissolve Stock Prepare Stock Solution (e.g., 100 µg/mL) Dissolve->Stock Dilute Perform Serial Dilutions to create Working Standards Stock->Dilute Calib Calibration Curve Standards Dilute->Calib Inject Inject Standards and Sample into HPLC Calib->Inject SamplePrep Sample Preparation (Extraction, Cleanup) SamplePrep->Inject Chrom Chromatographic Separation Inject->Chrom Detect UV Detection Chrom->Detect DataAcq Data Acquisition Detect->DataAcq PeakInt Peak Integration and Identification DataAcq->PeakInt Quant Quantification using Calibration Curve PeakInt->Quant Report Final Report Quant->Report

Caption: Chromatographic analysis workflow.

References

Safe Handling and Disposal of L-(+)-Threo-Chloramphenicol in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and disposal of L-(+)-Threo-chloramphenicol in a laboratory setting. The information is intended to ensure the safety of laboratory personnel and to minimize environmental impact.

Introduction

This compound is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2][3] It is effective against a wide variety of gram-positive and gram-negative bacteria.[3] Due to its potential for serious side effects, including bone marrow suppression and aplastic anemia, it is crucial to handle this compound with strict adherence to safety protocols.[2][3] In the laboratory, it is commonly used in molecular biology as a selection agent and in various research applications to study bacterial physiology and resistance mechanisms.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₂Cl₂N₂O₅[4][5][6][7]
Molecular Weight 323.13 g/mol [5][6][7]
Melting Point 149 - 153 °C (300.2 - 307.4 °F)[6][7]
Solubility in Water 2.5 g/L (at 25°C)[6]
Appearance Off-white solid[6]
pH 5-7[6]

Hazard Identification and Safety Precautions

Hazard Statements:

  • Causes serious eye damage.[5][7]

  • Suspected of causing cancer.[5][7][8]

  • Suspected of damaging fertility or the unborn child.[5][7]

Precautionary Statements:

  • Obtain special instructions before use.[7][9]

  • Do not handle until all safety precautions have been read and understood.[7][9]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5][7][9]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9][10]

  • Store locked up.[5][7][9][11]

  • Dispose of contents/container to an approved waste disposal plant.[7][9]

Personal Protective Equipment (PPE)
  • Eye Protection: ANSI-approved safety glasses or goggles with side-shields are mandatory.[5][12]

  • Hand Protection: Wear nitrile or chloroprene (B89495) gloves. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[12]

  • Skin and Body Protection: A lab coat, buttoned to its full length, must be worn. Full-length pants and closed-toe shoes are required.[12]

Engineering Controls
  • Work with this compound in a certified ducted chemical fume hood.[6][9][12]

  • Ensure that an eyewash station and a safety shower are readily accessible.[5][6][9][12]

Experimental Protocols

Preparation of a Stock Solution (10 mg/mL)
  • Preparation: In a certified chemical fume hood, weigh out 100 mg of this compound powder.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of 100% ethanol (B145695) and vortex until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).

  • Dilution of Bacterial Culture: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Chloramphenicol (B1208) Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The final concentrations should typically range from 0.25 to 256 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial culture to each well containing 50 µL of the chloramphenicol dilutions, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of chloramphenicol that completely inhibits visible growth of the bacteria.

Spill and Emergency Procedures

Spills
  • Small Spills (Solid): Gently sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[6] Clean the spill area with soap and water.[12]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area.[5][9] Wear a NIOSH-approved self-contained breathing apparatus and appropriate personal protection.[10] Contain the spill and collect the material for disposal in a chemical waste container.[10]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.[5][9][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][12] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9][12] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[9][12] Wash out the mouth with water. Call a physician immediately.[9][12]

Safe Disposal

This compound and any materials contaminated with it are considered hazardous chemical waste.[13]

  • Solid Waste: Collect all solid waste, including unused powder and contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including stock solutions and experimental media containing chloramphenicol, in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: All chloramphenicol waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[14] Do not dispose of chloramphenicol down the drain or in the regular trash.[14] Autoclaving is not sufficient to destroy chloramphenicol.[13]

Visualizations

Chloramphenicol_Mechanism_of_Action cluster_bacterium Bacterial Cell CAP Chloramphenicol Ribosome 50S Ribosomal Subunit CAP->Ribosome Binds to PeptidylTransferase Peptidyl Transferase Center Ribosome->PeptidylTransferase ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibition

Caption: Mechanism of action of Chloramphenicol.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepCulture 1. Prepare Bacterial Culture (0.5 McFarland) Inoculate 3. Inoculate Plate with Bacterial Culture PrepCulture->Inoculate PrepDilutions 2. Prepare Serial Dilutions of Chloramphenicol PrepDilutions->Inoculate Incubate 4. Incubate Plate (37°C, 18-24h) Inoculate->Incubate Observe 5. Observe for Visible Growth Incubate->Observe DetermineMIC 6. Determine MIC Observe->DetermineMIC

Caption: Workflow for MIC determination.

References

Application Notes and Protocols: Experimental Use of L-(+)-Threo-Chloramphenicol in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol (B1208) (CAM) is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing peptide bond formation. Of its four stereoisomers, only the D-(-)-threo-chloramphenicol isomer possesses significant antibacterial activity. The L-(+)-threo-chloramphenicol isomer is largely inactive against bacteria and serves as an invaluable tool in antibiotic resistance research. Its primary utility lies in its role as a negative control in various assays to ensure that observed effects are specific to the active D-(-)-threo isomer and not due to off-target interactions of the chemical scaffold. Furthermore, this compound has been noted to inhibit protein synthesis in reticulocytes and affect the oxidative activity of isolated mitochondria, making it a useful probe in studies of eukaryotic cellular processes.

These application notes provide detailed protocols for key experiments in antibiotic resistance studies involving chloramphenicol, with a focus on the proper use of the L-(+)-threo isomer as a control.

Data Presentation: Comparative Activity of Chloramphenicol Isomers

The following tables summarize the minimum inhibitory concentrations (MICs) of D-(-)-threo-chloramphenicol against various susceptible and resistant bacterial strains. It is important to note that for this compound, the MIC against these bacterial strains is significantly higher, often exceeding concentrations that are practically relevant for antibacterial activity, underscoring its role as an inactive isomer in this context.

Table 1: Minimum Inhibitory Concentration (MIC) of D-(-)-threo-Chloramphenicol Against Selected Bacteria

OrganismCondition/Strain TypeMIC Range (µg/mL)Citation(s)
Escherichia coliWildtype4[1]
Escherichia coliResistant (Swine Isolate)32 - 256[2]
Staphylococcus aureusSusceptible≤8[3]
Streptococcus pneumoniaeSusceptible≤4
Pseudomonas aeruginosaGenerally Resistant≥32[3]
Salmonella spp.Susceptible≤8[3]
Salmonella spp.Resistant≥32[3]

Note: MIC breakpoints can vary based on the standard-setting organization (e.g., CLSI).

Key Resistance Mechanisms & Experimental Workflows

The primary mechanisms of resistance to chloramphenicol are:

  • Enzymatic Inactivation: Production of Chloramphenicol Acetyltransferase (CAT), which acetylates the drug, rendering it unable to bind to the ribosome.

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.

  • Target Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit that reduce the binding affinity of chloramphenicol.

The following diagram illustrates a general workflow for investigating chloramphenicol resistance.

G cluster_0 Initial Screening cluster_1 Mechanism Identification cluster_2 Confirmation & Characterization start Isolate Bacterial Strain mic Determine MIC for D-(-)-threo-chloramphenicol start->mic cat_assay CAT Assay mic->cat_assay efflux_assay Efflux Pump Assay mic->efflux_assay sequencing 23S rRNA Gene Sequencing mic->sequencing cat_positive CAT-Positive cat_assay->cat_positive efflux_positive Efflux-Positive efflux_assay->efflux_positive mutation_positive Mutation Detected sequencing->mutation_positive binding_assay Ribosome Binding Assay mutation_positive->binding_assay G cluster_0 No Chloramphenicol cluster_1 Chloramphenicol Present mrna_inactive cat mRNA (RBS Sequestered in Hairpin) no_translation No CAT Translation mrna_inactive->no_translation Ribosome cannot bind cam Chloramphenicol ribosome Ribosome translating leader peptide cam->ribosome binds to stall Ribosome Stalls ribosome->stall mrna_active mRNA Hairpin Unfolds (RBS Exposed) stall->mrna_active destabilizes translation CAT Translation mrna_active->translation allows G cluster_0 Experimental Setup cluster_1 Bacterial System cluster_2 Observed Outcome d_isomer D-(-)-threo-CAM (Active Isomer) target Bacterial Ribosome d_isomer->target Binds l_isomer L-(+)-threo-CAM (Inactive Isomer) l_isomer->target Does not bind inhibition Inhibition of Protein Synthesis target->inhibition:w no_inhibition No Inhibition target->no_inhibition:w conclusion Effect is Specific inhibition->conclusion Confirms no_inhibition->conclusion Supports

References

Application Notes and Protocols: L-(+)-Threo-chloramphenicol for Studying Ribosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-threo-chloramphenicol is a broad-spectrum bacteriostatic antibiotic that has been a cornerstone in molecular biology for elucidating the mechanisms of protein synthesis. Its specific mode of action, targeting the bacterial ribosome, makes it an invaluable tool for investigating ribosomal function, structure, and dynamics. Chloramphenicol (B1208) inhibits protein synthesis by binding to the 50S ribosomal subunit and obstructing the peptidyl transferase center (PTC).[1][2][3] This inhibition prevents the formation of peptide bonds, thereby halting polypeptide chain elongation.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound in ribosomal research, including its mechanism of action, key applications, and detailed experimental protocols.

Mechanism of Action

Chloramphenicol exerts its bacteriostatic effect by specifically binding to the A-site of the peptidyl transferase center on the 50S subunit of the bacterial 70S ribosome.[1][5] Its binding site is located in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and A2452.[1] By occupying this position, chloramphenicol sterically hinders the proper accommodation of the aminoacyl moiety of aminoacyl-tRNA (aa-tRNA) in the A-site.[6] This direct interference with substrate binding prevents the crucial step of peptide bond formation between the nascent polypeptide chain in the P-site and the incoming amino acid in the A-site.[1][2]

While primarily targeting bacterial ribosomes, chloramphenicol can also inhibit mitochondrial protein synthesis due to the prokaryotic origins of mitochondria.[2] This off-target effect is an important consideration in its clinical use and for in vivo studies.

Data Presentation

The following table summarizes key quantitative data related to the interaction of this compound with bacterial ribosomes.

ParameterValueOrganism/SystemReference
Inhibition Constant (Ki) 0.7 µMEscherichia coli (in vitro puromycin (B1679871) reaction)[3]
Affinity Constant (K) ~7.5 x 10^5 M-1Escherichia coli 70S ribosomes[7]
Binding Site 1 Affinity (Kd) 2 µMRibosomes[6]
Binding Site 2 Affinity (Kd) 200 µMRibosomes[6]
Minimum Inhibitory Concentration (MIC) 0.015 - 10,000 µg/mLEscherichia coli[8]
Minimum Inhibitory Concentration (MIC) 0.06 - 128 µg/mLStaphylococcus aureus[8]
Minimum Inhibitory Concentration (MIC) 2 - 16 µg/mLStreptococcus pneumoniae[8]

Visualizations

Signaling Pathway Diagram

Chloramphenicol_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_PTC Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site Inhibition Inhibition of Peptide Bond Formation A_Site->Inhibition P_Site P-Site Chloramphenicol L-(+)-Threo- chloramphenicol Chloramphenicol->A_Site Binds to A-Site within the PTC aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Competes for binding Protein_Elongation Protein Chain Elongation Inhibition->Protein_Elongation Prevents Bacteriostasis Bacteriostasis Protein_Elongation->Bacteriostasis Leads to

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Bacterial Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarify Lysate Lysis->Clarification Sucrose_Gradient Sucrose (B13894) Gradient Centrifugation Clarification->Sucrose_Gradient Ribosome_Profiling Ribosome Profiling (Footprinting) Clarification->Ribosome_Profiling In_Vitro_Assay In Vitro Translation Inhibition Assay Clarification->In_Vitro_Assay Fractionation Fractionation & Analysis of Ribosomal Particles Sucrose_Gradient->Fractionation Sequencing Library Preparation & Sequencing Ribosome_Profiling->Sequencing Measurement Measure Protein Synthesis (e.g., Luciferase Assay) In_Vitro_Assay->Measurement

Caption: General experimental workflow for studying ribosomal function using chloramphenicol.

Experimental Protocols

Isolation of Ribosomal Precursor Particles

This protocol describes the use of chloramphenicol to induce the accumulation of ribosomal precursor particles for their subsequent isolation and analysis.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Growth medium (e.g., LB or 2xYT)

  • This compound stock solution

  • Lysis Buffer (e.g., 30 mM Tris-HCl pH 8.0, 60 mM KCl, 60 mM NH4Cl, 10 mM MgCl2)[9]

  • DNase I

  • Sucrose solutions (10% and 40% w/v in Lysis Buffer)

  • Ultracentrifuge and appropriate rotors (e.g., SW41Ti)

  • Gradient maker or layering device

  • Fractionation system with UV monitoring (254 nm)

Procedure:

  • Cell Culture and Treatment: Inoculate a flask of growth medium with the bacterial strain and grow at the desired temperature (e.g., 25°C or 37°C) with shaking to an early-log phase (OD600 ≈ 0.2-0.4).[9]

  • Add this compound to a final concentration that inhibits growth but is not rapidly lethal (e.g., 7 µg/mL for E. coli).[9]

  • Continue to incubate the culture for a defined period (e.g., 30-60 minutes) to allow for the accumulation of precursor particles.[1]

  • Cell Lysis: Harvest the cells by centrifugation at 4°C. Wash the cell pellet with ice-cold Lysis Buffer.[1]

  • Resuspend the cell pellet in a small volume of ice-cold Lysis Buffer and add DNase I (e.g., to a final concentration of 20 U/mL).[9]

  • Lyse the cells using a French press or by sonication on ice.[1]

  • Clarify the lysate by centrifugation to remove cell debris.[1]

  • Sucrose Gradient Centrifugation: Prepare linear 10-40% sucrose gradients in ultracentrifuge tubes.[1]

  • Carefully layer the clarified lysate onto the top of the sucrose gradient.

  • Centrifuge at high speed (e.g., 35,000 rpm in an SW41Ti rotor) for a sufficient time to separate the ribosomal particles (e.g., 16-18 hours) at 4°C.[1]

  • Fractionation and Analysis: Fractionate the gradient from top to bottom using a fractionation system while continuously monitoring the absorbance at 254 nm. Collect fractions of a defined volume. The resulting profile will show peaks corresponding to different ribosomal particles (e.g., 30S, 50S, 70S, and precursor particles with lower sedimentation coefficients).[1]

Ribosome Footprinting (Profiling)

This protocol outlines the general steps for ribosome footprinting to map the positions of ribosomes on mRNA, using chloramphenicol to arrest translation. Note that the use of chloramphenicol in ribosome profiling can introduce artifacts, such as ribosome pile-ups at the 5'-end of open reading frames.[2][10] Therefore, careful experimental design and data analysis are crucial. Alternative methods that avoid antibiotics by using rapid filtration and flash-freezing are also available.[2]

Materials:

  • Bacterial culture

  • This compound

  • Lysis buffer with chloramphenicol

  • Micrococcal nuclease (MNase)

  • Sucrose cushion or gradient solutions

  • RNA purification kits

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Growth and Treatment: Grow bacterial culture to mid-log phase.

  • Optional Pre-treatment: Add chloramphenicol to the culture medium to arrest translation prior to harvesting. Be aware of potential artifacts.[10]

  • Harvesting: Rapidly harvest cells, for example, by filtration and flash-freezing in liquid nitrogen to minimize changes in ribosome occupancy.[11]

  • Lysis: Lyse cells in a buffer containing chloramphenicol to prevent further translation.

  • Nuclease Digestion: Treat the lysate with micrococcal nuclease to digest mRNA that is not protected by ribosomes.

  • Monosome Isolation: Isolate monosomes (70S ribosomes with protected mRNA fragments) by sucrose cushion or gradient centrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the genome to determine the positions of the ribosomes.

In Vitro Translation Inhibition Assay

This assay measures the inhibitory effect of chloramphenicol on protein synthesis in a cell-free system.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

  • mRNA template encoding a reporter protein (e.g., luciferase)

  • Amino acid mixture (with one radioactively labeled amino acid, or for use with a non-radioactive detection method)

  • This compound at various concentrations

  • Reaction buffer and energy source (ATP, GTP)

  • Detection reagents for the reporter protein (e.g., luciferase substrate) or for quantifying protein synthesis (e.g., scintillation counting)

Procedure:

  • Reaction Setup: Prepare a master mix containing the cell-free extract, reaction buffer, energy source, and amino acids.

  • Aliquot the master mix into reaction tubes.

  • Add this compound to the tubes at a range of final concentrations. Include a no-chloramphenicol control.

  • Initiate Translation: Add the mRNA template to each reaction tube to start protein synthesis.

  • Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a defined period (e.g., 60-90 minutes).[12]

  • Quantify Protein Synthesis: Stop the reactions and measure the amount of synthesized protein. For a luciferase reporter, add the luciferase substrate and measure luminescence. For radioactive labeling, precipitate the proteins and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of chloramphenicol to determine the IC50 value.

Conclusion

This compound remains a powerful and versatile tool for probing the intricacies of ribosomal function. Its well-characterized mechanism of action allows for targeted studies of the peptidyl transferase center and the dynamics of protein synthesis. The protocols provided herein offer a starting point for researchers to employ chloramphenicol in their investigations of ribosome biogenesis, translation, and the discovery of new ribosome-targeting antimicrobials. Careful consideration of its potential off-target effects and experimental artifacts is essential for robust and accurate data interpretation.

References

Application Notes and Protocols for the LC-MS/MS Detection of L-(+)-Threo-Chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-(+)-Threo-chloramphenicol, commonly known as chloramphenicol (B1208) (CAP), is a broad-spectrum antibiotic.[1][2] Due to its potential adverse effects on human health, including aplastic anemia, its use in food-producing animals is banned in many countries, including the European Union, the United States, and Canada.[1][3] Consequently, highly sensitive and specific analytical methods are required to detect and quantify CAP residues in various biological and food matrices to ensure consumer safety and regulatory compliance.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its exceptional sensitivity, selectivity, and accuracy.[3][5]

This document provides detailed application notes and protocols for the detection and quantification of this compound in various sample matrices using LC-MS/MS.

Principle of the Method

The method involves the extraction of chloramphenicol from the sample matrix, followed by chromatographic separation using liquid chromatography (LC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The MS/MS system is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for chloramphenicol.[6] Negative ion electrospray ionization (ESI) is commonly used for the analysis of chloramphenicol.[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the complexity of the sample matrix. The goal is to efficiently extract chloramphenicol while minimizing matrix interferences.

a) Protocol for Milk Samples (Protein Precipitation) [3][7]

This protocol utilizes a simple protein precipitation step, making it rapid and cost-effective.[3][7]

  • To 1.0 mL of milk sample, add 1.5 mL of acetonitrile (B52724).[7]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant and dilute it with water prior to LC-MS/MS analysis.[7]

b) Protocol for Honey Samples (Liquid-Liquid Extraction) [2][8]

  • Weigh 5 g of honey into a centrifuge tube.

  • Add 5 mL of water and vortex to dissolve the honey.

  • Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute for extraction.[9]

  • Centrifuge at 4000 rpm for 10 minutes.[10]

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

c) Protocol for Meat/Shrimp Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [5][11][12]

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.[12]

  • Homogenize 2-5 g of the tissue sample.[5][6]

  • Add 10 mL of acetonitrile or ethyl acetate.[6]

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile or ethyl acetate layer) for cleanup.

  • Cleanup is performed by dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., C18, PSA) to the extract.

  • Vortex and centrifuge the sample.

  • The resulting supernatant is ready for LC-MS/MS analysis after solvent exchange or dilution.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of chloramphenicol. Optimization may be required based on the specific instrument and column used.

ParameterTypical Value
Column C18 or equivalent reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm)[5]
Mobile Phase A Water with 0.1% formic acid or 0.1% acetic acid[6][11]
Mobile Phase B Acetonitrile or Methanol[5][6]
Flow Rate 0.2 - 0.5 mL/min[5][6]
Injection Volume 5 - 20 µL[5][12]
Column Temperature 30 - 40 °C[6]
Gradient Elution A typical gradient starts with a high percentage of aqueous phase (e.g., 90% A) and ramps up to a high percentage of organic phase (e.g., 90% B) to elute the analyte.
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray (ESI-) mode.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[5]
Ion Spray Voltage -2800 to -4500 V
Source Temperature 120 - 500 °C
Desolvation Gas Flow 800 - 1000 L/hr
Collision Gas Argon
Monitoring Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Chloramphenicol:

The precursor ion for chloramphenicol is [M-H]⁻ at m/z 321.[6][11] Two common product ions are monitored for quantification and confirmation.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
321152-22Quantifier[6]
321257-12 to -14Qualifier[8][11]
321194-10 to -18Qualifier[6][8]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods for chloramphenicol detection.

Table 1: Method Performance in Various Matrices

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Linearity (R²)Reference
Milk-< 0.050-> 0.995[3]
Honey0.01-81 - 110> 0.998[4]
Shrimp0.080.385 - 102> 0.99[11]
Meat-0.0185 - 120> 0.99[5]
Various Biological Matrices--92.1 - 107.10.99 - 0.998[6]

Table 2: Linearity and Range

MatrixLinear Range (µg/kg)Weighting FactorReference
Milk0.05 - 1.01/x[3]
Honey0.05 - 2.0-
Shrimp0.05 - 2.0 (ppb)-[11]
Meat0.01 - 1.01/x²[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of chloramphenicol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (Milk, Honey, Meat) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition MS->Data Analysis Data Analysis (Quantification & Confirmation) Data->Analysis Report Reporting Analysis->Report

Caption: General workflow for LC-MS/MS analysis of chloramphenicol.

Logical Relationship of Key Method Components

This diagram shows the interconnectedness of the different stages of the analytical method.

logical_relationship Matrix Sample Matrix Prep Sample Preparation Matrix->Prep influences choice of LC LC Separation Prep->LC provides clean extract for MS MS/MS Detection LC->MS introduces separated analyte to Quant Quantification MS->Quant generates data for Confirm Confirmation MS->Confirm provides specificity for

References

Troubleshooting & Optimization

Degradation of L-(+)-Threo-chloramphenicol in solution and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-(+)-Threo-chloramphenicol in solution.

Frequently Asked Questions (FAQs)

Q1: My chloramphenicol (B1208) solution appears discolored. What could be the cause?

A1: Discoloration of a chloramphenicol solution, often appearing as a yellowish tint, is a common indicator of degradation. This is primarily due to the formation of various degradation products resulting from hydrolysis, photolysis, or exposure to high temperatures. One of the known degradation products that can contribute to color change is p-nitrobenzaldehyde.[1][2] It is crucial to investigate the storage conditions and handling procedures to identify the root cause.

Q2: I suspect my chloramphenicol stock solution has lost potency. How can I confirm this?

A2: A loss of potency is a direct consequence of chloramphenicol degradation. To confirm this, you will need to perform a quantitative analysis of the active pharmaceutical ingredient (API) concentration. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC).[3][4] By comparing the current concentration to the initial concentration or the value stated on the certificate of analysis, you can determine the extent of degradation.

Q3: What are the primary factors that cause the degradation of chloramphenicol in solution?

A3: The stability of chloramphenicol in solution is significantly influenced by several factors:

  • pH: Chloramphenicol is susceptible to both acid and base-catalyzed hydrolysis.[5] The rate of hydrolysis increases significantly below pH 5 and above pH 8.

  • Temperature: Elevated temperatures accelerate the degradation process.[4][6] Storing solutions at room temperature or higher for extended periods can lead to significant loss of the active compound.

  • Light: Exposure to sunlight, UV, and even tungsten light can induce photodegradation, leading to the formation of various by-products.[2][3]

Troubleshooting Guides

Issue 1: Rapid Degradation of Chloramphenicol Solution

Symptoms:

  • Noticeable decrease in antibacterial activity.

  • Change in solution color or clarity.

  • Unexpected peaks appearing in HPLC chromatograms.

Possible Causes & Solutions:

CauseSolution
Improper pH of the solution Adjust the pH of your solution to a neutral range (ideally between pH 7.0 and 7.5) using a suitable buffer system, such as a borate (B1201080) buffer.[7][8]
Exposure to light Always store chloramphenicol solutions in amber-colored vials or wrap the container with aluminum foil to protect it from light.[3][9] Preparation of the solution should also be done in subdued light.[3]
High storage temperature Store stock solutions and diluted working solutions at the recommended temperature of 2°C to 8°C.[4][10] Avoid repeated freeze-thaw cycles.
Inappropriate sterilization method If sterility is required, use sterile filtration (e.g., with a 0.22 µm filter) instead of autoclaving. Heating at 115°C for 30 minutes can cause a 10% loss of chloramphenicol.[8]
Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability in bioassay results.

  • Poor reproducibility of experiments.

Possible Causes & Solutions:

CauseSolution
Use of degraded chloramphenicol stock Prepare fresh stock solutions of chloramphenicol regularly. Do not use stock solutions that have been stored for extended periods, especially at room temperature. Aqueous solutions stored at 20-22°C for 290 days can lose about half their chloramphenicol content.[7]
Interaction with other solution components Be aware of potential interactions with other components in your experimental medium. For instance, the presence of certain ions can affect stability.

Degradation Pathways and Prevention Strategies

The degradation of this compound in solution can occur through several pathways, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis of the amide linkage is a major degradation pathway for chloramphenicol in aqueous solutions.[4] This reaction is catalyzed by both acidic and alkaline conditions.

Hydrolysis_Pathway CAP Chloramphenicol AMPD 1-(4'-nitrophenyl)-2-amino- 1,3-propanediol (AMPD) CAP->AMPD Amide Hydrolysis (Acid or Base Catalyzed) DCA Dichloroacetic Acid CAP->DCA Amide Hydrolysis (Acid or Base Catalyzed)

Caption: Hydrolysis degradation pathway of Chloramphenicol.

Photodegradation

Exposure to light, particularly UV radiation, can lead to complex degradation pathways involving oxidation-reduction and condensation reactions.[2][4]

Photodegradation_Pathway CAP Chloramphenicol PNB p-Nitrobenzaldehyde CAP->PNB Oxidation APA p-Aminophenyl-2-acetamido- 1,3-propanediol CAP->APA Reduction of Nitro Group HCl Hydrochloric Acid CAP->HCl PNA p-Nitrobenzoic Acid PNB->PNA Further Oxidation AZB 4,4'-Azoxybenzoic Acid PNA->AZB Condensation

Caption: Major photodegradation products of Chloramphenicol.

Quantitative Data on Chloramphenicol Degradation

The following tables summarize quantitative data on the degradation of chloramphenicol under various conditions.

Table 1: Effect of Temperature and pH on Hydrolysis

Temperature (°C)pHDegradation Rate Constant (k)Reference
50-60< 5Increased hydrolysis[5]
50-60> 8Increased hydrolysis[5]
100-0.0018-0.0025 min⁻¹ (in water)[6]
100-4% degradation in 30 min[8]
115-10% degradation in 30 min[8]
1204.7Less stable than at pH 7.2[3]
1207.2More stable than at pH 4.7[3]

Table 2: Stability of Chloramphenicol Eye Drops at Different Temperatures

Temperature (°C)pHStabilityReference
44.7More stable than at 100°C and 120°C[3]
47.2More stable than at pH 4.7[3]
214.7More stable than at 100°C and 120°C[3]
217.2More stable than at pH 4.7[3]

Experimental Protocols

Protocol 1: HPLC Analysis of Chloramphenicol and its Degradation Products

This protocol provides a general method for the simultaneous determination of chloramphenicol and its major degradation products.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_std Prepare Chloramphenicol Reference Standard Solution injection Inject Standard and Sample prep_std->injection prep_sample Dilute Test Sample with Mobile Phase prep_sample->injection column C18 Reversed-Phase Column (e.g., 15 cm length) detector UV Detector at 278 nm column->detector mobile_phase Mobile Phase: Boric acid solution-acetonitrile (60:45) Adjust pH to 3 mobile_phase->column chromatogram Obtain Chromatograms detector->chromatogram injection->column quantification Quantify Peaks by Comparing Peak Areas chromatogram->quantification

Caption: General workflow for HPLC analysis of Chloramphenicol.

Methodology:

  • Mobile Phase Preparation: Prepare a mixture of boric acid solution and acetonitrile (B52724) in a 60:45 ratio. Adjust the final pH to 3.0.[3] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of chloramphenicol reference standard and dissolve it in the mobile phase to obtain a known concentration.

  • Sample Preparation: Dilute the chloramphenicol solution to be tested with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: As prepared above.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV absorbance at 278 nm.[10]

    • Injection Volume: Typically 20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times compared to the standard. Quantify the amount of chloramphenicol and any degradation products by comparing the peak areas.

Protocol 2: Accelerated Stability Study

This protocol outlines a method to assess the stability of a chloramphenicol solution under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare the chloramphenicol solution in the desired formulation and dispense it into multiple sealed vials.

  • Storage Conditions: Store the vials at elevated temperatures (e.g., 37°C, 45°C, and 55°C) in a stability chamber.[11] Also, store a set of control vials at the recommended storage temperature (e.g., 4°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 weeks), remove one vial from each temperature condition.[11]

  • Analysis: Analyze the samples for:

    • Physical appearance: Color, clarity, and presence of particulate matter.

    • pH: Measure the pH of the solution.

    • Chloramphenicol content: Determine the concentration of chloramphenicol using a validated HPLC method (as described in Protocol 1).

  • Data Evaluation: Plot the logarithm of the percentage of remaining chloramphenicol against time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf-life of the formulation.

References

How to improve the solubility of L-(+)-Threo-chloramphenicol in water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of L-(+)-Threo-chloramphenicol. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is slightly soluble in water. Its solubility in purified water at 25°C is approximately 2.5 mg/mL (or 1:400).[1][2][3][4] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is significantly lower, around 0.12 mg/mL.[5]

Q2: What are the primary methods to enhance the aqueous solubility of chloramphenicol (B1208)?

The main strategies to increase the aqueous solubility of chloramphenicol include:

  • Co-solvency: Utilizing water-miscible organic solvents.

  • pH Adjustment: Modifying the pH of the aqueous solution.

  • Complexation: Forming inclusion complexes, particularly with cyclodextrins.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the drug.

Q3: How does pH affect the solubility and stability of chloramphenicol in aqueous solutions?

Increasing the pH of the solution can enhance the solubility of chloramphenicol. For instance, raising the pH to 8.6 can increase its solubility to 1% (10 mg/mL).[2][4] However, this comes at the cost of reduced stability and antibacterial activity.[2][4] Aqueous solutions are most stable in the pH range of 2-7.[6] In borax-buffered solutions at pH 7.4, chloramphenicol shows better stability compared to unbuffered aqueous solutions.[6]

Q4: Which co-solvents are effective for dissolving chloramphenicol?

Chloramphenicol is soluble in several organic solvents, which can be used as co-solvents with water. Effective co-solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5] Blends of polyethylene (B3416737) glycol 300 (PEG 300) and glycerol (B35011) in water have also been shown to significantly enhance its solubility.[2]

Q5: How do cyclodextrins improve the solubility of chloramphenicol?

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like chloramphenicol within their hydrophobic cavity, forming water-soluble inclusion complexes. This "molecular encapsulation" effectively increases the apparent water solubility of the drug. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.

Troubleshooting Guide

Issue: My chloramphenicol precipitates out of the aqueous solution upon standing.

  • Possible Cause 1: Supersaturation. You may have created a supersaturated solution, especially if heat was used for dissolution. As the solution cools, the solubility decreases, leading to precipitation.

    • Solution: Determine the saturation solubility at your storage temperature. Do not exceed this concentration. If you need a higher concentration, consider using a solubility enhancement technique.

  • Possible Cause 2: Change in pH. The pH of your solution might have shifted, affecting the solubility of chloramphenicol.

    • Solution: Use a suitable buffer system to maintain a stable pH. A borax (B76245) buffer (pH 7.4) has been shown to improve the stability of chloramphenicol solutions.[6]

  • Possible Cause 3: Insufficient Co-solvent. If using a co-solvent system, the proportion of the co-solvent may be too low to maintain the desired concentration of chloramphenicol in the solution.

    • Solution: Increase the concentration of the co-solvent or use a different co-solvent system with higher solubilizing capacity. Refer to the quantitative data tables below for guidance.

Issue: The aqueous solution of chloramphenicol has turned yellow and a precipitate has formed.

  • Possible Cause: Photochemical Decomposition. Exposure to light can cause chloramphenicol to degrade, resulting in a yellow discoloration, the formation of an orange-yellow precipitate, and a decrease in the pH of the solution.[6]

    • Solution: Always protect chloramphenicol solutions from light by storing them in amber-colored vials or by wrapping the container in aluminum foil.

Issue: I observe a loss of antibacterial activity in my prepared chloramphenicol solution.

  • Possible Cause 1: Hydrolysis. Chloramphenicol can undergo hydrolysis in aqueous solutions, especially at pH values outside the optimal range of 2-7 and at elevated temperatures.[6]

    • Solution: Prepare fresh solutions and store them at recommended temperatures (e.g., -20°C for long-term storage of stock solutions).[5] Use a buffered system to maintain an appropriate pH.

  • Possible Cause 2: High pH. As mentioned, while a high pH (e.g., 8.6) increases solubility, it can significantly reduce the stability and antibacterial activity of the drug.[2][4]

    • Solution: Find a balance between solubility and stability. If a high concentration is required, consider other solubility enhancement techniques like complexation with cyclodextrins, which can improve solubility while preserving activity.

Quantitative Data Summary

Table 1: Solubility of Chloramphenicol in Various Solvents

SolventSolubility (mg/mL)
Water (25°C)~2.5[1][2][4]
PBS (pH 7.2)~0.12[5]
Ethanol~10[5]
Dimethyl Sulfoxide (DMSO)~12.5[5]
Dimethylformamide (DMF)~16[5]
Propylene Glycol (25°C)~167 (1:6)[3]

Table 2: Solubility of Chloramphenicol in PEG 300 and Glycerol Co-solvent Blends at 5°C

PEG 300 (%)Glycerol (%)Water (%)Solubility (mg/mL)
102886.6
1558010.5

Data extracted from a study on hypertonic ophthalmic solutions.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents (PEG 300 and Glycerol)

This protocol describes how to determine the solubility of chloramphenicol in a water/PEG 300/glycerol co-solvent system.

Materials:

  • This compound powder

  • Polyethylene glycol 300 (PEG 300)

  • Glycerol

  • Purified water

  • Conical flasks with stoppers

  • Rotary shaker

  • Filtration apparatus (e.g., syringe filters)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Co-solvent Blends: Prepare various blends of PEG 300, glycerol, and water by volume. For example, a 10:2:88 blend would consist of 10 mL of PEG 300, 2 mL of glycerol, and 88 mL of water.

  • Add Excess Chloramphenicol: To a known volume of each co-solvent blend in a conical flask, add an excess amount of chloramphenicol powder.

  • Equilibration: Seal the flasks and place them on a rotary shaker. Agitate the samples for 36 hours at a constant temperature to ensure equilibrium is reached.[2]

  • Visual Inspection: Periodically check for undissolved solid to ensure that an excess of the drug is present.

  • Sedimentation: After shaking, allow the flasks to stand in the dark for 12 hours to allow the undissolved particles to settle.[2]

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of chloramphenicol using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 278 nm). A standard calibration curve should be prepared beforehand.

  • Data Analysis: The determined concentration represents the solubility of chloramphenicol in that specific co-solvent blend.

Protocol 2: Preparation of Chloramphenicol-β-Cyclodextrin Inclusion Complexes

This protocol provides two common methods for preparing solid inclusion complexes of chloramphenicol with β-cyclodextrin (β-CD).

Method A: Kneading

  • Molar Ratio Calculation: Determine the required amounts of chloramphenicol and β-CD for a specific molar ratio (e.g., 1:1 or 1:2).

  • Physical Mixture: Create a physical mixture of the calculated amounts of chloramphenicol and β-CD powder.

  • Moistening: Moisten the powder mixture with a small amount of a water-ethanol solution.

  • Kneading: Manually knead the moistened mixture in a mortar for approximately 30 minutes to form a paste.

  • Drying: Dry the resulting paste at 40°C for 24 hours.

  • Sieving: Sieve the dried product to obtain a powder of uniform particle size.

Method B: Co-precipitation

  • Dissolve β-CD: Dissolve the calculated amount of β-CD in water.

  • Dissolve Chloramphenicol: Dissolve the calculated amount of chloramphenicol in ethanol.

  • Mixing: Add the chloramphenicol solution to the β-CD solution while stirring.

  • Evaporation: Stir the resulting suspension at 50°C for 30 minutes, then evaporate the solvent using a vacuum rotary evaporator.

  • Drying: Dry the resulting precipitate at 40°C for 24 hours.

  • Sieving: Sieve the dried product to obtain a powder with a uniform particle size.

Visualizations

experimental_workflow_cosolvency cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvents Prepare Co-solvent Blends (Water, PEG 300, Glycerol) add_drug Add Excess Chloramphenicol prep_solvents->add_drug shake Agitate on Rotary Shaker (36 hours) add_drug->shake settle Settle in Dark (12 hours) shake->settle filter_sample Filter Supernatant settle->filter_sample quantify Quantify Concentration (UV-Vis Spectrophotometry) filter_sample->quantify solubility_data Solubility Data quantify->solubility_data

Caption: Experimental workflow for determining chloramphenicol solubility using co-solvents.

logical_relationship_solubility_enhancement cluster_problem Problem cluster_solutions Solubility Enhancement Strategies cluster_details_cosolvency Details cluster_details_ph Details cluster_details_complexation Details cluster_details_micellar Details problem Poor Aqueous Solubility of Chloramphenicol cosolvency Co-solvency problem->cosolvency ph_adjustment pH Adjustment problem->ph_adjustment complexation Complexation problem->complexation micellar Micellar Solubilization problem->micellar cosolvents Ethanol, DMSO, PEG 300, Glycerol cosolvency->cosolvents ph_buffers Increase pH (e.g., to 8.6) Use of Buffers ph_adjustment->ph_buffers cyclodextrins β-Cyclodextrin and its derivatives complexation->cyclodextrins surfactants Use of Surfactants above CMC micellar->surfactants

Caption: Strategies for enhancing the aqueous solubility of chloramphenicol.

References

Technical Support Center: L-(+)-Threo-chloramphenicol Off-Target Effects in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-(+)-Threo-chloramphenicol in eukaryotic cells.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving chloramphenicol (B1208), presented in a question-and-answer format.

Issue 1: Unexpected Levels of Cell Death or Apoptosis

Question: I am observing significant cell death in my eukaryotic cell culture after treatment with chloramphenicol, even at concentrations intended to only inhibit mitochondrial protein synthesis. What could be the cause?

Answer: While chloramphenicol is a known inhibitor of mitochondrial protein synthesis, it can also induce apoptosis in various eukaryotic cell types through mechanisms that may be independent of or synergistic with mitochondrial stress.[1][2] This is a known off-target effect. Here are some potential reasons and troubleshooting steps:

  • Induction of Oxidative Stress: Chloramphenicol can lead to the production of reactive oxygen species (ROS), which in turn can trigger caspase-dependent apoptosis.

  • Direct Activation of Apoptotic Pathways: Studies have shown that chloramphenicol can lead to the activation of caspases, key mediators of apoptosis.

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize an independent method to confirm that the observed cell death is apoptotic. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

  • Measure Caspase Activity: Perform a caspase activity assay (e.g., using a fluorometric or colorimetric substrate) to determine if caspases are activated in your treated cells.

  • Assess Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRM to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Include an Antioxidant Control: Co-treat your cells with chloramphenicol and an antioxidant, such as N-acetylcysteine (NAC), to determine if the observed apoptosis is ROS-dependent.

  • Titrate Chloramphenicol Concentration: Perform a dose-response experiment to identify the lowest concentration of chloramphenicol that inhibits mitochondrial protein synthesis without inducing significant apoptosis in your specific cell line.

Issue 2: Altered Cell Signaling Pathways Unrelated to Mitochondrial Function

Question: My experiments show unexpected changes in the phosphorylation status of proteins in the JNK and/or PI3K/Akt signaling pathways after chloramphenicol treatment. Is this a known off-target effect?

Answer: Yes, this is a documented off-target effect. Chloramphenicol has been shown to activate both the c-Jun N-terminal kinase (JNK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in a dose-dependent manner.[3][4] This can lead to various downstream cellular responses, including changes in gene expression and cell motility.

Troubleshooting Steps:

  • Confirm Pathway Activation: Use Western blotting with phospho-specific antibodies to confirm the increased phosphorylation of JNK and/or Akt at their respective activation sites (e.g., Thr183/Tyr185 for JNK and Ser473/Thr308 for Akt).

  • Use Pathway-Specific Inhibitors: To confirm that the observed downstream effects are indeed mediated by these pathways, co-treat your cells with chloramphenicol and a specific inhibitor for JNK (e.g., SP600125) or PI3K (e.g., LY294002).

  • Analyze Downstream Targets: Investigate the expression or activity of known downstream targets of these pathways. For example, activation of the JNK and PI3K/Akt pathways by chloramphenicol has been linked to increased expression of matrix metalloproteinase-13 (MMP-13).[3][4]

  • Perform a Time-Course Experiment: Analyze the phosphorylation status of JNK and Akt at different time points after chloramphenicol treatment to understand the kinetics of pathway activation.

Issue 3: Unexpected Changes in Gene Expression

Question: I have observed changes in the mRNA levels of genes not directly related to mitochondrial function after treating my cells with chloramphenicol. How can this be explained?

Answer: Chloramphenicol can modulate gene expression through its off-target effects on cell signaling pathways and other cellular processes. For instance, the activation of the JNK and PI3K/Akt pathways can lead to the activation of transcription factors that regulate the expression of specific genes, such as MMP-13.[3][4] Additionally, chloramphenicol has been found to inhibit the activity of the eukaryotic serine/threonine phosphatase CTDSP1, which can influence the phosphorylation state and activity of transcription-related proteins.[5][6]

Troubleshooting Steps:

  • Validate Gene Expression Changes: Use a secondary method, such as quantitative real-time PCR (qRT-PCR), to confirm the changes in gene expression observed in your initial experiment (e.g., microarray or RNA-seq).

  • Investigate Upstream Signaling: As detailed in Issue 2, examine the activation state of signaling pathways known to be affected by chloramphenicol to see if they correlate with the observed gene expression changes.

  • Consider Phosphatase Inhibition: If you suspect the involvement of altered phosphatase activity, you can perform an in vitro phosphatase assay with purified CTDSP1 and your protein of interest in the presence and absence of chloramphenicol.

  • Review Literature for Similar Effects: Search for literature reporting similar changes in gene expression in response to chloramphenicol or other mitochondrial stressors to gain further insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target vs. off-target effect of chloramphenicol in eukaryotic cells?

A1: The primary intended target of chloramphenicol is the bacterial ribosome, leading to the inhibition of protein synthesis. In eukaryotic cells, the inhibition of mitochondrial protein synthesis is often considered an "on-target" effect in the context of studying mitochondrial function due to the similarity between mitochondrial and bacterial ribosomes. However, in most other contexts, this is considered a significant "off-target" effect, as are the induction of apoptosis, modulation of cell signaling pathways (JNK, PI3K/Akt), and inhibition of other eukaryotic enzymes like the Ser/Thr phosphatase CTDSP1.

Q2: At what concentrations are the off-target effects of chloramphenicol typically observed?

A2: The effective concentrations can vary depending on the cell type and the specific off-target effect. Inhibition of mitochondrial protein synthesis and subsequent effects on ATP levels are often observed in the range of 10-100 µg/mL.[3] Activation of signaling pathways like JNK and PI3K/Akt has also been reported within this concentration range.[4] It is crucial to perform a dose-response curve for your specific cell line and endpoint of interest.

Q3: Can the off-target effects of chloramphenicol be avoided?

A3: Completely avoiding all off-target effects can be challenging. However, their impact can be minimized by:

  • Using the lowest effective concentration: Titrate the chloramphenicol concentration to find the minimum amount needed to achieve the desired primary effect (e.g., inhibition of mitochondrial protein synthesis) with the least impact on other cellular processes.

  • Using appropriate controls: Always include vehicle-only controls and consider using a positive control for the specific off-target effect you are concerned about (e.g., a known inducer of apoptosis).

  • Considering alternative inhibitors: If off-target effects are a major concern, explore other inhibitors of mitochondrial protein synthesis that may have a different off-target profile.

Q4: How can I be sure that the phenotype I am observing is due to an off-target effect and not just mitochondrial dysfunction?

A4: This requires careful experimental design. You can dissect these effects by:

  • Using inhibitors of the specific off-target pathway: As mentioned in the troubleshooting section, using specific inhibitors for pathways like JNK or PI3K/Akt can help determine their role in the observed phenotype.

  • Employing genetic approaches: If possible, use siRNA or CRISPR/Cas9 to knock down components of the suspected off-target pathway to see if this rescues the phenotype.

  • Comparing with other mitochondrial inhibitors: Use other drugs that inhibit mitochondrial function through different mechanisms (e.g., rotenone, antimycin A) to see if they produce the same phenotype. If the phenotype is unique to chloramphenicol, it is more likely to be an off-target effect.

Quantitative Data Summary

Table 1: Effect of Chloramphenicol on Mitochondrial Function and Cell Viability

ParameterCell LineChloramphenicol ConcentrationEffectReference
ATP LevelsH129910-100 µg/mLDose-dependent decrease[3]
Cytochrome c Oxidase ActivityK56210 µg/mL (4 days)Significant decrease
ApoptosisHuman KeratinocytesNot specifiedInduction
ApoptosisMyeloma cells≥ 50 µg/mLInduction

Table 2: Effect of Chloramphenicol on Cell Signaling and Gene Expression

ParameterCell LineChloramphenicol ConcentrationFold Change (approx.)Reference
p-JNK/JNKH129920 µg/mL (24h)~2.5[4]
p-JNK/JNKH1299100 µg/mL (24h)~4.0[4]
p-Akt/AktH129920 µg/mL (24h)~2.0[4]
p-Akt/AktH1299100 µg/mL (24h)~3.5[4]
MMP-13 mRNAH129920 µg/mL (24h)~3.0[4]
MMP-13 mRNAH1299100 µg/mL (24h)~5.0[4]

Note: The IC50 for the inhibition of human CTDSP1 by chloramphenicol has not been specifically determined in the reviewed literature, but its inhibitory effect has been demonstrated.[5][6]

Key Experimental Protocols

Protocol 1: Assessment of Apoptosis using TUNEL Assay

This protocol provides a general workflow for detecting DNA fragmentation in apoptotic cells.

  • Sample Preparation:

    • Culture and treat cells with chloramphenicol and appropriate controls.

    • Harvest and fix cells in 1% paraformaldehyde in PBS on ice for 15 minutes.

    • Wash cells in PBS and then resuspend in 70% ethanol (B145695) on ice for at least 30 minutes for permeabilization.

  • Labeling:

    • Wash cells to remove ethanol.

    • Resuspend cells in a labeling solution containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

    • Incubate at 37°C for 60 minutes in a humidified chamber.

  • Detection:

    • If using a fluorescently tagged dUTP, wash the cells and proceed to analysis.

    • If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.

  • Analysis:

    • Analyze the cells using flow cytometry or fluorescence microscopy. Apoptotic cells will exhibit a higher fluorescence signal.

Protocol 2: Western Blot Analysis of JNK and Akt Phosphorylation

This protocol outlines the general steps to assess the activation of these signaling pathways.

  • Cell Lysis:

    • Treat cells with chloramphenicol for the desired time and at various concentrations.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK or Akt overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or Akt.

Visualizations

Chloramphenicol_Off_Target_Effects cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chloramphenicol L-(+)-Threo- Chloramphenicol MitoRibo Mitochondrial Ribosome Chloramphenicol->MitoRibo Inhibits PI3K PI3K Chloramphenicol->PI3K Activates JNK JNK Chloramphenicol->JNK Activates CTDSP1 CTDSP1 (Ser/Thr Phosphatase) Chloramphenicol->CTDSP1 Inhibits MitoProteinSynth Mitochondrial Protein Synthesis MitoRibo->MitoProteinSynth ATP ATP Production MitoProteinSynth->ATP Leads to decreased ROS ROS Production MitoProteinSynth->ROS Leads to increased Apoptosis Apoptosis ROS->Apoptosis Induces Akt Akt PI3K->Akt GeneExpression Gene Expression (e.g., MMP-13) Akt->GeneExpression JNK->GeneExpression Troubleshooting_Workflow Start Unexpected Experimental Result with Chloramphenicol Q1 Is there unexpected cell death? Start->Q1 A1_Yes Confirm Apoptosis (e.g., TUNEL Assay) Q1->A1_Yes Yes A1_No Proceed to next question Q1->A1_No No Q2 Are non-mitochondrial signaling pathways altered? A1_No->Q2 A2_Yes Validate pathway activation (e.g., Western Blot for p-JNK/p-Akt) Q2->A2_Yes Yes A2_No Proceed to next question Q2->A2_No No Q3 Are there unexpected changes in gene expression? A2_No->Q3 A3_Yes Validate with qRT-PCR and investigate upstream signaling Q3->A3_Yes Yes A3_No Consider other factors (e.g., experimental variability) Q3->A3_No No

References

Why is my L-(+)-Threo-chloramphenicol selection not working

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-(+)-Threo-chloramphenicol for bacterial selection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of chloramphenicol (B1208)?

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA.[3] This binding action obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting protein chain elongation.[1][3][4][5] While it is primarily bacteriostatic (stops bacterial growth), it can be bactericidal at high concentrations or against highly susceptible organisms.[2][4]

Q2: What are the primary mechanisms of chloramphenicol resistance?

There are three main mechanisms by which bacteria can become resistant to chloramphenicol:

  • Enzymatic Inactivation: This is the most common resistance mechanism and involves the production of an enzyme called chloramphenicol acetyltransferase (CAT).[1][3][5] The cat gene codes for this enzyme, which acetylates chloramphenicol, rendering it unable to bind to the ribosome.[1][6]

  • Reduced Membrane Permeability and Efflux: Some bacteria exhibit reduced permeability to chloramphenicol.[3] Additionally, some possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[1][3][5]

  • Target Site Modification: Although rare, mutations in the 50S ribosomal subunit can alter the binding site for chloramphenicol, reducing the drug's efficacy.[1][3]

Q3: My chloramphenicol selection is not working. What are the common causes?

Failure of chloramphenicol selection can be attributed to several factors:

  • Inactive Antibiotic: The chloramphenicol may have degraded due to improper storage or handling.

  • Incorrect Concentration: The concentration of chloramphenicol in your plates or broth may be too low to inhibit the growth of non-resistant cells or too high, inhibiting the growth of resistant colonies.

  • Resistant Bacterial Strain: The host bacterial strain you are using might have intrinsic resistance to chloramphenicol.

  • Plasmid/Vector Issues: The plasmid may not have been successfully transformed, or the chloramphenicol resistance gene (cat) may not be expressed correctly.

  • Experimental Conditions: Incubation times that are too long can lead to the breakdown of the antibiotic and the growth of satellite colonies.[7]

Troubleshooting Guide

If you are experiencing issues with your this compound selection, follow this step-by-step troubleshooting guide.

Step 1: Verify Your Chloramphenicol Stock Solution
  • Preparation: Chloramphenicol is not readily soluble in water. A stock solution should be prepared in an organic solvent like ethanol (B145695).[6][8]

  • Storage: Store the stock solution at -20°C for long-term stability (up to a year or more).[8][9] Aqueous solutions are much less stable and it is not recommended to store them for more than a day.[8] Avoid repeated freeze-thaw cycles.

  • Integrity: If you suspect your stock solution has degraded, prepare a fresh one.

Step 2: Check the Working Concentration in Your Media
  • Concentration Range: The effective working concentration of chloramphenicol can vary depending on the bacterial strain and plasmid copy number, but typically ranges from 10 to 170 µg/mL.[6][10] For E. coli selection, a concentration of 10-20 µg/mL is often used.[6]

  • Media Preparation: Add chloramphenicol to your autoclaved media after it has cooled to below 50°C, as the antibiotic is heat-sensitive.

Step 3: Evaluate Your Bacterial Strain and Plasmid
  • Host Strain Genotype: Confirm that your host bacterial strain (e.g., E. coli DH5α, BL21) is not already resistant to chloramphenicol.[7]

  • Transformation Control: Always include a negative control (competent cells without plasmid) in your transformation experiment. No colonies should grow on the chloramphenicol selection plate for this control.

  • Positive Control: If possible, use a positive control plasmid with a known and functional chloramphenicol resistance gene to verify your protocol and reagents.

Step 4: Optimize Experimental Parameters
  • Incubation Time: Do not incubate your plates for longer than 16-20 hours.[7][11] Extended incubation can lead to the breakdown of chloramphenicol in the media, allowing non-resistant cells to grow as "satellite" colonies around the true resistant colonies.[7]

  • Plate Freshness: Use freshly prepared antibiotic plates for the best results.

Data Presentation

ParameterRecommended ValueNotes
Stock Solution Solvent 100% EthanolChloramphenicol has low aqueous solubility.[8][12]
Stock Solution Concentration 20-50 mg/mLA common concentration is 34 mg/mL in ethanol.[9][10][13]
Stock Solution Storage -20°CStable for at least 2 years as a solid.[8] Stock solutions in ethanol are stable for at least a year.[9]
Working Concentration 10-170 µg/mLStrain and plasmid-dependent. For E. coli, 10-20 µg/mL is common.[6][10]
Incubation Temperature 37°CStandard for most E. coli strains.
Incubation Time 16-20 hoursTo prevent satellite colony formation.[7][11]

Experimental Protocols

Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
  • Weighing: Accurately weigh out 0.25 g of this compound powder.

  • Dissolving: In a sterile conical tube, add the chloramphenicol powder to 10 mL of 100% ethanol.

  • Mixing: Vortex until the powder is completely dissolved.

  • Storage: Aliquot into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution is stable for at least one year.[9]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol can be used to determine the lowest concentration of chloramphenicol that inhibits the visible growth of your bacterial strain.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of chloramphenicol in a suitable broth medium (e.g., Luria-Bertani broth).

  • Inoculate with Bacteria: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and add it to each well containing the antibiotic dilutions.

  • Controls: Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[11]

  • Read Results: The MIC is the lowest concentration of chloramphenicol at which no visible bacterial growth (turbidity) is observed.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Chloramphenicol Selection Failure cluster_stock_actions Stock Solution Checks cluster_conc_actions Concentration Checks cluster_strain_actions Strain & Plasmid Checks cluster_params_actions Parameter Checks start Selection Failure: No or Too Many Colonies check_stock Verify Chloramphenicol Stock Solution start->check_stock check_conc Check Working Concentration in Media check_stock->check_conc Stock OK stock_fresh Prepare Fresh Stock check_stock->stock_fresh Degraded? stock_storage Check Storage (-20°C, no freeze-thaw) check_stock->stock_storage Handled correctly? check_strain Evaluate Host Strain & Plasmid check_conc->check_strain Concentration OK conc_calc Recalculate Dilution check_conc->conc_calc Incorrect? conc_mic Perform MIC Assay check_conc->conc_mic Unsure? check_params Optimize Experimental Parameters check_strain->check_params Strain & Plasmid OK strain_genotype Verify Host Genotype check_strain->strain_genotype Intrinsic resistance? strain_controls Run +/- Controls check_strain->strain_controls Transformation failed? success Successful Selection check_params->success Parameters OK params_time Reduce Incubation Time (<20 hours) check_params->params_time Satellite colonies? params_plates Use Fresh Plates check_params->params_plates Old plates?

Caption: Troubleshooting workflow for failed chloramphenicol selection.

cluster_resistance Mechanisms of Chloramphenicol Resistance cluster_cell Bacterial Cell chloramphenicol Chloramphenicol chloramphenicol_in Chloramphenicol (inside cell) chloramphenicol->chloramphenicol_in Enters Cell ribosome 50S Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis cat_enzyme CAT Enzyme (from cat gene) inactive_cm Inactive Chloramphenicol cat_enzyme->inactive_cm Inactivates efflux_pump Efflux Pump efflux_pump->chloramphenicol Expels mutated_ribosome Mutated 50S Ribosome chloramphenicol_in->ribosome Binds & Inhibits chloramphenicol_in->cat_enzyme Targeted by chloramphenicol_in->efflux_pump Pumped out by chloramphenicol_in->mutated_ribosome Binding Prevented

References

Technical Support Center: Removal of L-(+)-Threo-Chloramphenicol from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of L-(+)-Threo-chloramphenicol from cell cultures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of this compound, helping you to ensure the integrity of your experiments.

Issue Possible Cause Recommended Solution
Persistent antibiotic effects after removal Incomplete removal of chloramphenicol (B1208).Increase the number of washing steps and the volume of washing medium. Verify the removal efficiency by testing the conditioned medium on a sensitive bacterial strain.
Chloramphenicol has a relatively long half-life in aqueous solutions.[1]Extend the incubation period in antibiotic-free medium after the final wash to allow for further diffusion of any remaining intracellular antibiotic.
Reduced cell viability or attachment after washing Mechanical stress from excessive pipetting or centrifugation.Handle cells gently. Reduce centrifugation speed and duration to the minimum required to pellet the cells. For adherent cells, use a gentle stream of medium for washing.
Osmotic stress from washing solution.Ensure the washing medium is isotonic and at the appropriate pH for your specific cell line. Use a balanced salt solution or fresh culture medium for washes.
Altered cell morphology or growth rate Cellular stress induced by the removal process or prior exposure to chloramphenicol.Allow the cells a recovery period of 24-48 hours in fresh, antibiotic-free medium before proceeding with downstream applications. Monitor cell morphology and proliferation rates.
Selection of a resistant subpopulation of cells.If the culture was treated with chloramphenicol for an extended period, consider the possibility of selecting for resistant cells. This is less likely in mammalian cells but a potential concern.
Contamination after removal of the antibiotic Introduction of contaminants during the washing procedure.Adhere to strict aseptic techniques throughout the entire process. Perform all steps in a certified biological safety cabinet.
The initial culture was not completely free of contamination, and chloramphenicol was masking a low-level infection.Before removing the antibiotic, ensure the original culture is free from any underlying contamination. If contamination appears after removal, it is best to discard the culture.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it affect cells?

This compound is the biologically active stereoisomer of chloramphenicol, a broad-spectrum antibiotic.[2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][3][4][5][6] While it has a lower affinity for mammalian mitochondrial ribosomes, at high concentrations it can also inhibit mitochondrial and chloroplast protein synthesis, and potentially impact DNA synthesis in animal cells.[1][2][7][8] This can lead to dose-dependent cytotoxicity in mammalian cells.[7]

2. Why would I need to remove this compound from my cell culture?

There are several reasons to remove chloramphenicol from a cell culture:

  • Studying the direct effects of a compound: The presence of an antibiotic can be a confounding variable in your experiment.

  • Preparing for in vivo studies: It is crucial to ensure that no residual antibiotic is introduced into an animal model.

  • Switching to a different selection antibiotic: Complete removal of the first antibiotic is necessary before introducing a new one.

  • Investigating cellular recovery: Researchers may want to study how cells recover after being exposed to chloramphenicol.

3. What is the most effective method for removing this compound?

The most common and effective method is a series of washes with fresh, sterile, antibiotic-free medium or a balanced salt solution. This process dilutes the extracellular concentration of the antibiotic, and given its ability to diffuse across the cell membrane, the intracellular concentration will also decrease over time.[9]

4. How can I be sure that all the chloramphenicol has been removed?

While complete removal to the molecular level is challenging, you can reduce the concentration to negligible levels. To verify the effectiveness of the removal, you can perform a bioassay. This involves taking a sample of the final wash supernatant or conditioned medium from the "cleaned" culture and applying it to a bacterial strain that is sensitive to chloramphenicol. The absence of a zone of inhibition would indicate a significant reduction in the antibiotic concentration.

5. Will the removal process affect the health of my cells?

The washing process itself can be stressful for cells. It is important to handle the cells gently to minimize mechanical stress. After the removal protocol, it is advisable to allow the cells a recovery period in a complete, antibiotic-free medium and to assess their viability using methods such as Trypan Blue exclusion or a commercial viability assay.

Experimental Protocols

Protocol 1: Removal of this compound from Adherent Cell Cultures

Materials:

  • Adherent cell culture with this compound

  • Sterile, pre-warmed, antibiotic-free complete culture medium

  • Sterile, pre-warmed phosphate-buffered saline (PBS) or other balanced salt solution

  • Sterile pipettes

  • Biological safety cabinet

  • Incubator

Procedure:

  • Aspirate the chloramphenicol-containing medium from the culture vessel.

  • Gently add pre-warmed, sterile PBS to the vessel to wash the cell monolayer. Use a sufficient volume to cover the cells (e.g., 5-10 mL for a T-75 flask).

  • Gently rock the vessel back and forth for 1-2 minutes to ensure the entire surface is washed.

  • Aspirate the PBS.

  • Repeat the wash step (steps 2-4) at least two more times.

  • After the final wash, add fresh, pre-warmed, antibiotic-free complete culture medium to the vessel.

  • Return the culture vessel to the incubator and allow the cells to recover for at least 24 hours before any further experimental manipulation.

Protocol 2: Removal of this compound from Suspension Cell Cultures

Materials:

  • Suspension cell culture with this compound

  • Sterile, pre-warmed, antibiotic-free complete culture medium

  • Sterile, pre-warmed phosphate-buffered saline (PBS) or other balanced salt solution

  • Sterile centrifuge tubes

  • Centrifuge

  • Sterile pipettes

  • Biological safety cabinet

  • Incubator

Procedure:

  • Transfer the suspension cell culture to a sterile centrifuge tube.

  • Pellet the cells by centrifugation. A gentle centrifugation (e.g., 100-200 x g for 5 minutes) is recommended to minimize cell stress.

  • Carefully aspirate the supernatant containing chloramphenicol without disturbing the cell pellet.

  • Gently resuspend the cell pellet in pre-warmed, sterile PBS.

  • Repeat the centrifugation and aspiration steps (steps 2-3).

  • Repeat the wash step (steps 4-5) at least two more times.

  • After the final wash, gently resuspend the cell pellet in fresh, pre-warmed, antibiotic-free complete culture medium.

  • Transfer the cell suspension to a new, sterile culture vessel.

  • Return the culture vessel to the incubator and allow the cells to recover for at least 24 hours.

Visualizations

experimental_workflow_adherent start Adherent Cells in Chloramphenicol Medium aspirate1 Aspirate Medium start->aspirate1 wash1 Wash with PBS aspirate1->wash1 aspirate2 Aspirate PBS wash1->aspirate2 wash2 Wash with PBS (2nd) aspirate2->wash2 aspirate3 Aspirate PBS wash2->aspirate3 wash3 Wash with PBS (3rd) aspirate3->wash3 aspirate4 Aspirate PBS wash3->aspirate4 add_medium Add Antibiotic-Free Complete Medium aspirate4->add_medium recover Incubate for Recovery (≥24 hours) add_medium->recover end Chloramphenicol-Free Adherent Culture recover->end

Caption: Workflow for removing chloramphenicol from adherent cells.

experimental_workflow_suspension start Suspension Cells in Chloramphenicol Medium centrifuge1 Centrifuge to Pellet Cells start->centrifuge1 aspirate1 Aspirate Supernatant centrifuge1->aspirate1 resuspend1 Resuspend in PBS aspirate1->resuspend1 centrifuge2 Centrifuge resuspend1->centrifuge2 aspirate2 Aspirate Supernatant centrifuge2->aspirate2 resuspend2 Resuspend in PBS (2nd) aspirate2->resuspend2 centrifuge3 Centrifuge resuspend2->centrifuge3 aspirate3 Aspirate Supernatant centrifuge3->aspirate3 resuspend3 Resuspend in Antibiotic-Free Complete Medium aspirate3->resuspend3 recover Incubate for Recovery (≥24 hours) resuspend3->recover end Chloramphenicol-Free Suspension Culture recover->end

Caption: Workflow for removing chloramphenicol from suspension cells.

signaling_pathway_chloramphenicol cluster_cell Mammalian Cell mito Mitochondrion ribosome Mitochondrial Ribosome (55S) mito->ribosome protein_syn Mitochondrial Protein Synthesis ribosome->protein_syn cell_viability Cell Viability and Proliferation protein_syn->cell_viability dna_syn Nuclear DNA Synthesis dna_syn->cell_viability chloramphenicol This compound chloramphenicol->protein_syn Inhibits chloramphenicol->dna_syn Inhibits (at high conc.)

Caption: Effect of chloramphenicol on mammalian cell pathways.

References

Common impurities in L-(+)-Threo-chloramphenicol and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-(+)-Threo-chloramphenicol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound and how are they classified?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These arise during the manufacturing process and include stereoisomers of chloramphenicol (B1208). Since only the D-threo isomer possesses significant antibacterial activity, the presence of other isomers like this compound and m-erythro-chloramphenicol (B601413) are considered impurities. Another key synthesis-related impurity is 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a precursor in the synthesis.

  • Degradation Products: These form when chloramphenicol is exposed to light, heat, or non-neutral pH. Common degradation products include p-nitrobenzaldehyde, p-nitrobenzoic acid, hydrochloric acid, and dichloroacetic acid. The nitro group of chloramphenicol can also be reduced to an arylamine.

  • Pharmacopoeial Impurities: These are impurities that are specifically listed in pharmacopoeias such as the British Pharmacopoeia (BP), European Pharmacopoeia (EP), and United States Pharmacopeia (USP). A notable example is Chloramphenicol Impurity A, which is 2-amino-1-(4-nitrophenyl)propane-1,3-diol.

Q2: What is the primary mechanism of action and toxicity of chloramphenicol?

A2: Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the action of peptidyl transferase, which is crucial for forming peptide bonds between amino acids. This action is bacteriostatic, meaning it stops bacteria from multiplying.

The toxicity of chloramphenicol in humans is linked to its effect on mitochondria. Mitochondrial ribosomes are structurally similar to bacterial ribosomes. Chloramphenicol can inhibit mitochondrial protein synthesis, leading to decreased ATP production and mitochondrial stress. This is believed to be the underlying cause of serious side effects like bone marrow suppression and aplastic anemia.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results in cell-based assays Presence of cytotoxic degradation products.1. Protect chloramphenicol solutions from light and store at appropriate temperatures to prevent degradation. 2. Use freshly prepared solutions for experiments. 3. Analyze the chloramphenicol stock for the presence of degradation products like p-nitrobenzaldehyde and dichloroacetic acid using HPLC.
Reduced antibacterial efficacy Presence of inactive stereoisomers or degradation of the active compound.1. Verify the purity and isomeric form of the supplied chloramphenicol. Only the D-threo isomer is active. 2. Perform an HPLC analysis to quantify the active D-threo isomer and check for the presence of degradation products that lack antibacterial activity.
Eye irritation in ophthalmic formulations Presence of dichloroacetic acid, a known irritant.1. Monitor the pH of the formulation, as pH changes can accelerate degradation. 2. Implement strict light and temperature controls during manufacturing and storage. 3. Quantify the level of dichloroacetic acid using a validated analytical method.
Unexpected peaks in chromatograms (HPLC/LC-MS) Contamination with synthesis-related or degradation impurities.1. Review the synthesis pathway to identify potential impurities. 2. Analyze reference standards of known impurities (e.g., Chloramphenicol Impurity A, other stereoisomers) to confirm the identity of the unexpected peaks. 3. Adjust chromatographic conditions (e.g., mobile phase, gradient) to improve the resolution of the main peak from impurity peaks.

Quantitative Data Summary

Table 1: Common Impurities in this compound

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Category
This compound134-90-7C₁₁H₁₂Cl₂N₂O₅323.13Synthesis-Related (Stereoisomer)
m-erythro-Chloramphenicol138125-71-0C₁₁H₁₂Cl₂N₂O₅323.13Synthesis-Related (Stereoisomer)
2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Impurity A)716-61-0C₉H₁₂N₂O₄212.20Synthesis-Related / Pharmacopoeial
p-Nitrobenzaldehyde555-16-8C₇H₅NO₃151.12Degradation Product
p-Nitrobenzoic acid62-23-7C₇H₅NO₄167.12Degradation Product
Dichloroacetic acid79-43-6C₂H₂Cl₂O₂128.94Degradation Product

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Chloramphenicol and its Impurities

This protocol is a general guideline for the analysis of chloramphenicol and its related substances by High-Performance Liquid Chromatography (HPLC).

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol (B129727), water, and glacial acetic acid (e.g., 45:55:0.1, v/v/v). The mobile phase composition may be adjusted to achieve optimal separation. Another reported mobile phase is a mixture of sodium pentanesulfonate solution (0.012 M), acetonitrile (B52724), and glacial acetic acid (85:15:1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm or 278 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the chloramphenicol sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 10 mg/mL for purity testing).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify chloramphenicol and its impurities by comparing their retention times and peak areas with those of reference standards.

Protocol 2: LC-MS/MS Method for the Determination of Chloramphenicol

This protocol provides a general framework for the sensitive detection and quantification of chloramphenicol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% acetic acid and acetonitrile is commonly employed.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 321) to specific product ions (e.g., m/z 152, 194, 257).

  • Sample Preparation:

    • For biological matrices, a sample clean-up step is typically required. This may involve liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) using a C18 cartridge.

  • Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Quantify chloramphenicol based on the peak area of the specific MRM transition, using a calibration curve prepared with reference standards.

Visualizations

Chloramphenicol_Toxicity_Pathway Chloramphenicol Chloramphenicol Mitochondrial_Ribosome Mitochondrial Ribosome (55S) Chloramphenicol->Mitochondrial_Ribosome Inhibits Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis Blocks ATP_Production ATP Production Mitochondrial_Protein_Synthesis->ATP_Production Decreases Mitochondrial_Stress Mitochondrial Stress Mitochondrial_Protein_Synthesis->Mitochondrial_Stress Induces Cellular_Processes Normal Cellular Processes ATP_Production->Cellular_Processes Impacts Adverse_Effects Adverse Effects (e.g., Bone Marrow Suppression) Mitochondrial_Stress->Adverse_Effects Cellular_Processes->Adverse_Effects

Caption: Mechanism of Chloramphenicol-induced mitochondrial toxicity.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Extraction Extraction (for complex matrices) e.g., LLE or SPE Dissolution->Extraction HPLC_LCMS HPLC or LC-MS/MS Analysis Extraction->HPLC_LCMS Separation Chromatographic Separation HPLC_LCMS->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification against Reference Standards Peak_Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for impurity analysis of Chloramphenicol.

Validation & Comparative

A Comparative Analysis of L-(+)-Threo-chloramphenicol and D-(-)-Threo-chloramphenicol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the stereoisomers of chloramphenicol (B1208), detailing their distinct biological activities and antibacterial efficacy, supported by experimental data and methodologies.

Chloramphenicol, a broad-spectrum antibiotic, exists as four stereoisomers due to its two chiral centers. However, the biological activity, particularly the antibacterial efficacy, is almost exclusively associated with one of these isomers: D-(-)-Threo-chloramphenicol. This comparison guide provides a detailed examination of the efficacy of D-(-)-Threo-chloramphenicol versus its enantiomer, L-(+)-Threo-chloramphenicol, to elucidate their differential biological effects.

Executive Summary of Comparative Efficacy

The antibacterial potency of chloramphenicol is stereospecific. Only the D-(-)-Threo isomer exhibits clinically significant antibacterial activity by inhibiting bacterial protein synthesis.[1][2] The L-(+)-Threo isomer is considered antibacterially inactive. This stark difference in efficacy underscores the critical role of stereochemistry in drug action.

Data Presentation: Antibacterial Activity

While the L-(+)-Threo isomer is widely documented as inactive against bacteria, direct comparative Minimum Inhibitory Concentration (MIC) data is limited in publicly available literature. However, a study investigating the stereoselective metabolism of chloramphenicol by environmental bacteria performed MIC testing on both the R,R-(-)-chloramphenicol (D-Threo) and S,S-(+)-chloramphenicol (L-Threo) isomers against various bacterial strains isolated from wastewater. The study confirmed the differential activity, with the D-Threo isomer being the active compound.

For illustrative purposes, the following table summarizes the known antibacterial activity profile.

FeatureD-(-)-Threo-chloramphenicolThis compound
Antibacterial Activity Potent, broad-spectrum antibioticGenerally considered inactive
Primary Mechanism Inhibition of bacterial 50S ribosomal subunit, preventing protein synthesisDoes not significantly inhibit bacterial protein synthesis
Clinical Use Used to treat a variety of bacterial infectionsNot used as an antibacterial agent

Comparative Biological Activities

The profound difference in antibacterial efficacy between the two isomers stems from their distinct interactions with biological targets.

D-(-)-Threo-chloramphenicol: The Antibacterial Agent

The primary mechanism of action for D-(-)-Threo-chloramphenicol is the inhibition of protein synthesis in bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, preventing the peptidyl transferase step of peptide bond formation. This specific interaction halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

This compound: Alternative Biological Effects

While devoid of significant antibacterial properties, the L-(+)-Threo isomer is not biologically inert. Research has indicated that it can inhibit protein synthesis in mammalian systems, specifically in reticulocytes and mitochondria. This suggests a different target and mechanism of action compared to its D-isomer counterpart, and it may contribute to the toxic side effects observed with chloramphenicol preparations that are not stereochemically pure.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each chloramphenicol isomer is prepared in a 96-well microtiter plate using the same broth medium. The concentration range should be appropriate to determine the MIC.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Visualizations

logical_relationship cluster_chloramphenicol Chloramphenicol Stereoisomers cluster_activity Biological Activity D-(-)-Threo-chloramphenicol D-(-)-Threo-chloramphenicol Antibacterial Efficacy Antibacterial Efficacy D-(-)-Threo-chloramphenicol->Antibacterial Efficacy High This compound This compound This compound->Antibacterial Efficacy Negligible Mitochondrial/Reticulocyte Effects Mitochondrial/Reticulocyte Effects This compound->Mitochondrial/Reticulocyte Effects Inhibitory

Caption: Logical relationship of chloramphenicol isomers to their biological activities.

experimental_workflow A Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) D Inoculate Microtiter Plate Wells A->D B Serial Dilution of D-(-)-Threo-chloramphenicol B->D C Serial Dilution of This compound C->D E Incubate at 37°C for 18-24h D->E F Read Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Inhibition Inhibition Ribosome->Inhibition NoEffect No Significant Interaction Protein Protein Synthesis D_Chlor D-(-)-Threo- chloramphenicol D_Chlor->Ribosome L_Chlor L-(+)-Threo- chloramphenicol L_Chlor->Ribosome Inhibition->Protein

Caption: Mechanism of action of chloramphenicol isomers on bacterial protein synthesis.

References

Validating L-(+)-Threo-chloramphenicol Purity: A Comparative Guide to Chiral Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of L-(+)-Threo-chloramphenicol is paramount to its therapeutic efficacy and safety. This guide provides an objective comparison of chiral chromatography with alternative analytical methods for the validation of chloramphenicol (B1208) purity, supported by experimental data and detailed protocols.

Chloramphenicol possesses two chiral centers, resulting in four stereoisomers. The biologically active isomer is the (1R,2R)-(-)-threo-enantiomer, commonly known as this compound. The other stereoisomers are significantly less active or inactive. Therefore, accurate quantification of the desired enantiomer and the detection of its stereoisomeric impurities are critical quality attributes. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, offering direct separation of enantiomers. This guide also explores traditional reversed-phase HPLC and other methods to provide a comprehensive overview.

Comparative Analysis of Analytical Methods

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis, such as the need to resolve all stereoisomers, sensitivity, and sample matrix. While achiral methods can determine overall purity, they are incapable of distinguishing between enantiomers.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Performance
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct separation of all four stereoisomers. High resolution and selectivity.Method development can be complex and time-consuming. CSPs can be expensive.Resolution (Rs): >1.5 for all stereoisomers. Linearity (R²): >0.999. LOD: ~0.2 µg/kg. LOQ: ~0.5 µg/kg.[1]
Chiral SFC Similar to chiral HPLC but uses supercritical CO2 as the primary mobile phase.Faster analysis times and lower solvent consumption compared to HPLC.Requires specialized instrumentation.Good resolution and separation factors have been reported.[2]
Reversed-Phase HPLC (with derivatization) Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).Utilizes common and less expensive achiral columns.Indirect method; derivatization adds complexity and potential for error. May not resolve all diastereomers.Can separate the four stereoisomeric bases after derivatization.[3]
Reversed-Phase HPLC-UV (achiral) Separation based on polarity on a non-chiral stationary phase.Simple, robust, and widely available for general purity assessment.Cannot separate enantiomers. Can separate diastereomers to some extent.Linearity (R²): >0.999. Accuracy: ~100%. Precision (RSD): <1%.[4]
LC-MS/MS Combines the separation power of LC with the sensitivity and specificity of tandem mass spectrometry.High sensitivity and specificity, suitable for trace analysis in complex matrices.Does not inherently separate enantiomers without a chiral column.LOD: as low as 0.005 µg/L. Within-laboratory reproducibility: <20%.[5]

Experimental Protocols

Chiral HPLC Method for the Separation of Chloramphenicol Isomers

This protocol is a representative example for the enantioselective analysis of chloramphenicol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: α1-acid glycoprotein (B1211001) (AGP) chiral stationary phase.[5]

  • Mobile Phase: Isocratic elution with an appropriate buffer system (e.g., phosphate (B84403) buffer) and organic modifier (e.g., acetonitrile).[2]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.[2]

  • Detection: UV absorbance at 275 nm.[2]

  • Temperature: Controlled, typically around 25°C.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Reversed-Phase HPLC Method (Achiral) for General Purity

This protocol is suitable for assessing the purity of chloramphenicol without resolving enantiomers.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of a buffer (e.g., sodium pentanesulfonate solution) and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., glacial acetic acid) in a ratio such as 85:15:1 (v/v/v).[4]

  • Flow Rate: 1.0 - 2.0 mL/min.[4]

  • Detection: UV absorbance at 278 nm.[4]

  • Temperature: Ambient.

Sample Preparation:

  • Prepare a stock solution of chloramphenicol in a suitable solvent (e.g., water or mobile phase).

  • Dilute the stock solution to the desired concentration range for analysis.

  • Filter the samples before injection.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the purity of this compound using chiral chromatography and the relationship between its stereoisomers.

G cluster_workflow Experimental Workflow for Chiral Chromatography sample_prep Sample Preparation (Dissolution and Filtration) chiral_hplc Chiral HPLC Analysis (Chiral Stationary Phase) sample_prep->chiral_hplc data_acq Data Acquisition (Chromatogram) chiral_hplc->data_acq data_proc Data Processing (Peak Integration and Identification) data_acq->data_proc purity_calc Purity and Enantiomeric Excess Calculation data_proc->purity_calc report Reporting (Validation Report) purity_calc->report

Caption: Workflow for this compound purity validation.

Caption: Stereoisomeric relationships of chloramphenicol.

Conclusion

For the unequivocal validation of this compound purity, chiral chromatography, particularly chiral HPLC, stands out as the most suitable method. It is the only technique that can directly separate and quantify all four stereoisomers, providing a complete purity profile. While achiral methods like reversed-phase HPLC are useful for determining overall chemical purity, they are insufficient for assessing enantiomeric purity. LC-MS/MS, when coupled with a chiral stationary phase, offers the highest sensitivity for trace-level impurity detection. The choice of the optimal method will ultimately be guided by the specific analytical needs, regulatory requirements, and available instrumentation.

References

A Comparative Study of L-(+)-Threo-chloramphenicol and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-(+)-Threo-chloramphenicol and other prominent protein synthesis inhibitors. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.

Introduction to Protein Synthesis Inhibitors

Protein synthesis is a fundamental biological process and a primary target for antimicrobial agents. Inhibitors of this pathway are a diverse group of compounds that interfere with various stages of translation, often by targeting the ribosome. These inhibitors have been instrumental in treating bacterial infections and as research tools to dissect the mechanisms of protein synthesis. This guide focuses on a comparative analysis of this compound and other major classes of protein synthesis inhibitors, including tetracyclines, macrolides, and aminoglycosides.

Mechanism of Action

Protein synthesis inhibitors are broadly classified based on their target ribosomal subunit (30S or 50S in prokaryotes) and the specific step of translation they disrupt.

This compound , the biologically active stereoisomer of chloramphenicol (B1208), is a broad-spectrum bacteriostatic antibiotic.[1] It functions by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of elongation.[2] Specifically, it binds to the A2451 and A2452 residues of the 23S rRNA, preventing the formation of peptide bonds.[2]

Tetracyclines are another class of broad-spectrum bacteriostatic antibiotics that target the 30S ribosomal subunit. They block the A site on the ribosome, which prevents the binding of aminoacyl-tRNA and thereby inhibits the elongation of the polypeptide chain.[2]

Macrolides , such as erythromycin, are generally bacteriostatic and act on the 50S ribosomal subunit. They bind to the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[3]

Aminoglycosides , like gentamicin, are typically bactericidal and bind to the 30S ribosomal subunit. Their binding interferes with the proofreading process, leading to mistranslation and the production of nonfunctional proteins. Some aminoglycosides also inhibit the translocation step of elongation.[2]

Signaling Pathway of this compound

Below is a diagram illustrating the mechanism of action of this compound.

Chloramphenicol_Mechanism 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A Site Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation Participates in P_Site P Site P_Site->Peptide_Bond_Formation Holds growing peptide chain Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Chloramphenicol L-(+)-Threo- chloramphenicol Chloramphenicol->Peptidyl_Transferase_Center Binds to Inhibition Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Leads to Inhibition->Peptide_Bond_Formation

Caption: Mechanism of this compound action on the bacterial ribosome.

Comparative Performance Data

The efficacy of protein synthesis inhibitors can be quantitatively compared using Minimum Inhibitory Concentrations (MICs). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

Antibiotic ClassTargetRepresentative DrugStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Phenicols 50S SubunitThis compound2 - 16[5]2 - 8[5]8 - >128[5]
Tetracyclines 30S SubunitTetracycline0.25 - 40.5 - 48 - 64
Macrolides 50S SubunitErythromycin0.12 - 2>128>128
Aminoglycosides 30S SubunitGentamicin0.12 - 1[6]0.25 - 20.5 - 4[6]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are aggregated from various sources for comparative purposes.

Cytotoxicity and Host Cell Effects

While effective against bacteria, protein synthesis inhibitors can also affect host cells, primarily due to the similarity between bacterial and mitochondrial ribosomes.

This compound is known to inhibit mitochondrial protein synthesis, which can lead to cellular stress and decreased ATP production.[7] This off-target effect is a significant consideration in its clinical use. Studies have shown that chloramphenicol can activate stress-related signaling pathways in mammalian cells, such as the c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7]

In contrast, the cytotoxic profiles of other protein synthesis inhibitors vary. The National Cancer Institute has utilized cytotoxicity profiles of known protein synthesis inhibitors to identify new compounds with similar mechanisms of action.[8][9] This approach highlights the importance of understanding the cytotoxic potential of these inhibitors in drug development.

Host Cell Signaling Pathways Affected by Protein Synthesis Inhibitors

The following diagram illustrates how some protein synthesis inhibitors can impact host cell signaling.

Host_Cell_Signaling Protein_Synthesis_Inhibitors Protein Synthesis Inhibitors (e.g., Anisomycin, Cycloheximide) MAPK_Pathway MAPK Pathway Protein_Synthesis_Inhibitors->MAPK_Pathway Activates SAPK_Pathway SAPK/JNK Pathway Protein_Synthesis_Inhibitors->SAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Protein_Synthesis_Inhibitors->NFkB_Pathway Can Modulate Elk1 Elk-1 MAPK_Pathway->Elk1 Phosphorylates SAPK_Pathway->Elk1 Phosphorylates Inflammation_Apoptosis Inflammation & Apoptosis Regulation NFkB_Pathway->Inflammation_Apoptosis Regulates Gene_Expression Immediate-Early Gene Expression (e.g., c-fos) Elk1->Gene_Expression Regulates

Caption: Overview of host cell signaling pathways affected by protein synthesis inhibitors.

Resistance Mechanisms

The emergence of antibiotic resistance is a major challenge. Bacteria have evolved various mechanisms to counteract the effects of protein synthesis inhibitors.

For This compound , common resistance mechanisms include:

  • Enzymatic inactivation: Production of chloramphenicol acetyltransferase (CAT), which modifies the drug and prevents it from binding to the ribosome.

  • Reduced permeability: Alterations in the bacterial cell membrane that decrease the uptake of the drug.

  • Target site modification: Mutations in the 23S rRNA that reduce the binding affinity of chloramphenicol.

  • Efflux pumps: Active transport systems that pump the drug out of the bacterial cell.

Similar resistance mechanisms are observed for other protein synthesis inhibitors, including enzymatic modification (e.g., aminoglycoside-modifying enzymes), target site mutations (e.g., in the 16S or 23S rRNA), and the expression of efflux pumps that can often confer resistance to multiple classes of antibiotics.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This assay is used to determine the concentration of an inhibitor required to block protein synthesis by 50% (IC50).

Principle: A cell-free transcription-translation (TX-TL) system, typically derived from E. coli or rabbit reticulocytes, is used to express a reporter protein (e.g., luciferase). The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.

Workflow:

IVT_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell-free extract - DNA/mRNA template - Inhibitor dilutions Start->Prepare_Reagents Reaction_Setup Set up reactions in 96-well plate Prepare_Reagents->Reaction_Setup Incubation Incubate at optimal temperature (e.g., 37°C) Reaction_Setup->Incubation Reporter_Assay Perform reporter assay (e.g., add luciferin) Incubation->Reporter_Assay Measure_Signal Measure signal (e.g., luminescence) Reporter_Assay->Measure_Signal Data_Analysis Analyze data to determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro protein synthesis inhibition assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw the components of a commercial cell-free expression kit on ice.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor to create a range of concentrations for testing. Include a vehicle control (solvent only).

  • Reaction Setup:

    • In a 96-well plate, add a small volume of each inhibitor dilution to triplicate wells.

    • Prepare a master mix containing the cell-free extract, buffer, amino acids, and the reporter gene template (DNA or mRNA) according to the kit manufacturer's instructions.

    • Add the master mix to each well to initiate the reaction.

  • Incubation:

    • Seal the plate and incubate at the recommended temperature (e.g., 37°C for E. coli systems, 30°C for rabbit reticulocyte systems) for a specified time (e.g., 1-2 hours).

  • Reporter Assay:

    • If using a luciferase reporter, allow the plate to equilibrate to room temperature.

    • Add the luciferase substrate to each well.

  • Signal Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Principle: A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium. The plate is incubated, and the lowest concentration that prevents visible growth is recorded as the MIC.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antimicrobial agent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (or another appropriate broth).

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Conclusion

This compound remains a potent inhibitor of bacterial protein synthesis with a broad spectrum of activity. However, its clinical utility is limited by potential host cell toxicity, particularly its effects on mitochondrial protein synthesis. A comparative analysis with other protein synthesis inhibitors, such as tetracyclines, macrolides, and aminoglycosides, reveals differences in their specific mechanisms of action, antimicrobial spectra, and resistance profiles. The choice of a protein synthesis inhibitor for research or therapeutic purposes should be guided by a thorough understanding of these comparative aspects, including their efficacy against target organisms and their potential for off-target effects. The experimental protocols provided in this guide offer standardized methods for the quantitative evaluation of these important compounds.

References

Performance comparison of different grades of L-(+)-Threo-chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate grade of L-(+)-Threo-chloramphenicol is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides an objective comparison of the performance of different grades of this compound, supported by experimental data and detailed protocols.

This compound is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2][3] It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome, which prevents the transfer of amino acids to growing peptide chains, thereby inhibiting peptide bond formation.[1][2][4][5] While effective against a wide range of microorganisms, its use in humans is often reserved for serious infections due to potential side effects.[1][3] In a research setting, it is commonly used as a selection agent for transformed cells containing chloramphenicol (B1208) resistance genes.

Performance Comparison of Different Grades

The performance of this compound is directly related to its purity and intended application. Different grades are available, each with specific quality attributes that make them suitable for different experimental needs. The primary grades include Analytical Standard, Pharmaceutical Grade (Primary and Secondary Standards), and Research Grade.

GradeKey CharacteristicsTypical PurityRecommended ApplicationsPerformance Implications
Analytical Standard High purity, well-characterized, used as a reference for analytical methods.≥97.0% (HPLC)[6]Quantitative analysis (e.g., HPLC, GC-MS), calibration of analytical instruments, validation of analytical methods.[7]Provides the highest accuracy and precision in quantitative assays. Minimizes interference from impurities, ensuring reliable and reproducible results. Essential for regulatory compliance and quality control.
Pharmaceutical Primary Standard Highest level of purity and characterization, recognized by pharmacopoeias (e.g., USP, EP, BP).Defined by pharmacopoeial monographs.Used as the primary reference standard for quality control of pharmaceutical formulations and bulk drug substances.Ensures that pharmaceutical products meet stringent quality and purity standards. Critical for drug safety and efficacy assessments.
Pharmaceutical Secondary Standard A reference material qualified against a primary standard.Traceable to a primary standard.Routine quality control testing in pharmaceutical manufacturing.Offers a cost-effective alternative to primary standards for routine use, while maintaining traceability and ensuring acceptable quality.
Research Grade Suitable for general laboratory and research applications.Purity may vary between lots and suppliers.Cell culture, antibiotic susceptibility testing, as a selection agent in molecular biology.Generally sufficient for qualitative and semi-quantitative applications. However, lot-to-lot variability in purity may affect the reproducibility of sensitive assays.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the purity of a chloramphenicol sample.

Methodology:

A simple, selective, and accurate HPLC method can be used for the analysis of Chloramphenicol.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[8][9]

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer solution and an organic solvent is employed. One example is a mixture of sodium pentanesulfonate solution, acetonitrile (B52724), and glacial acetic acid (85:15:1 v/v/v), with the pH adjusted to 5.0 ± 0.05.[8][10] Another example uses a phosphate (B84403) buffer (pH 6.8) and acetonitrile (20:80 v/v).[9][11]

  • Flow Rate: A typical flow rate is 1.0 mL/minute or 2.0 mL/minute.[8][9]

  • Detection: UV detection at a wavelength of 272 nm or 278 nm is appropriate for chloramphenicol.[8][10]

  • Sample Preparation: Prepare a stock solution of the chloramphenicol sample in a suitable diluent (e.g., the mobile phase). Create a series of dilutions to establish a calibration curve. For analyzing residues in complex matrices like milk, a deproteinization step using trichloroacetic acid and acetonitrile may be necessary.[9]

  • Analysis: Inject a defined volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system. The retention time for chloramphenicol is typically around 3.5 minutes under these conditions.[8] The peak area of the drug is proportional to its concentration. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis of Chloramphenicol cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Chloramphenicol Standard Solutions prep_sample Prepare Sample Solution hplc_system Equilibrate HPLC System (C18 Column, Mobile Phase) prep_standard->hplc_system prep_sample->hplc_system injection Inject Standard and Sample Solutions hplc_system->injection separation Isocratic Elution injection->separation detection UV Detection (e.g., 272 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve from Standards chromatogram->calibration quantification Calculate Purity based on Peak Area chromatogram->quantification

Workflow for HPLC Purity Analysis

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol determines the susceptibility of a bacterial strain to chloramphenicol.

Methodology:

The Kirby-Bauer disk diffusion method is a standardized qualitative method to assess antibiotic susceptibility.[12][13][14]

  • Media Preparation: Prepare Mueller-Hinton agar (B569324) plates with a depth of about 4 mm.[13]

  • Inoculum Preparation:

    • Select 4-5 bacterial colonies and inoculate them into a tube with a suitable broth (e.g., Tryptone Soya Broth).[13]

    • Incubate the broth at 35-37°C for 2-8 hours until it reaches a light to moderate turbidity.[13]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[13]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[13][14]

    • Streak the swab over the entire surface of the Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure even distribution.[13][14]

    • Allow the inoculum to dry for 5-15 minutes with the lid in place.[13]

  • Application of Antibiotic Disks:

    • Aseptically place a chloramphenicol disk (e.g., 30 µg) onto the surface of the agar.[13]

    • Ensure the disks are at least 24 mm apart.[13][14]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours.[13]

  • Interpretation of Results: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The size of the zone determines whether the bacterium is susceptible, intermediate, or resistant to chloramphenicol, based on standardized interpretive criteria provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][15]

Kirby-Bauer Disk Diffusion Workflow for Chloramphenicol cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Results and Interpretation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_plate Prepare Mueller-Hinton Agar Plate inoculate Inoculate Agar Plate with Bacteria prep_inoculum->inoculate prep_plate->inoculate apply_disk Apply Chloramphenicol Disk (e.g., 30 µg) inoculate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret

Kirby-Bauer Disk Diffusion Workflow

Mechanism of Action Signaling Pathway

Chloramphenicol exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis.

Mechanism of Action of Chloramphenicol chloramphenicol Chloramphenicol cell_membrane Bacterial Cell Membrane chloramphenicol->cell_membrane Diffuses across ribosome_50S 50S Ribosomal Subunit cell_membrane->ribosome_50S Binds to peptidyl_transferase Peptidyl Transferase Center inhibition Inhibition of Peptidyl Transferase Activity ribosome_50S->inhibition Causes peptide_bond Peptide Bond Formation Blocked inhibition->peptide_bond protein_synthesis Protein Synthesis Halted peptide_bond->protein_synthesis bacterial_growth Bacterial Growth Inhibited (Bacteriostatic) protein_synthesis->bacterial_growth

Chloramphenicol's Mechanism of Action

References

Validating a Novel Electrochemical Method for L-(+)-Threo-chloramphenicol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of a new analytical method for the detection of L-(+)-Threo-chloramphenicol. This guide provides a detailed comparison with established techniques, supported by experimental data and protocols.

This guide presents a validation of a novel analytical method for the detection of this compound (CAP), a broad-spectrum antibiotic. Due to its potential for adverse effects in humans, including aplastic anemia, its use in food-producing animals has been banned in many countries.[1] This necessitates sensitive and reliable analytical methods for monitoring its residues in various matrices. This guide focuses on a new adsorptive stripping voltammetric (AdSDPV) method utilizing a reduced graphene oxide modified glassy carbon electrode (GCE/rGO) and compares its performance against two established alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectrophotometry.

Comparative Performance of Analytical Methods

The performance of the new electrochemical method was evaluated against the established LC-MS/MS and spectrophotometric methods. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (Relative Standard Deviation, RSD), are summarized in the table below for a clear comparison.

Validation ParameterNew Electrochemical Method (AdSDPV with GCE/rGO)Alternative Method 1 (LC-MS/MS)Alternative Method 2 (Spectrophotometry)
Limit of Detection (LOD) 0.22 µmol L⁻¹[2]0.16 ng/g[3]0.05 mg L⁻¹[4]
Limit of Quantification (LOQ) -0.50 ng/g[3]0.207 ppm[5]
Linearity Range Up to 8 mg L⁻¹[4]0.25 - 5.0 µg/kg[6]1 - 9 µg/mL[5]
Accuracy (Recovery %) 93 - 108%[2]94 - 100%[6]98.52 - 100.66%[5]
Precision (RSD %) 6%[2]< 11%[6]0.4%[4]

Experimental Workflow: New Electrochemical Method

The following diagram illustrates the key steps in the experimental workflow for the detection of chloramphenicol (B1208) using the adsorptive stripping voltammetric method with a reduced graphene oxide modified glassy carbon electrode.

experimental_workflow cluster_prep Electrode Preparation cluster_analysis Sample Analysis p1 Glassy Carbon Electrode (GCE) Polishing p2 Graphene Oxide Suspension Preparation p3 Electrochemical Reduction of GO on GCE p2->p3 s1 Sample Preparation (Dilution) p3->s1 Modified Electrode Ready s2 Pre-concentration (Adsorption) of CAP on GCE/rGO s1->s2 s3 Differential Pulse Voltammetry Measurement s2->s3 s4 Data Analysis and Quantification s3->s4

Experimental workflow for the electrochemical detection of chloramphenicol.

Method Comparison: A Logical Relationship

The choice of an analytical method often depends on a trade-off between sensitivity, cost, and complexity. The following diagram illustrates the logical relationship between the new electrochemical method and the alternative methods based on these key characteristics.

method_comparison cluster_performance Performance Characteristics cluster_methods Analytical Methods Sensitivity High Sensitivity Cost Low Cost Complexity Low Complexity New_Electrochem New Electrochemical Method New_Electrochem->Cost New_Electrochem->Complexity LCMS LC-MS/MS LCMS->Sensitivity LCMS->Cost LCMS->Complexity Spectro Spectrophotometry Spectro->Sensitivity Spectro->Cost Spectro->Complexity

Comparison of analytical methods based on key performance attributes.

Detailed Experimental Protocols

New Analytical Method: Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) with GCE/rGO
  • Electrode Preparation:

    • A glassy carbon electrode (GCE) is polished to a mirror finish using alumina (B75360) slurry and then sonicated in ethanol (B145695) and deionized water.

    • A stable aqueous dispersion of graphene oxide (GO) is prepared.

    • The GCE is modified by applying a certain amount of the GO dispersion onto its surface and allowing it to dry.

    • The GO-modified GCE is then subjected to electrochemical reduction in a suitable electrolyte to obtain the reduced graphene oxide modified electrode (GCE/rGO).[2]

  • Sample Preparation:

    • The sample matrix (e.g., milk) is diluted with a supporting electrolyte.[2]

  • Voltammetric Measurement:

    • The GCE/rGO is immersed in the prepared sample solution.

    • An accumulation potential is applied for a specific time to allow for the adsorptive pre-concentration of chloramphenicol onto the electrode surface.

    • The potential is then scanned using a differential pulse waveform, and the reduction peak current of chloramphenicol is measured.[2]

  • Quantification:

    • The concentration of chloramphenicol in the sample is determined by comparing the measured peak current to a calibration curve prepared from standard solutions.

Alternative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Extraction:

    • The sample is homogenized and extracted with an organic solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water.[3][7]

    • For some matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and cleanup.[3]

  • Cleanup:

    • The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.[7]

  • Chromatographic Separation:

    • The purified extract is injected into a liquid chromatograph equipped with a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of solvents like water and acetonitrile is used to separate chloramphenicol from other compounds.[6]

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • Chloramphenicol is ionized, and specific precursor and product ion transitions are monitored for quantification and confirmation.[3]

Alternative Method 2: Spectrophotometry
  • Reduction of Chloramphenicol:

    • The nitro group of chloramphenicol is reduced to an amino group using a reducing agent like zinc powder in an acidic medium.[5][8]

  • Diazotization and Coupling:

    • The resulting primary aromatic amine is diazotized with sodium nitrite (B80452) in an acidic solution.

    • The diazonium salt is then coupled with a suitable chromogenic reagent (e.g., N-(1-naphthyl)ethylenediamine or 3-aminophenol) to form a colored azo dye.[4][8]

  • Spectrophotometric Measurement:

    • The absorbance of the colored solution is measured at the wavelength of maximum absorption using a UV-Vis spectrophotometer.[8]

  • Quantification:

    • The concentration of chloramphenicol is determined from a calibration curve constructed using standard solutions.

References

L-(+)-Threo-chloramphenicol vs. Thiamphenicol: A Comprehensive Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent phenicol antibiotics, highlighting their structural nuances, mechanisms of action, and clinical profiles, supported by experimental data.

This guide offers an in-depth comparison of L-(+)-Threo-chloramphenicol (chloramphenicol) and its close analog, thiamphenicol (B1682257). Designed for researchers, scientists, and drug development professionals, this analysis delves into the critical differences and similarities between these two broad-spectrum antibiotics, from their chemical structures to their clinical implications. By presenting a side-by-side comparison supported by experimental data, this document aims to provide a clear and objective resource for informed decision-making in research and development.

Executive Summary

Chloramphenicol (B1208), a naturally derived antibiotic, and thiamphenicol, its semi-synthetic counterpart, both function by inhibiting bacterial protein synthesis.[1] The primary structural difference lies in a single functional group: chloramphenicol possesses a p-nitro group, which is substituted with a methylsulfonyl group in thiamphenicol.[2][3] This seemingly minor alteration has profound implications for the drugs' safety profiles, particularly concerning the risk of aplastic anemia, a rare but often fatal side effect strongly associated with chloramphenicol but not with thiamphenicol.[2][4][5] While both drugs exhibit a broad antibacterial spectrum, there are notable differences in their in-vitro activity against specific pathogens, as well as variations in their pharmacokinetic properties.

Structural and Mechanistic Overview

Both chloramphenicol and thiamphenicol are potent inhibitors of bacterial protein synthesis.[1] Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[6][7] This binding action obstructs the peptidyl transferase activity, which is crucial for the formation of peptide bonds between amino acids during the elongation of the polypeptide chain.[8] By halting this process, both antibiotics effectively arrest bacterial growth, acting primarily as bacteriostatic agents, although they can be bactericidal at high concentrations or against highly susceptible organisms.[3][9]

dot

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (A-site) 50S_Subunit->Peptidyl_Transferase_Center 30S_Subunit 30S Subunit Antibiotic Chloramphenicol / Thiamphenicol Antibiotic->50S_Subunit Binds to Antibiotic->Peptidyl_Transferase_Center Inhibits Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Catalyzes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to inhibition of

Caption: Mechanism of action for chloramphenicol and thiamphenicol.

Comparative In-Vitro Antibacterial Spectrum

The antibacterial activity of chloramphenicol and thiamphenicol has been the subject of numerous in-vitro studies. While both are effective against a wide range of Gram-positive and Gram-negative bacteria, their potency can vary.[8]

Table 1: Comparative In-Vitro Activity (MIC in µg/mL)

Bacterial SpeciesChloramphenicol (MIC)Thiamphenicol (MIC)Reference
Haemophilus influenzae0.1 - 1.560.1 - 1.56[10]
Neisseria gonorrhoeaeSimilar activity to ChloramphenicolSimilar activity to Chloramphenicol[11]
Bacteroides fragilisMost strains inhibited by 12.5Most strains inhibited by 12.5[10]
Enterobacteriaceae-2-16 times higher than Chloramphenicol[10]
Salmonella typhiSusceptibleMost strains resistant (≥8)[11]
Salmonella paratyphi A, B, CSusceptibleMost strains resistant (≥8)[11]

As indicated in Table 1, both drugs exhibit comparable activity against Haemophilus influenzae and Bacteroides fragilis.[10] However, thiamphenicol is notably less active against members of the Enterobacteriaceae family and most strains of Salmonella that cause typhoid and paratyphoid fevers.[10][11] Interestingly, despite its generally lower activity, thiamphenicol has shown equal or greater bactericidal activity against Haemophilus influenzae and Neisseria meningitidis compared to chloramphenicol.[12][13]

Pharmacokinetic Profile

The pharmacokinetic properties of chloramphenicol and thiamphenicol also present key differences, primarily in their metabolism and excretion pathways.

Table 2: Pharmacokinetic Parameters

ParameterThis compoundThiamphenicolReference
Bioavailability (Oral) 80%69% (in turkeys)[9][14]
Protein Binding 50-60%~10-25%[9][15][16]
Metabolism Primarily hepatic (90% conjugated to inactive glucuronide)Minimal metabolism, primarily excreted unchanged[5][9][16]
Elimination Half-life 1.5 - 3.5 hours (normal function)2-3 hours[9][15]
Excretion Primarily urine (as inactive metabolite)Primarily urine (as unchanged drug, ~70%)[9][15]

Chloramphenicol is extensively metabolized in the liver, whereas thiamphenicol undergoes minimal metabolism and is excreted largely unchanged in the urine.[5][9][16] This difference is significant, as the hepatic metabolism of chloramphenicol can be affected by liver function and can lead to drug interactions.[17] The lower protein binding of thiamphenicol may result in a higher concentration of the free, active drug in the plasma.[16]

Safety and Toxicity Profile

The most critical distinction between chloramphenicol and thiamphenicol lies in their safety profiles, specifically the risk of hematological toxicity.

Chloramphenicol:

  • Aplastic Anemia: A rare but serious and often fatal side effect is idiosyncratic, irreversible aplastic anemia, which is not dose-related.[17][18] This has been linked to the p-nitro group in its structure.[4]

  • Bone Marrow Suppression: A dose-dependent and reversible bone marrow suppression can also occur.[17]

  • Gray Baby Syndrome: A potentially fatal condition in neonates due to their inability to metabolize and excrete the drug.[17][19]

Thiamphenicol:

  • Aplastic Anemia: Significantly, thiamphenicol has not been associated with the irreversible aplastic anemia seen with chloramphenicol.[2][5] This is attributed to the replacement of the p-nitro group with a methylsulfonyl group.[2]

  • Bone Marrow Suppression: Dose-dependent and reversible bone marrow suppression can still occur.[8][20]

Table 3: Key Adverse Effects

Adverse EffectThis compoundThiamphenicolReference
Aplastic Anemia (Irreversible) Yes (rare but fatal)Not associated[2][5][18]
Bone Marrow Suppression (Reversible) Yes (dose-dependent)Yes (dose-dependent)[8][17][20]
Gray Baby Syndrome YesYes (potential risk)[15][17][19]
Gastrointestinal Disturbances Nausea, vomiting, diarrheaNausea, vomiting, diarrhea[17][20]
Neurotoxic Reactions Optic and peripheral neuritis (long-term therapy)Peripheral and optic neuritis (prolonged use)[15][17]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Dilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the agar (B569324) dilution method, as would be used to generate the data in Table 1.

dot

Agar_Dilution_Workflow Start Start Prepare_Antibiotic_Stock Prepare Antibiotic Stock Solutions (Chloramphenicol & Thiamphenicol) Start->Prepare_Antibiotic_Stock Prepare_Agar_Plates Prepare Agar Plates with Serial Dilutions of Antibiotics Prepare_Antibiotic_Stock->Prepare_Agar_Plates Inoculate_Plates Inoculate Agar Plates with Bacterial Suspension Prepare_Agar_Plates->Inoculate_Plates Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare_Bacterial_Inoculum->Inoculate_Plates Incubate_Plates Incubate Plates (e.g., 35-37°C for 16-20 hours) Inoculate_Plates->Incubate_Plates Read_Results Read Results: Determine MIC (Lowest concentration with no visible growth) Incubate_Plates->Read_Results End End Read_Results->End

Caption: Workflow for Agar Dilution Susceptibility Testing.

Detailed Steps:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of chloramphenicol and thiamphenicol in a suitable solvent.

  • Preparation of Agar Plates: Aseptically add appropriate volumes of the antibiotic stock solutions to molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate the surface of the agar plates with the bacterial suspension using a multipoint inoculator.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

For more detailed and standardized protocols, refer to guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Conclusion

The choice between this compound and thiamphenicol for research or therapeutic development hinges on a trade-off between antibacterial efficacy and safety. While chloramphenicol may exhibit superior activity against certain pathogens, its association with irreversible aplastic anemia is a significant deterrent.[11][18] Thiamphenicol, with its more favorable safety profile, presents a valuable alternative, particularly in contexts where the risk of severe hematological toxicity is a primary concern.[2][18] However, its reduced efficacy against some important pathogens, such as Salmonella typhi, must be taken into account.[11] This comparative analysis provides a foundation of data to guide researchers in selecting the appropriate phenicol antibiotic for their specific needs, emphasizing the importance of considering both the target organism and the toxicological profile of the compound.

References

A Comparative Guide to Assessing the Enantiomeric Excess of L-(+)-Threo-chloramphenicol Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of L-(+)-Threo-chloramphenicol, the (1S,2S)-stereoisomer of chloramphenicol (B1208). The accurate quantification of enantiomeric purity is critical in drug development and quality control, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document details and contrasts three prominent techniques: Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS/MS), Chiral Supercritical Fluid Chromatography-Mass Spectrometry (Chiral SFC-MS/MS), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with chiral derivatization.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and desired analysis speed. The following tables summarize the key performance characteristics of the three discussed methods.

Parameter Chiral LC-MS/MS Chiral SFC-MS/MS RP-HPLC with Chiral Derivatization
Principle Direct separation of enantiomers on a chiral stationary phase.Direct separation of enantiomers using a chiral stationary phase with supercritical CO2 as the primary mobile phase.Indirect separation of enantiomers after conversion into diastereomers using a chiral derivatizing agent.
Typical Stationary Phase α1-acid glycoprotein (B1211001) (AGP) chiral column.Polysaccharide-based chiral stationary phase (e.g., amylose).Standard C18 reversed-phase column.
Detection Tandem Mass Spectrometry (MS/MS).Tandem Mass Spectrometry (MS/MS).UV-Vis Detector.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a suitable solvent.Derivatization of the chloramphenicol base is required.
Analysis Time Typically longer due to liquid mobile phase properties.Generally faster due to the low viscosity of supercritical fluids.Can be longer due to the derivatization step and subsequent chromatographic run.
Selectivity High for all four stereoisomers.High for all four stereoisomers.Dependent on the success of the derivatization and the chromatographic separation of the resulting diastereomers.
Sensitivity Very high, with Limits of Quantification (LOQs) in the low µg/kg range.[1][2]High, with Method Quantification Limits (MQL) in the µg/L range.[3]Generally lower than MS-based methods.

Quantitative Performance Data

Method Parameter Reported Value Reference
Chiral LC-MS/MS Limit of Quantification (LOQ)0.08 - 0.12 µg/kg for all four enantiomers in honey matrix.[1][2]
Decision Limit (CCα)< 0.3 µg/kg in honey matrix.[1][2]
Detection Capability (CCβ)< 0.3 µg/kg in honey matrix.[1][2]
Chiral SFC-MS/MS Method Quantification Limit (MQL)5 µg/L.[3]
Method Detection Limit (MDL)1 µg/L.[3]
Linearity (R²)0.995 (RR-enantiomer), 0.994 (SS-enantiomer) in the 5–600 μg/L range.[3]
RP-HPLC with Chiral Derivatization DetectionUV at 254 nm.[4]
SeparationBaseline separation of the four diastereomeric thioureas.[4]

Experimental Protocols

Chiral Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS)

This method allows for the direct separation and quantification of all four stereoisomers of chloramphenicol.

a. Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Further dilute the sample as necessary to fall within the calibration range of the instrument.

b. Instrumentation and Conditions:

  • Chromatography System: HPLC or UHPLC system.

  • Column: Chiral AGP (α1-acid glycoprotein) column (e.g., 100 x 2.0 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of 10mM ammonium (B1175870) acetate (B1210297) in water and methanol.[3]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.[3]

  • Injection Volume: 50 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for chloramphenicol (e.g., m/z 321 → 152).

c. Data Analysis:

  • Integrate the peak areas for the L-(+)-Threo ((1S,2S) or SS) enantiomer and any other detected enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Peak Area of L-(+)-Threo - Peak Area of D-(-)-Threo) / (Peak Area of L-(+)-Threo + Peak Area of D-(-)-Threo)] x 100

Chiral Supercritical Fluid Chromatography-Mass Spectrometry (Chiral SFC-MS/MS)

Chiral SFC offers a faster alternative to LC for enantiomeric separations due to the use of supercritical carbon dioxide as the main mobile phase component.

a. Sample Preparation:

  • Prepare the sample as described for the Chiral LC-MS/MS method.

b. Instrumentation and Conditions:

  • Chromatography System: Supercritical Fluid Chromatography system.

  • Column: Waters Trefoil Amy1 column (e.g., 2.1 x 50 mm, 2.5 µm).[3]

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: 1:1:1 methanol:isopropanol:ethanol with 0.1% ammonium hydroxide.[3]

  • Gradient Elution: A suitable gradient to resolve the enantiomers.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Detection: MRM of the transitions for chloramphenicol.

c. Data Analysis:

  • Calculate the enantiomeric excess as described for the Chiral LC-MS/MS method.

Reversed-Phase HPLC with Chiral Derivatization

This indirect method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column. This approach is useful when a chiral column is not available.

a. Deacylation of Chloramphenicol (if starting with the N-acylated form):

  • The N-deacylated base of chloramphenicol is required for derivatization with an isothiocyanate.[4] This can be achieved through hydrolysis.

b. Chiral Derivatization:

  • Reagent: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[4]

  • Procedure: React the chloramphenicol base enantiomers with GITC. This reaction forms diastereomeric thioureas.[4] A detailed protocol would involve optimizing reaction conditions such as solvent, temperature, and reaction time to ensure complete derivatization without racemization.

c. Instrumentation and Conditions:

  • Chromatography System: Standard HPLC system.

  • Column: C18 reversed-phase column.[4]

  • Mobile Phase: A mixture of methanol and water.[4]

  • Detection: UV detector set at 254 nm.[4]

d. Data Analysis:

  • Integrate the peak areas for the two resulting diastereomers.

  • Assuming the derivatization reaction proceeded to completion without kinetic resolution, the ratio of the diastereomer peak areas will correspond to the enantiomeric ratio of the original sample.

  • Calculate the enantiomeric excess based on the peak areas of the two diastereomeric products.

Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

Chiral_LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Chiral LC-MS/MS Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separate Enantiomers on Chiral AGP Column inject->separate detect Detect by MS/MS separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate Chiral_SFC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Chiral SFC-MS/MS Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into SFC dilute->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect by MS/MS separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate RP_HPLC_Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC Analysis cluster_data Data Analysis start This compound Sample deacylate Deacylation to Chloramphenicol Base start->deacylate derivatize Derivatize with GITC to form Diastereomers deacylate->derivatize inject Inject into HPLC derivatize->inject separate Separate Diastereomers on C18 Column inject->separate detect Detect by UV separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

References

A Comparative In Vitro Analysis of the Antibacterial Spectrum of Chloramphenicol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antibacterial spectrum of the stereoisomers of chloramphenicol (B1208). The data presented herein demonstrates the well-established principle of stereoselectivity in the pharmacological activity of this broad-spectrum antibiotic. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for the cited experiments are provided.

Chloramphenicol possesses two chiral centers, resulting in four possible stereoisomers: D-(-)-threo, L-(+)-threo, D-(-)-erythro, and L-(+)-erythro. It is widely documented that only the D-(-)-threo isomer exhibits significant antibacterial activity.[1] This guide presents quantitative data to illustrate this specificity.

Comparative Antibacterial Spectrum

The antibacterial efficacy of the four chloramphenicol stereoisomers was evaluated against a panel of bacterial isolates. The Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were determined to quantify and compare their activities.

Table 1: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol Isomers against Various Bacterial Strains (mg/L)

Bacterial StrainD-(-)-threo (RR-p-CAP)L-(+)-threo (SS-p-CAP)D-(-)-erythro / L-(+)-erythro (RS/SR-p-CAP)
Citrobacter sp. (Isolate 1)8>128>128
Citrobacter sp. (Isolate 2)8>128>128
Enterococcus sp. (Isolate 1)8>128>128
Enterococcus sp. (Isolate 2)8>128>128
Klebsiella sp.8>128>128
Escherichia coli (NCTC 12241)4>128>128
Staphylococcus aureus (NCTC 775)8>128>128

Data sourced from a study on the stereoselective metabolism of chloramphenicol by bacteria isolated from wastewater.[2]

The data unequivocally demonstrates that the D-(-)-threo isomer is the only biologically active form against the tested strains, with the other isomers showing no significant antibacterial activity at the tested concentrations.

Mechanism of Action

The antibacterial effect of chloramphenicol is achieved through the inhibition of protein synthesis in bacteria. The active D-(-)-threo isomer binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.[1]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptidyl_Transferase Peptidyl Transferase Center 50S_subunit->Peptidyl_Transferase 30S_subunit 30S Subunit Chloramphenicol Chloramphenicol (D-(-)-threo isomer) Chloramphenicol->50S_subunit Binds to Inhibition Inhibition Chloramphenicol->Inhibition Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Catalyzes Inhibition->Peptidyl_Transferase Blocks activity of

Figure 1. Mechanism of action of chloramphenicol.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The data presented in this guide was obtained using the broth microdilution method.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.

Experimental Workflow:

Start Start Prepare_Isomers Prepare stock solutions of chloramphenicol isomers Start->Prepare_Isomers Serial_Dilution Perform serial twofold dilutions in 96-well plates Prepare_Isomers->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (~1.5 x 10^6 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Read_Results Visually assess for bacterial growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Broth microdilution workflow.

Key Steps in the Protocol:

  • Preparation of Antimicrobial Solutions : Stock solutions of each chloramphenicol isomer are prepared in a suitable solvent (e.g., sterile deionized water).[2]

  • Serial Dilution : In a 96-well microtiter plate, serial twofold dilutions of each isomer are made in a liquid growth medium, such as Tryptic Soy Broth (TSB), to achieve a range of concentrations (e.g., 0.25 to 128 mg/L).[2]

  • Preparation of Inoculum : Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., CLED agar) at 37°C. A bacterial suspension is then prepared in sterile deionized water and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in the growth medium to achieve a final concentration of approximately 1.5 x 10^6 Colony Forming Units (CFU) per mL.[2]

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation : The inoculated plates are incubated at 37°C for a specified period, typically 18-24 hours.

  • Determination of MIC : Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the chloramphenicol isomer that shows no visible bacterial growth.

Conclusion

The in vitro data presented in this guide clearly illustrates the high degree of stereospecificity in the antibacterial action of chloramphenicol. Only the D-(-)-threo isomer demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The other stereoisomers, L-(+)-threo, D-(-)-erythro, and L-(+)-erythro, are essentially inactive. This underscores the critical importance of stereochemistry in drug design and development, as subtle changes in the three-dimensional arrangement of a molecule can completely abolish its biological activity. For researchers and scientists in the field of drug development, this serves as a fundamental example of the structure-activity relationship that governs the efficacy of antimicrobial agents.

References

A Comparative Guide to Internal Standards for Chloramphenicol Quantification: Deuterium-Labeled L-(+)-Threo-Chloramphenicol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deuterium-labeled L-(+)-Threo-chloramphenicol (CAP-d5) and its primary alternative, the structural analog Metachloramphenicol (m-CAP), for use as internal standards in the quantitative analysis of chloramphenicol (B1208) (CAP). The selection of an appropriate internal standard is critical for achieving accurate and reliable results in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Executive Summary

Deuterium-labeled this compound (CAP-d5) is a stable isotope-labeled internal standard that offers significant advantages in terms of analytical accuracy and precision. Due to its near-identical physicochemical properties to the analyte, it co-elutes with chloramphenicol, experiencing similar matrix effects and ionization suppression or enhancement.[1][2] This leads to more effective compensation for variations during sample preparation and analysis.

Metachloramphenicol, a structural analog, provides a cost-effective alternative. However, its different chemical structure results in different chromatographic retention times and potentially different responses to matrix effects, which can impact the accuracy of quantification compared to a stable isotope-labeled standard.[1] This guide presents a comprehensive overview of both internal standards, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

Performance Comparison: Deuterium-Labeled this compound vs. Metachloramphenicol

The following tables summarize key validation parameters for analytical methods utilizing either Deuterium-labeled this compound (CAP-d5) or Metachloramphenicol (m-CAP) as internal standards. The data has been compiled from various studies to provide a comparative overview.

Table 1: Method Performance using Deuterium-Labeled this compound (CAP-d5) as an Internal Standard

MatrixAnalyte Concentration (µg/kg)Recovery (%)Precision (RSD, %)Linearity (R²)LOQ (µg/kg)Reference
Honey0.1592 - 10411 (Repeatability)> 0.9920.15[3]
Milk0.1 - 2.096.5 (mean)10.6 (Repeatability)> 0.990.1[4][5]
Poultry Meal0.25 - 5.094 - 100< 11 (Precision)> 0.9990.29 (CCα)[6]
Honey0.389.2 (mean)5.4 (Repeatability)> 0.99880.01 (LOD)[7]

Table 2: Method Performance using Metachloramphenicol (m-CAP) as an Internal Standard

MatrixAnalyte Concentration (µg/kg)Recovery (%)Precision (RSD, %)Linearity (R²)LOQ (µg/kg)Reference
Shrimp & Crab0.385 - 1021.6 - 9.4Not Specified0.3[8]
Shrimp & Crab0.388 (mean)12 (Reproducibility)Not Specified0.3[8]

Experimental Protocols

Detailed methodologies for the analysis of chloramphenicol using either Deuterium-labeled this compound or Metachloramphenicol as an internal standard are presented below. These protocols are based on established and validated methods.

Protocol 1: Analysis of Chloramphenicol in Honey using Deuterium-Labeled this compound (CAP-d5) as Internal Standard[3]

1. Sample Preparation

  • Weigh 2 g of honey into a 50 mL centrifuge tube.

  • Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute.

  • Spike with an appropriate amount of CAP-d5 internal standard solution.

  • Add 10 mL of ethyl acetate (B1210297) and centrifuge at 4500 rpm for 3 minutes.

  • Collect the ethyl acetate layer and repeat the extraction.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of Milli-Q water and 1 mL of n-Hexane:CCl4 (50:50).

  • Transfer the upper aqueous layer to a UPLC vial for analysis.

2. UPLC-MS/MS Conditions

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)

  • Mobile Phase: A: Milli-Q water, B: Acetonitrile

  • Gradient: 90% A for 1.5 min, then to 10% A at 4.6 min, and back to 90% A until 7 min.

  • Flow Rate: 250 µL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Chloramphenicol: 321 > 152 (quantification), 321 > 194 (confirmation)

    • Chloramphenicol-d5: 326 > 157

Protocol 2: Analysis of Chloramphenicol in Shrimp using Metachloramphenicol (m-CAP) as Internal Standard[8]

1. Sample Preparation

  • Weigh 10 g of homogenized shrimp tissue into a 50 mL centrifuge tube.

  • Spike with an appropriate amount of m-CAP internal standard solution.

  • Add 15 mL of phosphate (B84403) buffer (pH 6.8) and 200 µL of β-glucuronidase solution.

  • Homogenize for 30-60 seconds.

  • Incubate at 37°C for 4 hours.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • The extract is then cleaned up using a C18 SPE column.

  • The eluate is evaporated to dryness and derivatized with a silanizing agent.

2. GC-MS Conditions

  • Column: DB-1 capillary column

  • Injector Temperature: 250°C

  • Oven Program: Temperature programmed from an initial temperature to 290°C.

  • Ionization Mode: Negative Ion Chemical Ionization (NICI)

  • Monitored Ions: Specific ions for chloramphenicol and metachloramphenicol are monitored.

Visualizing the Workflow and Principles

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing Spiking 2. Internal Standard Spiking (CAP-d5 or m-CAP) Sample->Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Cleanup 4. Extract Cleanup (if necessary) Extraction->Cleanup Evaporation 5. Evaporation & Reconstitution Cleanup->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS Quantification 7. Quantification using Analyte/IS Peak Area Ratio LCMS->Quantification Validation 8. Method Validation Quantification->Validation

Caption: General experimental workflow for chloramphenicol analysis.

internal_standard_principle Analyte Chloramphenicol (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (e.g., CAP-d5) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Both affected by process variations Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration of Chloramphenicol Ratio->Concentration Calculation

Caption: Principle of internal standard-based quantification.

Conclusion

The choice between Deuterium-labeled this compound and a structural analog like Metachloramphenicol depends on the specific requirements of the analytical method. For the highest level of accuracy and precision, especially in complex matrices where significant matrix effects are expected, the use of a stable isotope-labeled internal standard such as CAP-d5 is strongly recommended.[1][2] Its ability to mimic the behavior of the analyte throughout the analytical process provides more reliable and robust data.

However, for routine screening or in situations where the highest precision is not the primary objective and cost is a significant factor, a structural analog like Metachloramphenicol can be a viable alternative, provided the method is thoroughly validated to account for potential differences in analytical behavior. Ultimately, the data presented in this guide should assist researchers in selecting the most appropriate internal standard to ensure the quality and integrity of their analytical results.

References

Safety Operating Guide

Proper Disposal of L-(+)-Threo-chloramphenicol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of L-(+)-Threo-chloramphenicol, ensuring the safety of laboratory personnel and the protection of our environment.

This compound, a potent antibiotic, is also classified as a hazardous substance due to its potential carcinogenic and reproductive toxicity effects.[1][2][3][4] Therefore, its disposal is strictly regulated to prevent harm to human health and the environment. This document provides clear, step-by-step procedures for the proper management and disposal of this compound waste in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe and compliant research environment.

Hazard Classification and Regulatory Overview

This compound is categorized as a hazardous waste, and its disposal is governed by local, regional, and national regulations.[5][6] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is prohibited and can lead to significant environmental contamination and legal repercussions.[7][8] All personnel handling this chemical must be trained in proper hazardous waste management procedures.[8][9]

Quantitative Data Summary

For the safe handling and disposal of this compound, it is imperative to be aware of the following quantitative measures and limits.

ParameterValue/GuidelineSource
Storage Time Limit for Hazardous Waste Up to 90 days in a designated Satellite Accumulation Area (SAA), though this can vary by state.[10]
Maximum Quantity in SAA Up to 55 gallons.[9]
Container Fill Level Do not fill containers beyond 90% capacity to allow for expansion.[10]
pH Adjustment for Aqueous Solutions If local regulations permit, aqueous solutions may be neutralized to a pH between 5.0 and 12.5 before drain disposal. However, for a substance like chloramphenicol (B1208), disposal as hazardous waste is the recommended and safer route.[11]

Detailed Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Materials Required:

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): Nitrile or chloroprene (B89495) gloves, safety goggles or glasses, lab coat.[12]

  • Secondary containment bin

  • Spill kit for hazardous materials

Procedure:

  • Designate a Satellite Accumulation Area (SAA):

    • Establish a specific area within the laboratory where the hazardous waste will be temporarily stored.[9][11]

    • This area should be under the direct supervision of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[10][11]

    • The SAA should be located near the point of waste generation to minimize transport.[10]

  • Prepare the Hazardous Waste Container:

    • Select a container that is compatible with chloramphenicol and will not react with or be degraded by the waste.[7][11]

    • Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid.[7][11]

    • Affix a hazardous waste label to the container.[11]

  • Labeling the Waste Container:

    • The label must include the words "Hazardous Waste."[11]

    • Clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[11]

    • List all constituents of the waste mixture, including solvents and their approximate percentages.[11]

    • Indicate the associated hazards (e.g., Toxic, Carcinogen).[11]

    • Record the date when the first waste is added to the container.[11]

  • Waste Segregation and Collection:

    • Carefully transfer the this compound waste into the designated container.

    • Crucially, do not mix incompatible waste streams. For instance, keep halogenated solvents separate from non-halogenated solvents.[8]

    • Solid waste, such as contaminated gloves, pipette tips, and empty vials, should be collected in a separate, clearly labeled solid hazardous waste container.[12]

    • Empty containers that held chloramphenicol must be treated as hazardous waste unless they are triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[8]

  • Storage in the SAA:

    • Keep the waste container securely closed at all times, except when adding waste.[7][11]

    • Place the container in a secondary containment bin to prevent spills from reaching drains.[8][10]

    • Store the waste in a cool, dry, and well-ventilated area.[12]

  • Arranging for Disposal:

    • Once the container is full (not exceeding 90% capacity) or the storage time limit is approaching, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8][10]

    • Do not transport hazardous waste outside of the laboratory yourself.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, vials) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing chloramphenicol) is_solid->liquid_waste Liquid collect_solid Collect in a designated, labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, labeled liquid hazardous waste container. liquid_waste->collect_liquid store_saa Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store_saa collect_liquid->store_saa container_full Is the container full (<=90%) or storage time limit reached? store_saa->container_full container_full->store_saa No contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal service for pickup. container_full->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Personal protective equipment for handling L-(+)-Threo-chloramphenicol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-(+)-Threo-chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a compound recognized for its potential hazards, including being a suspected carcinogen and reproductive toxin.[1][2][3][4] Adherence to these procedural steps is essential for ensuring laboratory safety and proper disposal.

Hazard Summary

This compound is classified with the following hazards:

  • Carcinogenicity: Suspected of causing cancer.[1][2][4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][4][5]

  • Serious Eye Damage: Causes serious eye damage.[1][4][5]

  • Other Hazards: May be harmful if inhaled, ingested, or absorbed through the skin.[5][6] It can also cause skin and respiratory tract irritation.[5][7]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile or chloroprene (B89495) gloves.[7]To prevent skin contact with the chemical.[7]
Eye Protection ANSI-approved safety glasses or goggles.[7]To protect against serious eye damage from dust or splashes.[4][5]
Skin and Body Protection Fully buttoned lab coat with sufficient sleeve length, full-length pants, and closed-toed shoes.[7]To prevent accidental skin exposure.[7]
Respiratory Protection A NIOSH-approved respirator should be used when engineering controls are insufficient, when the Permissible Exposure Limit (PEL) may be exceeded, or as required by institutional protocols.[5][7]To prevent inhalation of the chemical dust.[5][7]
Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5][7]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, don the required PPE as specified in the table above.

  • Gloves must be inspected for any tears or defects prior to use.[7]

3. Weighing and Aliquoting:

  • Conduct all weighing and aliquoting of the solid compound within the chemical fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

4. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Keep the container closed when not in use.[5]

5. Post-Handling:

  • After handling, thoroughly wash hands with soap and water.[7]

  • Decontaminate all work surfaces and equipment using soap and water.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused or Expired Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7][8] Do not mix with other waste streams.[8]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.[7]
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste in a sealed and labeled bag.[7]
Aqueous Solutions Collect in a labeled hazardous waste container for chemical waste. Do not pour down the drain.[2][9]
Emergency Procedures
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[5][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Drink one or two glasses of water. Seek immediate medical attention.[7]
Spill For minor spills, wear appropriate PPE, avoid generating dust, and clean up with a dry method (e.g., scoop).[9] Place the spilled material in a sealed, labeled container for hazardous waste disposal.[9] For major spills, evacuate the area and contact your institution's environmental health and safety department.[9]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Locate Eyewash & Safety Shower Locate Eyewash & Safety Shower Verify Fume Hood Certification->Locate Eyewash & Safety Shower Inspect & Don PPE Inspect & Don PPE Locate Eyewash & Safety Shower->Inspect & Don PPE Weigh/Aliquot in Fume Hood Weigh/Aliquot in Fume Hood Inspect & Don PPE->Weigh/Aliquot in Fume Hood Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh/Aliquot in Fume Hood->Prepare Solution in Fume Hood Decontaminate Surfaces & Equipment Decontaminate Surfaces & Equipment Prepare Solution in Fume Hood->Decontaminate Surfaces & Equipment Dispose of Waste Dispose of Waste Decontaminate Surfaces & Equipment->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Standard Operating Procedure for Handling this compound.

Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_responses Response Procedures Exposure Occurs Exposure Occurs Eye Contact Eye Contact Exposure Occurs->Eye Contact Skin Contact Skin Contact Exposure Occurs->Skin Contact Inhalation Inhalation Exposure Occurs->Inhalation Ingestion Ingestion Exposure Occurs->Ingestion Flush Eyes (15 min) Flush Eyes (15 min) Eye Contact->Flush Eyes (15 min) Wash Skin (15 min) Wash Skin (15 min) Skin Contact->Wash Skin (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth, Drink Water Rinse Mouth, Drink Water Ingestion->Rinse Mouth, Drink Water Medical_Attention Seek Immediate Medical Attention Flush Eyes (15 min)->Medical_Attention Wash Skin (15 min)->Medical_Attention Move to Fresh Air->Medical_Attention Rinse Mouth, Drink Water->Medical_Attention

Caption: Emergency Response Protocol for this compound Exposure.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。